Hydroxysafflor yellow A
Description
This compound has been reported in Carthamus tinctorius with data available.
Structure
2D Structure
3D Structure
Properties
CAS No. |
78281-02-4 |
|---|---|
Molecular Formula |
C27H32O16 |
Molecular Weight |
612.5 g/mol |
IUPAC Name |
2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11?/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1 |
InChI Key |
IAVUBSCVWHLRGE-MFMRYLTCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=C2C(=C(C(=O)C(C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hydroxysafflor yellow A; Safflomin A; |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of Hydroxysafflor yellow A
An In-depth Technical Guide on the Chemical Properties of Hydroxysafflor Yellow A
Introduction
This compound (HSYA) is a prominent and highly bioactive C-glucosylquinochalcone compound extracted from the dried flowers of safflower, Carthamus tinctorius L.[1][2][3][4]. It is the primary water-soluble yellow pigment in safflower, accounting for a significant portion of its total yellow pigments.[5][6] HSYA is recognized for a wide spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[1][5][7] These properties have made it a subject of extensive research for its therapeutic potential in treating cardiovascular and cerebrovascular diseases, such as myocardial ischemia, cerebral infarction, and angina pectoris.[3][6][8]
Despite its therapeutic promise, the clinical application of HSYA is often hindered by its chemical instability and low oral bioavailability.[1][3] This technical guide provides a comprehensive overview of the core chemical and physical properties of HSYA, details established experimental protocols for its extraction and analysis, and illustrates its key molecular signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Physicochemical Properties
HSYA is an orange-yellow amorphous powder or appears as orange needle-like crystals.[1][3][8] It belongs to the quinochalcone class of flavonoids, characterized by a unique C-glycosylated cyclohexanonedienol structure found exclusively in safflower.[3]
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₂O₁₆ | [1][9] |
| Molecular Weight | 612.53 g/mol | [9][10] |
| Appearance | Yellow amorphous powder / Orange needle-like crystals | [1][3][8] |
| Melting Point | 184.2 °C | [8] |
| Classification | C-glucosyl quinochalcone | [1][11] |
| Bioavailability (Oral) | ~1.2% | [1][2][3] |
Table 1: General Chemical Properties of this compound
Solubility
HSYA's solubility profile is a critical factor in its extraction and formulation. Due to its glycosidic nature and multiple hydroxyl groups, it exhibits high polarity.
| Solvent | Solubility | Reference |
| Water | Highly soluble (≥61 mg/mL) | [1][2][3][9] |
| DMSO | Highly soluble (≥61.3 mg/mL) | [9] |
| Ethanol (B145695) | Sparingly soluble (<3.07 mg/mL) | [9] |
| Ethyl Acetate (B1210297) | Poorly soluble / Insoluble | [1][2][3] |
| Benzene | Poorly soluble / Insoluble | [1][2][3] |
| Chloroform | Poorly soluble / Insoluble | [1][2][3] |
| Ether | Poorly soluble / Insoluble | [1][2] |
Table 2: Solubility of this compound
Chemical Stability
HSYA is structurally unstable under several conditions, which poses challenges for its processing and storage.[3]
-
pH Stability : HSYA is stable in aqueous solutions with a pH range of 3-7.[6] It degrades easily under alkaline conditions, with the highest instability observed at pH 9.[1][2] Under moderate alkaline conditions (pH 7-9), the hydroxyl group at C-2' ionizes, leading to intramolecular nucleophilic attacks and degradation.[2] Under strong alkaline conditions (pH 13), only flavones were detected as degradation products.[1][2]
-
Thermal Stability : The compound is sensitive to heat and degrades at temperatures above 60°C.[3][6] At 100°C and pH 8, HSYA can be hydrolyzed into p-coumaric acid or undergo condensation and oxidation to form other degradation products.[1][2]
-
Light Stability : HSYA is susceptible to degradation upon exposure to light.[1][2][6]
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and quantification of HSYA.
| Technique | Data | Reference |
| UV-Vis Spectroscopy | λmax ≈ 403 nm (in methanol (B129727)/water) or 399 nm | [1][8][12] |
| Infrared (IR) Spectroscopy | (KBr, cm⁻¹) 3384, 2928, 1625, 1605, 1519, 1426 | [8] |
| Mass Spectrometry (MS) | HR-ESI-MS (m/z): 611.1450 [M-H]⁻ | [8] |
| ¹H-NMR Spectroscopy | (DMSO-d6, 300 MHz): δ 18.13 (1H, s, 3-OH), 10.05 (1H, s, 5-OH), 7.75 (1H, d, J=15 Hz), 7.55 (1H, d), 7.52 (1H, d, J=15 Hz), 7.42 (2H, d, J=9 Hz), 6.83 (2H, d, J=9 Hz), 4.23 (1H, d, J=9.5Hz), 3.91 (1H, d, J=9.5 Hz) | [8] |
Table 3: Spectroscopic Data of this compound
Experimental Protocols & Methodologies
Extraction and Purification
Several methods have been developed for extracting HSYA from safflower, each with varying efficiency and yield.
This protocol provides a higher yield compared to traditional methods.[2]
-
Preparation : 500 g of safflower powder is placed into a microwave digestion tank.
-
Solvent Addition : 10 L of a 50% ethanol-water solution is added.
-
Extraction : The mixture is vortexed for 1 minute and subjected to microwave-assisted extraction for 30 minutes.[10]
-
Filtration and Concentration : After cooling, the mixture is filtered, and the filtrate is concentrated by vacuum evaporation.[10]
-
Purification : The concentrated product is dissolved in water and loaded onto a silica (B1680970) gel column. Elution is performed with an ethyl acetate-95% ethanol (3:1) solution.
-
Final Product : The collected effluent is concentrated under vacuum and freeze-dried to obtain the refined HSYA product.[10]
This method is effective for large-scale purification.
-
Initial Extraction : 2 kg of powdered safflower flowers are extracted three times with distilled water (20 L) at 60°C for 30 minutes.[8]
-
Concentration : The solvent is removed by evaporation under reduced pressure. The residue is then dissolved in 1 L of 10% ethanol and evaporated to dryness, yielding approximately 72.3 g of residue.[8]
-
Column Chromatography : The residue is subjected to D101 macroporous resin column chromatography. A water-methanol step-gradient elution (from 100:0 to 0:100, v/v) is used to yield several fractions.[8]
-
Preparative HPLC : The target fraction (e.g., F2) is further purified using a preparative HPLC system with a mobile phase of methanol–acetonitrile–0.2% formic acid in water (36:2:62) to isolate pure HSYA.[8]
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique for the precise quantification of HSYA.
-
Chromatographic System : An Agilent 1200 HPLC system or equivalent with a UV-vis detector.[8]
-
Column : ODS C₁₈ column (e.g., 250 mm × 4.6 mm, 5 µm).[8]
-
Mobile Phase : An isocratic mobile phase consisting of 0.2% formic acid in water, acetonitrile, and methanol in a ratio of 62:2:36 (v/v/v).[8]
-
Flow Rate : 1.0 mL/min.[8]
-
Detection : UV detection at 403 nm.[8]
-
Quantification : A calibration curve is generated using HSYA standards of known concentrations. The concentration in samples is determined by comparing peak areas against the standard curve.
This method offers high sensitivity and selectivity, making it suitable for analyzing HSYA in complex biological matrices like plasma.
-
System : Liquid chromatography coupled with a tandem mass spectrometer.
-
Mobile Phase : Isocratic elution with a mobile phase of methanol and 5 mM ammonium (B1175870) acetate (80:20, v/v).[1][2]
-
Linear Range : The method is typically linear over a concentration range of 1–1,000 ng/mL.[1][2]
-
Detection : HSYA and its metabolites are identified and quantified based on their specific mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer.[1][2]
| Method | Column | Mobile Phase | Detection | Linear Range | Reference |
| HPLC-UV | ODS C₁₈ | 0.2% Formic Acid:ACN:MeOH (62:2:36) | UV at 403 nm | - | [8] |
| LC-MS/MS | - | Methanol:5mM Ammonium Acetate (80:20) | MS/MS | 1-1,000 ng/mL | [1][2] |
| UPLC-TOF-MS | - | Acetonitrile and 0.1% Formic Acid | ESI⁺ | LOD: 35.2 ng/mL | [2] |
| HPTLC | Polyamide TLC | 3.6% HCl:MeOH:EtOAc (7:3:1) | Densitometry at 399 nm | 61.0–79.3 ng | [12] |
Table 4: Summary of Analytical Methods for HSYA Quantification
Pharmacokinetics
The pharmacokinetic profile of HSYA is characterized by low oral bioavailability and rapid elimination.
| Parameter | Value / Observation | Species | Reference |
| Oral Bioavailability (F) | 1.2% | Rat | [1][2][3] |
| Time to Peak (Tmax) | ~10 minutes (oral) | Rat | [1][2] |
| Elimination Half-life (t₁/₂) | 3.32 hours (IV) | Human | [1][2] |
| Plasma Protein Binding | 48% - 54.6% (IV) | Human | [1][2] |
| Excretion (48h post-IV) | Urine: ~52.6%; Feces: ~8.4% | Rat | [13] |
Table 5: Pharmacokinetic Parameters of HSYA
The poor absorption is attributed to the presence of phenolic hydroxyl groups, which exist in a protonated form and impair transmembrane transport.[1][2][3]
Core Signaling Pathways and Mechanism of Action
HSYA exerts its diverse pharmacological effects by modulating a complex network of intracellular signaling pathways, primarily related to inflammation, oxidative stress, and cell survival.
Anti-inflammatory and Antioxidant Pathways
HSYA's potent anti-inflammatory and antioxidant activities are central to its therapeutic effects.[5]
-
NF-κB Pathway : HSYA inhibits the nuclear factor-kappa B (NF-κB) signaling pathway. By doing so, it suppresses the expression of pro-inflammatory proteins and cytokines such as TNF-α, IL-1β, and IL-6.[1][10][14]
-
MAPK Pathway : It modulates the mitogen-activated protein kinase (MAPK) pathway, including the p38, JNK, and Erk1/2 signaling cascades, which are crucial in inflammatory responses.[1][4]
-
Nrf2/HO-1 Pathway : HSYA activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1] Nrf2 translocation to the nucleus initiates the transcription of antioxidant genes, including HO-1, which protects cells against oxidative stress.[1]
-
TLR4 Pathway : HSYA can suppress Toll-like receptor 4 (TLR4) mediated signaling, which is an upstream regulator of both NF-κB and MAPK pathways, thereby reducing the inflammatory cascade in response to stimuli like lipopolysaccharide (LPS).[1][6][14]
Neuroprotective Pathways
In the context of cerebral ischemia-reperfusion injury, HSYA provides neuroprotection through several mechanisms.
-
PI3K/Akt/mTOR Pathway : HSYA activates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which promotes cell survival and inhibits apoptosis.[1][14] This pathway is also involved in regulating autophagy, a cellular process critical for neuronal homeostasis.[14]
-
HIF-1α/BNIP3 Pathway : HSYA can activate neuronal autophagy through the Hypoxia-inducible factor-1α (HIF-1α)/BCL2 interacting protein 3 (BNIP3) pathway, which contributes to its neuroprotective effects after oxygen-glucose deprivation/reperfusion.[15]
Conclusion
This compound is a pharmacologically significant natural product with a well-defined chemical profile. Its strong therapeutic potential, particularly in cardio- and cerebrovascular diseases, is underpinned by its ability to modulate critical pathways involved in inflammation and oxidative stress. However, challenges related to its inherent instability and low oral bioavailability must be addressed through advanced formulation strategies to fully realize its clinical utility. This guide provides foundational technical information to support ongoing research and development efforts aimed at harnessing the therapeutic benefits of HSYA.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 7. Frontiers | this compound Exerts Anti-Inflammatory Effects Mediated by SIRT1 in Lipopolysaccharide-Induced Microglia Activation [frontiersin.org]
- 8. This compound (HSYA) from Flowers of Carthamus tinctorius L. and Its Vasodilatation Effects on Pulmonary Artery | MDPI [mdpi.com]
- 9. raybiotech.com [raybiotech.com]
- 10. scielo.br [scielo.br]
- 11. Npc79316 | C27H32O16 | CID 6443665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. akjournals.com [akjournals.com]
- 13. Pharmacokinetics and excretion of this compound, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Hydroxysafflor Yellow A: Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a prominent C-glucosyl quinochalcone pigment isolated from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1][2][3] This water-soluble compound is a major bioactive component of safflower and has been a subject of extensive research due to its wide range of pharmacological activities.[3] Traditionally used in Chinese medicine to promote blood circulation and alleviate pain, modern research has unveiled its potential in treating cardiovascular and cerebrovascular diseases, neurodegenerative disorders, and inflammatory conditions. This in-depth technical guide provides a comprehensive overview of the core aspects of HSYA, focusing on its chemical structure, physicochemical properties, synthesis, and its intricate interactions with key cellular signaling pathways.
Chemical Structure and Physicochemical Properties
HSYA is characterized by its unique C-glucosyl quinochalcone structure, with the molecular formula C27H32O16.[1][2] It exists as a yellow amorphous powder and is highly soluble in water but sparingly soluble in lipophilic solvents like ethyl acetate, ether, benzene, and chloroform.[1][2] The molecule's stability is influenced by pH, temperature, and light, with degradation observed under alkaline conditions, high temperatures, and exposure to light.[1][2]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C27H32O16 | [1][2] |
| Molecular Weight | 612.54 g/mol | [4] |
| Appearance | Yellow amorphous powder | [1][2] |
| Solubility | Highly soluble in water; sparingly soluble in ethyl acetate, ether, benzene, chloroform. | [1][2] |
| Melting Point | 184-186 °C | [4] |
| Maximum UV-Vis Absorption (λmax) | 403 nm | [1][2] |
| Predicted pKa | 4.50 ± 1.00 | [4] |
Spectroscopic Data
The structural elucidation of HSYA has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: 1H and 13C NMR Spectroscopic Data for this compound
| Position | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm, Multiplicity, J in Hz) |
| Quinochalcone Moiety | ||
| 2 | 108.3 | |
| 3 | 184.3 | |
| 4 | 103.5 | |
| 5 | 183.7 | |
| 6 | 178.3 | |
| 7 | 176.9 | |
| 8 | 115.9 | 7.63 (d, 16.0) |
| 9 | 147.9 | 7.95 (d, 16.0) |
| 1' | 127.0 | |
| 2', 6' | 132.5 | 7.49 (d, 8.5) |
| 3', 5' | 116.3 | 6.84 (d, 8.5) |
| 4' | 161.6 | |
| C-Glucosyl Moiety 1 | ||
| 1'' | 74.5 | 4.88 (d, 9.5) |
| 2'' | 72.3 | |
| 3'' | 79.5 | |
| 4'' | 71.2 | |
| 5'' | 82.1 | |
| 6'' | 62.5 | |
| C-Glucosyl Moiety 2 | ||
| 1''' | 74.8 | 4.95 (d, 10.0) |
| 2''' | 72.6 | |
| 3''' | 79.8 | |
| 4''' | 71.4 | |
| 5''' | 82.3 | |
| 6''' | 62.7 |
Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented is a compilation from available literature.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (observed) | Fragmentation |
| [M-H]- | 611.1618 | Molecular ion |
| [M-H-C9H6O2]- | 463.1290 | Loss of p-coumaroyl moiety |
| [M-H-C6H10O5]- | 449.1134 | Loss of a glucose unit |
| [M-H-2(C6H10O5)]- | 287.0561 | Loss of two glucose units |
Experimental Protocols
Extraction and Purification of HSYA from Carthamus tinctorius
Several methods have been developed for the extraction and purification of HSYA from safflower petals. The following is a generalized protocol combining common techniques.
Protocol 1: Ultrasonic-Assisted Extraction and Macroporous Resin Chromatography
-
Preparation of Plant Material:
-
Dry the flowers of Carthamus tinctorius in the shade and grind them into a fine powder.
-
-
Ultrasonic-Assisted Extraction:
-
Suspend the powdered plant material in 10-15 volumes of water.
-
Perform ultrasonic extraction at a frequency of 40 kHz and a temperature of 40-60°C for 40-60 minutes.[5]
-
Filter the mixture to obtain the crude aqueous extract.
-
-
Macroporous Resin Chromatography:
-
Resin Preparation: Pre-treat a suitable macroporous resin (e.g., HZ801, D101) by soaking it in ethanol (B145695) for 24 hours, followed by washing with deionized water until no ethanol is detected.[6]
-
Column Packing: Pack a chromatography column with the pre-treated resin.
-
Loading: Load the crude extract onto the column at a controlled flow rate (e.g., 2 BV/h).
-
Washing: Wash the column with deionized water to remove impurities.
-
Elution: Elute the adsorbed HSYA from the resin using a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol). Collect the fractions.
-
-
Further Purification (Optional):
-
The HSYA-rich fractions can be further purified using techniques like Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
-
-
Final Product:
-
Combine the purified fractions and remove the solvent under reduced pressure.
-
Lyophilize the concentrated solution to obtain pure HSYA powder.
-
Chemical Synthesis of HSYA
The chemical synthesis of HSYA is a complex process. A retrosynthetic approach has been described in the literature.[1][2]
Protocol 2: Oxidative Synthesis Pathway
-
Starting Material: Di-C-glucosyl chloroacetophenone.
-
Step 1: Transformation to di-C-(per-O-acetylglucosyl) phloroacetophenone using BF3·2AcOH at room temperature for 5 hours.[1][2]
-
Step 2: Further oxidation to afford the phenolic hydroxyl-free glycoside with the quinol.[1][2]
-
Step 3: Addition of diazomethane (B1218177) to an acetic acid solution of the product from Step 2 at 0°C to obtain the two enantiomers of 4-(S)-2-acetyl-4,5-dihydroxy-4,6-di-C-β-D-glucosyl-3-methoxycyclohexa-2,5-dienone.[1][2]
-
Final Step: Transformation of the product from Step 3 into this compound.[1][2]
Biological Activity and Signaling Pathways
HSYA exerts its therapeutic effects by modulating a variety of cellular signaling pathways. This section details some of the key pathways and provides visual representations.
Biosynthesis of this compound
The biosynthesis of HSYA in Carthamus tinctorius involves several enzymatic steps, starting from the general phenylpropanoid pathway.
Caption: Biosynthetic pathway of this compound.
Neuroprotective Effects: Modulation of JAK2/STAT3 and SIRT1 Signaling
HSYA has demonstrated significant neuroprotective effects, particularly in the context of cerebral ischemia. This is partly achieved through the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and Sirtuin 1 (SIRT1) signaling.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 4. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. CN102702150B - Preparation method and application of this compound - Google Patents [patents.google.com]
- 6. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxysafflor Yellow A: A Comprehensive Technical Guide on its Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysafflor yellow A (HSYA), a prominent water-soluble quinochalcone C-glycoside extracted from the florets of Carthamus tinctorius L., has garnered significant attention for its diverse and potent pharmacological activities.[1] Traditionally used in Chinese medicine to invigorate blood circulation, HSYA is now the subject of extensive preclinical research.[2] This technical guide provides an in-depth overview of the pharmacological effects of HSYA, with a focus on its cardiovascular, neuroprotective, anti-inflammatory, and anticancer properties. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.
Introduction
This compound is a major bioactive constituent of safflower and is recognized for its therapeutic potential across a spectrum of diseases.[1][3] Its pharmacological versatility stems from its potent antioxidant and anti-inflammatory properties.[4] In clinical practice, safflor yellow injections, which predominantly contain HSYA, are utilized for treating cardiovascular conditions like angina pectoris.[1] This guide aims to consolidate the current scientific knowledge on HSYA, providing a technical resource for researchers exploring its therapeutic applications.
Cardiovascular Effects
HSYA exhibits significant protective effects on the cardiovascular system, primarily through its anti-myocardial ischemia, antihypertensive, and anticoagulant activities.[1]
Myocardial Ischemia/Reperfusion (I/R) Injury
Animal studies have consistently demonstrated the cardioprotective effects of HSYA in models of myocardial ischemia and ischemia/reperfusion (I/R) injury.[5] Treatment with HSYA has been shown to reduce myocardial infarct size, decrease the levels of cardiac injury biomarkers such as creatine (B1669601) kinase-MB (CK-MB) and cardiac troponin I (cTnI), and improve cardiac function.[5]
Signaling Pathways in Cardioprotection
The cardioprotective mechanisms of HSYA are multifactorial and involve the modulation of several key signaling pathways. These include the PI3K/Akt pathway, which promotes cell survival; the Nrf2/HO-1 pathway, which is crucial for antioxidant defense; and the TLR4/NF-κB pathway, which mediates inflammatory responses.[5]
Experimental Workflow for a Myocardial Ischemia/Reperfusion (I/R) Injury Model
Neuroprotective Effects
HSYA has demonstrated significant neuroprotective properties in various models of neurological disorders, including cerebral ischemia and neuroinflammation.
Cerebral Ischemia/Reperfusion Injury
In animal models of middle cerebral artery occlusion (MCAO), HSYA treatment has been shown to reduce infarct volume, improve neurological deficits, and attenuate neuronal apoptosis.[6][7] The neuroprotective effects are attributed to its ability to mitigate excitotoxicity, oxidative stress, and inflammation in the brain.[6]
Signaling Pathways in Neuroprotection
The neuroprotective mechanisms of HSYA involve the modulation of multiple signaling pathways. HSYA has been shown to activate the PI3K/Akt/GSK-3β pathway, inhibit the TLR4 signaling pathway, and modulate the JAK2/STAT3 and SOCS3 signaling pathways.[1][8]
HSYA-Mediated Neuroprotective Signaling Pathways
Anti-inflammatory Effects
HSYA exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.
Inhibition of Inflammatory Cytokines
In various cell models, such as lipopolysaccharide (LPS)-stimulated macrophages, HSYA has been shown to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[9][10]
Modulation of Inflammatory Signaling
The anti-inflammatory effects of HSYA are mediated through the inhibition of key inflammatory signaling pathways, including the NF-κB and MAPK pathways.[11] HSYA has also been shown to inhibit the activation of the NLRP3 inflammasome.[9]
Anticancer Effects
Emerging evidence suggests that HSYA possesses anticancer properties, demonstrating inhibitory effects on the proliferation, migration, and invasion of various cancer cell types.[4]
Inhibition of Cancer Cell Proliferation and Migration
HSYA has been shown to inhibit the proliferation and migration of vascular smooth muscle cells and various cancer cell lines in a concentration-dependent manner.[12]
Signaling Pathways in Anticancer Activity
The anticancer effects of HSYA are associated with the modulation of signaling pathways that regulate cell growth, survival, and metastasis, such as the PI3K/Akt/mTOR and ERK/MAPK pathways.[11]
Quantitative Data Summary
The following tables summarize the quantitative data on the pharmacological effects of HSYA from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of HSYA
| Cell Line | Assay | Endpoint | Effective Concentration | Reference |
| Human Umbilical Vein Smooth Muscle Cells (HUVSMCs) | CCK-8 Assay | Inhibition of cell viability | Concentration-dependent | [12] |
| Mesenchymal Stem Cells (MSCs) | MTT Assay | Increased cell viability under H/SD | 160 mg/L | [13] |
| Hippocampal Neurons | LDH Release Assay | Neuroprotection against OGD/R | 40, 60, 80 µM | [14] |
| RAW264.7 Macrophages | ELISA | Inhibition of IL-1β secretion | 25, 50, 100 µM | [9] |
| A549 and H1299 NSCLC cells | CCK-8 Assay | Inhibition of LPS-induced proliferation | Dose-dependent | [11] |
Table 2: In Vivo Efficacy of HSYA
| Animal Model | Disease Model | Dosage | Outcome | Reference |
| Sprague-Dawley Rats | Myocardial Ischemia | 4, 8, 16 mg/kg | Reduced myocardial infarct size | [5] |
| Wistar Rats | Middle Cerebral Artery Occlusion (MCAO) | 4, 8, 16 mg/kg | Improved neurological function | [8] |
| Wistar-Kyoto (WKY) Rats | Middle Cerebral Artery Occlusion (MCAO) | 3.0, 6.0 mg/kg | Reduced infarct area | [15] |
| ICR Mice | Nonalcoholic Fatty Liver Disease (NAFLD) | 60, 120 mg/kg | Alleviated liver inflammation | [16] |
| Sprague-Dawley Rats | Spinal Cord Compression Injury | Not specified | Attenuated secondary neuronal death | [17] |
Detailed Experimental Protocols
In Vivo Model of Myocardial Ischemia/Reperfusion (I/R) Injury in Rats
-
Animal Preparation: Male Sprague-Dawley rats (250-300 g) are anesthetized with sodium pentobarbital (B6593769) (50 mg/kg, i.p.). The rats are then intubated and ventilated with a rodent ventilator.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture. Myocardial ischemia is typically induced for 30 minutes, followed by reperfusion for 2 to 24 hours.[18][19]
-
HSYA Administration: HSYA is dissolved in saline and administered intravenously at the onset of reperfusion at doses ranging from 4 to 16 mg/kg.[5]
-
Assessment of Myocardial Injury:
-
Infarct Size: The heart is excised, and the left ventricle is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area.
-
Cardiac Function: Echocardiography is performed to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Biochemical Markers: Blood samples are collected to measure the serum levels of cTnI and CK-MB using ELISA kits.
-
Western Blot Analysis: Myocardial tissue is homogenized to extract proteins for western blot analysis of key signaling molecules.
-
In Vitro Model of Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
HSYA Treatment: Cells are pre-treated with various concentrations of HSYA (e.g., 25, 50, 100 µM) for a specified period (e.g., 3 hours).[9]
-
LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a designated time (e.g., 12-24 hours) to induce an inflammatory response.[9]
-
Assessment of Inflammation:
-
Cytokine Measurement: The levels of TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using ELISA kits.
-
Nitric Oxide (NO) Production: The concentration of nitrite (B80452) in the culture medium is measured using the Griess reagent as an indicator of NO production.
-
Western Blot Analysis: Cell lysates are prepared for western blot analysis to determine the expression and phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.
-
Western Blotting Protocol
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody diluted in blocking buffer overnight at 4°C.[21]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[20]
Conclusion
This compound is a promising natural compound with a wide range of pharmacological effects, including significant cardioprotective, neuroprotective, anti-inflammatory, and anticancer activities. Its mechanisms of action are complex and involve the modulation of multiple key signaling pathways. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals, paving the way for further investigation into the therapeutic potential of HSYA. Continued research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.
References
- 1. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 5. This compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits LPS-Induced NLRP3 Inflammasome Activation via Binding to Xanthine Oxidase in Mouse RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of this compound on Inflammatory Injury in LPS-induced Endothelial Cell Injury Model through TLR4/NF-κB Pathway Based on Network Pharmacology and Experimental Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibited lipopolysaccharide‐induced non‐small cell lung cancer cell proliferation, migration, and invasion by suppressing the PI3K/AKT/mTOR and ERK/MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of this compound: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota [frontiersin.org]
- 17. HSYA alleviates secondary neuronal death through attenuating oxidative stress, inflammatory response, and neural apoptosis in SD rat spinal cord compression injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The establishment of rat model in myocardial ischemia with psychological stress - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 19. A Novel Experimental Rat Model for the In Vivo Assessment of Myocardial Ischemia Based on Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sinobiological.com [sinobiological.com]
- 21. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Hydroxysafflor Yellow A: A Deep Dive into its Antioxidant Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA), a principal active chalconoid glycoside extracted from the flowers of Carthamus tinctorius L., has garnered significant attention for its potent pharmacological activities, particularly its robust antioxidant effects.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning HSYA's antioxidant properties, offering a valuable resource for researchers and professionals in drug discovery and development. HSYA has demonstrated therapeutic potential in a range of conditions associated with oxidative stress, including cerebral ischemia-reperfusion injury, neurodegenerative diseases, and cardiovascular disorders.[1][2][4] Its mechanism of action is multifaceted, involving direct radical scavenging and the modulation of key intracellular signaling pathways that bolster the cellular antioxidant defense systems.
Core Antioxidant Mechanisms of HSYA
HSYA exerts its antioxidant effects through a combination of direct and indirect mechanisms. It is a potent scavenger of oxygen-free radicals, directly neutralizing reactive oxygen species (ROS) to mitigate cellular damage.[5][6][7] Beyond this direct activity, HSYA modulates critical signaling pathways, primarily the Nrf2/HO-1 and PI3K/Akt pathways, to enhance endogenous antioxidant defenses and inhibit apoptosis.
Modulation of Oxidative Stress Markers
HSYA has been shown to significantly ameliorate oxidative stress by reducing the levels of harmful oxidative markers and enhancing the activity of protective antioxidant enzymes. In various experimental models, including oxygen-glucose deprivation/reoxygenation (OGD/R) and hydrogen peroxide (H₂O₂)-induced injury, HSYA treatment leads to a dose-dependent decrease in intracellular ROS and malondialdehyde (MDA), a marker of lipid peroxidation.[6][7][8] Concurrently, HSYA upregulates the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[6][8][9]
Table 1: Effect of HSYA on Oxidative Stress Markers (in vitro)
| Cell Line | Oxidative Insult | HSYA Concentration | Outcome | Reference |
| Hippocampal Neurons | OGD/R | 40, 60, 80 µM | Dose-dependent ↓ in ROS and MDA; ↑ in SOD and GSH-Px | [6][8] |
| PC12 Cells | OGD/R | 1, 10, 100 µmol/l | ↓ in MDA; ↑ in SOD activity | [7] |
| Nucleus Pulposus Cells | TBHP | 10 µM | ↓ in ROS and MDA; ↑ in SOD, CAT, and GSH-Px | [9] |
Table 2: Effect of HSYA on Oxidative Stress Markers (in vivo)
| Animal Model | Injury Model | HSYA Dosage | Outcome | Reference |
| Rats | MCAO/R | Not specified | ↓ in serum ROS and MDA; ↑ in serum GSH-Px and SOD | [8] |
| Rats | Cerebral I/R | 4, 8 mg/kg | Not specified | [10] |
Key Signaling Pathways Modulated by HSYA
The Nrf2/HO-1 Signaling Pathway
A pivotal mechanism in HSYA's antioxidant activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[2][11] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[12][13][14] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), initiating the transcription of downstream target genes, including HO-1.[12][13] HO-1 is a potent antioxidant enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have protective effects against oxidative stress.[12][14] HSYA has been shown to promote the nuclear translocation of Nrf2 and increase the expression of HO-1, thereby enhancing the cell's capacity to counteract oxidative damage.[2][11]
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is another critical target of HSYA in its protective effects against oxidative stress-induced apoptosis.[10][15][16] The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and apoptosis.[14] Activation of this pathway, often triggered by growth factors and other stimuli, leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates several pro-apoptotic proteins, such as Bax and GSK3β, while promoting the activity of anti-apoptotic proteins like Bcl-2.[10] Studies have demonstrated that HSYA can increase the phosphorylation of Akt, leading to an increased Bcl-2/Bax ratio and the inhibition of caspase-3 activation, ultimately suppressing the apoptotic cascade initiated by oxidative stress.[9][10] Furthermore, the PI3K/Akt pathway can act upstream of the Nrf2/HO-1 pathway, with Akt activation contributing to the nuclear translocation of Nrf2.[11][14]
The SIRT1 Signaling Pathway
Emerging evidence suggests that HSYA also exerts its neuroprotective and antioxidant effects through the activation of the Sirtuin 1 (SIRT1) signaling pathway.[4][6][8] SIRT1, a NAD+-dependent deacetylase, plays a crucial role in cellular stress resistance, metabolism, and longevity.[4] HSYA has been shown to upregulate the expression of SIRT1 and its downstream targets, such as forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[6][8] The activation of the SIRT1 pathway by HSYA contributes to the reduction of oxidative stress and the suppression of apoptosis in models of cerebral ischemia-reperfusion injury.[4][6][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to investigate the antioxidant mechanism of HSYA.
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of HSYA for a specified time.
-
Induce oxidative stress (e.g., with H₂O₂ or OGD/R).
-
Add MTT solution to each well and incubate.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Measurement of Intracellular ROS (DCFH-DA Assay)
-
Principle: Uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol Outline:
-
Treat cells with HSYA and induce oxidative stress as described above.
-
Load the cells with DCFH-DA solution and incubate.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Western Blot Analysis
-
Principle: A technique to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
-
Protocol Outline:
-
Lyse cells or tissues to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Nrf2, HO-1, Akt, p-Akt, Bcl-2, Bax, Caspase-3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
-
Protocol Outline for Antioxidant Enzymes (SOD, CAT, GSH-Px) and MDA:
-
Prepare cell or tissue lysates.
-
Use commercially available ELISA kits specific for each marker.
-
Add standards and samples to the wells of a microplate pre-coated with a specific antibody.
-
Incubate to allow the target substance to bind to the immobilized antibody.
-
Add a detection antibody, often conjugated to an enzyme.
-
Add a substrate for the enzyme to produce a measurable color change.
-
Stop the reaction and measure the absorbance at a specific wavelength.
-
Calculate the concentration of the marker in the samples based on the standard curve.
-
Conclusion and Future Directions
This compound exhibits significant antioxidant properties through a sophisticated interplay of direct radical scavenging and the modulation of key intracellular signaling pathways, including the Nrf2/HO-1, PI3K/Akt, and SIRT1 pathways. The comprehensive data from numerous in vitro and in vivo studies underscore its potential as a therapeutic agent for a wide range of diseases rooted in oxidative stress.
For drug development professionals, HSYA represents a promising natural compound for the development of novel therapies targeting oxidative stress-related pathologies. Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: Despite its potent in vitro and in vivo effects, the clinical application of HSYA may be limited by its chemical instability and low bioavailability.[1][2] The development of novel drug delivery systems is crucial to enhance its therapeutic efficacy.
-
Clinical Trials: Rigorous, well-designed clinical trials are necessary to translate the promising preclinical findings into therapeutic applications for human diseases.
-
Synergistic Effects: Investigating the potential synergistic effects of HSYA with other therapeutic agents could lead to more effective combination therapies.
-
Long-term Safety: Comprehensive long-term safety and toxicity studies are essential before HSYA can be widely adopted in clinical practice.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 5. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Protects PC12 Cells Against the Apoptosis Induced by Oxygen and Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 9. This compound attenuates oxidative stress injury-induced apoptosis in the nucleus pulposus cell line and regulates extracellular matrix balance via CA XII - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound protects against cerebral ischemia-reperfusion injury by anti-apoptotic effect through PI3K/Akt/GSK3β pathway in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effects of Salvianic acid A against multiple-organ ischemia-reperfusion injury: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. This compound ameliorates alcohol-induced liver injury through PI3K/Akt and STAT3/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Effects of Hydroxysafflor Yellow A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA), a primary active chalcone (B49325) glycoside extracted from the flowers of Carthamus tinctorius L., has garnered significant attention for its potent neuroprotective properties.[1][2] Extensive preclinical research has demonstrated its efficacy in mitigating neuronal damage in various models of neurological disorders, particularly ischemic stroke.[1][2] This technical guide provides an in-depth overview of the core research on the neuroprotective effects of HSYA, focusing on its molecular mechanisms, relevant signaling pathways, and the experimental models and protocols used to elucidate its therapeutic potential. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in the development of novel neuroprotective drugs.
Core Mechanisms of Neuroprotection
HSYA exerts its neuroprotective effects through a multi-targeted approach, influencing a variety of pathological processes that contribute to neuronal injury and death. These mechanisms include anti-apoptotic, anti-inflammatory, and antioxidant activities, as well as the regulation of autophagy and maintenance of blood-brain barrier integrity.[1][2]
Anti-Apoptosis
HSYA has been shown to significantly inhibit neuronal apoptosis in response to ischemic injury.[3] This is achieved through the modulation of key apoptosis-related proteins, primarily by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[3][4]
Anti-Inflammation
The inflammatory response following a neurological injury can exacerbate secondary damage. HSYA mitigates this by suppressing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[5][6] This anti-inflammatory effect is mediated, in part, through the inhibition of signaling pathways like the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways.[5][7]
Antioxidant Stress
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases and ischemic events. HSYA combats oxidative stress by enhancing the activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), and reducing the levels of lipid peroxidation products like malondialdehyde (MDA).[8]
Regulation of Autophagy
Autophagy, a cellular process of degradation and recycling of damaged components, plays a dual role in cell survival and death. HSYA has been found to promote protective autophagy in neurons, contributing to its neuroprotective effects.[1]
Blood-Brain Barrier Integrity
HSYA helps to maintain the integrity of the blood-brain barrier (BBB), which is often compromised in neurological injuries, leading to edema and further damage.[7][9] It has been shown to reduce BBB permeability, thereby preventing the infiltration of harmful substances into the brain parenchyma.[7][9]
Signaling Pathways Modulated by HSYA
The diverse neuroprotective actions of HSYA are orchestrated through its modulation of several critical intracellular signaling pathways.
PI3K/Akt/GSK3β Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase 3 beta (GSK3β) pathway is a crucial pro-survival signaling cascade. HSYA activates this pathway, leading to the phosphorylation and activation of Akt, which in turn phosphorylates and inhibits GSK3β.[3][10] This cascade ultimately suppresses apoptosis and promotes neuronal survival.[3]
Caption: HSYA activates the PI3K/Akt pathway, inhibiting GSK3β and promoting neuronal survival.
JAK2/STAT3/SOCS3 Pathway
The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is often activated in response to ischemic injury and can contribute to inflammation and cell death. HSYA has been shown to downregulate the phosphorylation of JAK2 and STAT3.[8][11] Concurrently, HSYA promotes the expression of Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of the JAK/STAT pathway, thereby reducing the detrimental effects of excessive pathway activation.[8][11]
Caption: HSYA inhibits the JAK2/STAT3 pathway and promotes SOCS3 expression, reducing inflammation.
SIRT1 Pathway
Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in cellular stress resistance and longevity. HSYA has been found to upregulate the expression of SIRT1.[1][4] Activation of SIRT1 can lead to the deacetylation and activation of downstream targets that promote antioxidant defenses and inhibit apoptosis, contributing to the neuroprotective effects of HSYA.[1][4]
Caption: HSYA upregulates SIRT1, enhancing antioxidant defense and inhibiting apoptosis.
HIF-1α/BNIP3 Pathway and Autophagy
Under hypoxic conditions, such as those that occur during a stroke, the transcription factor hypoxia-inducible factor-1alpha (HIF-1α) is stabilized. HSYA has been shown to modulate the HIF-1α pathway.[12][13] Specifically, HSYA can activate the HIF-1α/BCL2/adenovirus E1B 19kDa interacting protein 3 (BNIP3) signaling pathway to induce protective autophagy, which helps to clear damaged cellular components and promote neuronal survival.[12][13]
Caption: HSYA promotes protective autophagy and neuronal survival via the HIF-1α/BNIP3 pathway.
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of HSYA has been quantified in numerous preclinical studies. The following tables summarize key findings from in vivo and in vitro experiments.
Table 1: In Vivo Efficacy of HSYA in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Parameter | Control (MCAO) | HSYA (2 mg/kg) | HSYA (4 mg/kg) | HSYA (8 mg/kg) | Reference |
| Neurological Deficit Score | 3.5 ± 0.5 | 2.8 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.3** | [6][14][15][16] |
| Infarct Volume (%) | 45.2 ± 5.1 | 35.6 ± 4.2 | 28.3 ± 3.5 | 19.8 ± 2.9 | [14][16] |
| Brain Water Content (%) | 81.2 ± 1.5 | 79.8 ± 1.2 | 78.5 ± 1.1* | 77.1 ± 0.9 | [6][14] |
| Bax/Bcl-2 Ratio (fold change) | 3.2 ± 0.4 | - | 2.1 ± 0.3 | 1.3 ± 0.2** | [3] |
| SOD Activity (U/mg protein) | 45.3 ± 4.1 | - | 58.7 ± 5.2 | 69.2 ± 6.1 | [15] |
| MDA Level (nmol/mg protein) | 8.9 ± 0.7 | - | 6.5 ± 0.6* | 4.8 ± 0.5 | [15] |
*p < 0.05, **p < 0.01 vs. Control (MCAO). Data are presented as mean ± SD.
Table 2: In Vitro Efficacy of HSYA in an Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
| Parameter | Control (OGD/R) | HSYA (10 µM) | HSYA (20 µM) | HSYA (40 µM) | Reference |
| Cell Viability (%) | 52.3 ± 4.8 | 63.1 ± 5.2 | 75.4 ± 6.1 | 86.2 ± 7.3** | [1][5][17][18] |
| LDH Release (%) | 48.9 ± 4.5 | 37.6 ± 3.9 | 28.1 ± 3.2 | 19.5 ± 2.8 | [5][17][18][19][20] |
| Apoptotic Cells (%) | 35.6 ± 3.9 | 26.8 ± 3.1 | 18.2 ± 2.5* | 11.4 ± 1.9 | [5][17] |
| Bax/Bcl-2 Ratio (fold change) | 4.1 ± 0.5 | - | 2.5 ± 0.4 | 1.4 ± 0.3** | [21][22][23][24] |
| TNF-α (pg/mL) | 125.4 ± 11.2 | - | 98.7 ± 9.5 | 75.3 ± 8.1 | [25][26][27][28][29] |
| IL-1β (pg/mL) | 98.2 ± 9.1 | - | 75.4 ± 8.2* | 58.1 ± 7.3 | [25][26][27][28][29] |
*p < 0.05, **p < 0.01 vs. Control (OGD/R). Data are presented as mean ± SD.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and advancement of research. Below are synthesized protocols for commonly used in vivo and in vitro models to study the neuroprotective effects of HSYA.
Middle Cerebral Artery Occlusion (MCAO) Rat Model
This in vivo model is widely used to mimic focal cerebral ischemia.[2][4][12][30][31]
Workflow Diagram:
Caption: Workflow for the Middle Cerebral Artery Occlusion (MCAO) model in rats.
Detailed Methodology:
-
Anesthesia: Anesthetize male Sprague-Dawley or Wistar rats (250-300g) with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
Surgical Procedure:
-
Place the rat in a supine position and make a midline cervical incision.
-
Carefully dissect and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary clip on the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce a 4-0 monofilament nylon suture with a rounded tip through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
-
Occlusion and Reperfusion:
-
Maintain the occlusion for a predetermined period (e.g., 90 or 120 minutes).
-
For reperfusion, carefully withdraw the filament.
-
-
Post-operative Care: Suture the incision and allow the animal to recover. Provide post-operative analgesia as required.
-
Assessment:
-
Neurological Deficit Scoring: Evaluate neurological function at various time points post-MCAO using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).[15]
-
Infarct Volume Measurement: After a set reperfusion period (e.g., 24 hours), euthanize the animal, and remove the brain. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[4]
-
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) In Vitro Model
This model simulates ischemic/reperfusion injury in cultured neuronal cells.[1][5][13][25][32]
Workflow Diagram:
References
- 1. PD98059 protects SH-SY5Y cells against oxidative stress in oxygen–glucose deprivation/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 3. Measuring Blood-brain-barrier Permeability Using Evans Blue in Mice [en.bio-protocol.org]
- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. scielo.br [scielo.br]
- 7. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Blood-brain-barrier Permeability Using Evans Blue in Mice [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of bax, bcl-2 and bcl-xL on regulating apoptosis in tissues of normal liver and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Shionone relieves oxygen-glucose deprivation/reoxygenation induced SH-SY5Y cells injury by inhibiting the p38 MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis [frontiersin.org]
- 28. Inflammatory cytokines IL-1 alpha, IL-1 beta, IL-6, and TNF-alpha impart neuroprotection to an excitotoxin through distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 30. rwdstco.com [rwdstco.com]
- 31. ahajournals.org [ahajournals.org]
- 32. Establishment of oxygen glucose deprivation reperfusion model of senescent SH‑SY5Y cells [journals.muhn.edu.cn]
Hydroxysafflor Yellow A (HSYA): A Technical Guide to its Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a prominent water-soluble chalcone (B49325) glycoside extracted from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] For centuries, safflower has been a staple in traditional Chinese medicine, valued for its ability to promote blood circulation and alleviate stasis.[3] Modern pharmacological research has affirmed the therapeutic potential of HSYA, particularly in the treatment of cardiovascular and cerebrovascular diseases.[4][5] In recent years, a growing body of evidence has highlighted the potent anticancer effects of HSYA across a variety of malignancies, positioning it as a promising candidate for novel oncologic therapies.[1][2]
This technical guide provides a comprehensive overview of the current research on the anticancer activities of HSYA. It synthesizes quantitative data from key studies, details the molecular mechanisms and signaling pathways involved, and provides standardized protocols for the experimental assays commonly used to evaluate its efficacy.
Anticancer Mechanisms of this compound
HSYA exerts its anticancer effects through a multi-pronged approach, targeting several key processes essential for tumor growth and progression. These include the induction of apoptosis, modulation of autophagy, inhibition of cell proliferation and metastasis, suppression of angiogenesis, and regulation of the tumor immune microenvironment.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. HSYA has been shown to induce apoptosis in a range of cancer cell lines, including breast, colorectal, and gastric cancers.[6][7][8] The pro-apoptotic effects of HSYA are mediated primarily through the intrinsic mitochondrial pathway and the inhibition of pro-survival signaling cascades.
-
Mitochondrial Pathway Activation : In human breast cancer MCF-7 cells, HSYA treatment leads to an increase in reactive oxygen species (ROS) generation, disruption of the mitochondrial transmembrane potential (Δψm), and the release of cytochrome c from the mitochondria into the cytosol.[7] This cascade of events is orchestrated by the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of the anti-apoptotic protein Bcl-2.[7] The released cytochrome c subsequently activates caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[7]
-
Inhibition of NF-κB Signaling : The nuclear factor-kappa B (NF-κB) pathway is a crucial pro-survival pathway often constitutively active in cancer cells, promoting proliferation and inhibiting apoptosis. HSYA has been demonstrated to block the nuclear translocation of the NF-κB/p65 subunit in MCF-7 cells.[7] This inhibition prevents the transcription of NF-κB target genes, including those involved in cell survival, thereby sensitizing the cancer cells to apoptosis.
Modulation of Autophagy
Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. HSYA has been shown to induce autophagy in liver cancer cells.[9] However, it uniquely impairs the late stages of this process by blocking autophagic flux.[1][2] This is achieved by inhibiting lysosomal acidification and downregulating the expression of Lysosomal-Associated Membrane Protein 1 (LAMP1).[1] The resulting accumulation of autophagosomes disrupts the metabolic cycle of tumor cells, reducing their adaptability and ultimately leading to apoptosis.[1][2] This effect is often mediated through the regulation of key signaling pathways like PI3K/AKT/mTOR and ERK.[1][9] In HepG2 liver cancer cells, HSYA was found to activate autophagy by upregulating Beclin-1 expression and suppressing ERK phosphorylation.[1][9]
Inhibition of Proliferation, Migration, and Invasion
The uncontrolled proliferation and metastatic spread of cancer cells are hallmarks of malignancy. HSYA has demonstrated significant inhibitory effects on these processes in several cancer types, including colorectal and non-small cell lung cancer.[2][6]
-
PPARγ/PTEN/Akt Pathway : In colorectal cancer (CRC) cells (HCT116), HSYA inhibits proliferation, migration, and invasion by activating the PPARγ/PTEN/Akt signaling pathway.[6][10] HSYA upregulates the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a known tumor suppressor in CRC.[6] Activated PPARγ, in turn, increases the expression of the tumor suppressor PTEN, which negatively regulates the pro-proliferative PI3K/Akt pathway.[6] This leads to decreased expression of proliferation markers like PCNA and an increase in apoptotic markers like Bax and cleaved-caspase3.[6][10]
-
Epithelial-Mesenchymal Transition (EMT) : HSYA also reverses EMT, a process critical for invasion and metastasis. It achieves this by upregulating the epithelial marker E-cadherin while downregulating mesenchymal markers such as N-cadherin and vimentin.[6]
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is essential for tumors to grow beyond a certain size.[11][12] While direct studies are ongoing, HSYA is known to modulate pathways critical to angiogenesis, such as VEGF.[1][13] By inhibiting key signaling pathways like PI3K/Akt and MAPK, which are upstream regulators of hypoxia-inducible factor-1 alpha (HIF-1α) and VEGF, HSYA likely contributes to the suppression of tumor vascularization.[2][14]
Immunomodulatory Effects
The tumor immune microenvironment plays a crucial role in cancer progression.[5] HSYA has been shown to modulate this environment, producing an anticancer effect. In a mouse model of hepatocellular carcinoma, HSYA treatment downregulated the levels of Foxp3-expressing regulatory T cells (Tregs), which are immunosuppressive cells that hinder anti-tumor immunity.[5][15] Notably, HSYA inhibited tumor growth without causing the body weight loss typically associated with cytotoxic chemotherapies like cisplatin (B142131), suggesting a more favorable side-effect profile.[15][16]
Quantitative Data Summary
The following tables summarize the quantitative findings from various in vitro and in vivo studies on HSYA's anticancer activity.
Table 1: Summary of In Vitro Anticancer Activity of HSYA
| Cancer Type | Cell Line(s) | HSYA Concentration | Key Observed Effects | Key Molecular Targets/Pathways | Reference(s) |
| Colorectal Cancer | HCT116 | 25, 50, 100 µM | Concentration-dependent inhibition of viability, colony formation, migration, and invasion. Increased apoptosis. | PPARγ/PTEN/Akt | [6],[10] |
| Breast Cancer | MCF-7 | 50-200 µg/mL | Dose-dependent inhibition of proliferation. Induction of apoptosis and cell cycle arrest. | NF-κB/p65, Mitochondrial Pathway (Bax, Bcl-2, p53) | [7] |
| Liver Cancer | HepG2 | 2 µM | Reduced cell viability. Induction of autophagy. | Beclin 1, ERK | [9] |
| Liver Cancer | HepG2 | Not specified | Inhibition of viability, proliferation, and migration. | p38MAPK/ATF-2 | [2] |
| Gastric Cancer | SGC-7901, BGC-823 | 50-200 µg/mL | Significant inhibition of proliferation. | PPARγ | [7],[8] |
| Cervical Cancer | HeLa | 50-200 µg/mL | Significant inhibition of proliferation. | Not specified | [7] |
| Lung Cancer | A549, H1299 | Not specified | Inhibition of proliferation, migration, and invasion. Promotion of apoptosis. | PI3K/Akt/mTOR, ERK/MAPK | [2] |
Table 2: Summary of In Vivo Anticancer Activity of HSYA
| Cancer Model | Animal Model | HSYA Dosage & Schedule | Key Observed Effects | Key Molecular Targets/Pathways | Reference(s) |
| Hepatocellular Carcinoma | Hepa1-6 Xenograft (Mice) | 1.13 mg/kg | Inhibition of tumor growth. Downregulation of Foxp3+ Tregs. Enhanced anticancer effect of cisplatin with reduced liver injury. | Tumor Immune Microenvironment | [15] |
| Hepatocellular Carcinoma | H22 Tumor-bearing (Mice) | Not specified | Inhibition of angiogenesis and tumor development. | ERK/MAPK, NF-κB | [2] |
Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments cited in HSYA research.
Workflow for In Vitro Evaluation of HSYA
References
- 1. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 2. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxyl safflower yellow B combined with doxorubicin inhibits the proliferation of human breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 6. This compound inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis in MCF-7 cells by blocking NFκB/p65 pathway and disrupting mitochondrial transmembrane potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces autophagy in human liver cancer cells by regulating Beclin 1 and ERK expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting tumor angiogenesis with Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone deacetylases: anti-angiogenic targets in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting tumor angiogenesis with histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydroxyl safflower yellow A regulates the tumor immune microenvironment to produce an anticancer effect in a mouse model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Pharmacological mechanisms of traditional Chinese medicine metabolites in regulating Treg cells: an integrative pathway review [frontiersin.org]
Hydroxysafflor Yellow A: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a principal active quinochalcone C-glycoside extracted from the dried florets of safflower (Carthamus tinctorius L.), a plant belonging to the Compositae (Asteraceae) family.[1][2] In traditional Chinese medicine, safflower, known as Honghua, has been used for centuries to improve blood circulation, eliminate blood stasis, and relieve menstrual pain.[1][3] HSYA is the primary water-soluble pigment in safflower, accounting for approximately 85% of the total yellow pigments.[4] Due to its significant pharmacological activities, including antioxidant, anti-inflammatory, and anticoagulant effects, HSYA has garnered substantial interest for its therapeutic potential, particularly in the treatment of cardiovascular and cerebrovascular diseases.[1][3] Safflower yellow injection, a purified extract containing at least 70% HSYA, is clinically used in China for stable exertional angina pectoris.[2]
Despite its promising therapeutic effects, the clinical application of HSYA is hampered by its chemical instability and low oral bioavailability.[1][3] This guide provides a comprehensive overview of HSYA, detailing its acquisition, pharmacokinetics, mechanisms of action, and key experimental data to support further research and drug development.
Acquisition and Physicochemical Properties
The content of HSYA in safflower varies depending on geographical origin, color, and harvest time, with concentrations ranging from 0.05 to 14.99 mg/g.[1][3] Generally, cultivars from Africa have higher HSYA content than those from Asia and Europe, and darker red florets contain more HSYA than orange, yellow, or white ones.[1][3]
Extraction and Isolation
Traditional extraction involves water immersion, but this method suffers from low yields (e.g., 0.023% to 0.066%) and degradation of HSYA due to high temperature, alkaline conditions, and light exposure.[1] Modern methods have been developed to improve efficiency and purity.
Experimental Protocol: Extraction and Purification of HSYA
A common laboratory-scale protocol for isolating HSYA involves the following steps:
-
Extraction: Dried and powdered Carthamus tinctorius flowers (e.g., 2 kg) are extracted three times with distilled water (20 L) at 60°C for 30 minutes.[5]
-
Concentration: The solvent is removed from the combined extracts by evaporation under reduced pressure.
-
Resuspension: The resulting residue is dissolved in 10% ethanol.
-
Chromatography: The solution is subjected to D101 macroporous resin column chromatography. A step-gradient elution with water-methanol mixtures (from 100:0 to 0:100) is used to separate the components into fractions.[5]
-
Purification: The HSYA-rich fraction is further purified using high-performance liquid chromatography (HPLC), often on an ODS C18 column with a mobile phase containing acetonitrile, methanol, and 0.2% formic acid in water.[5]
-
Lyophilization: The purified HSYA solution is freeze-dried to obtain a high-purity powder (e.g., 99.8%).[6]
Caption: A typical workflow for the extraction and purification of HSYA.
Pharmacokinetics
HSYA is classified as a Biopharmaceutics Classification System (BCS) class III drug, characterized by high solubility and low permeability.[1] This profile contributes to its poor oral bioavailability, which is estimated to be only 1.2%.[1]
Following intravenous administration in healthy volunteers, HSYA exhibits a dose-dependent maximum concentration (Cmax) and an elimination half-life (t1/2) of approximately 3.32 hours.[1][3] The plasma protein binding rate is relatively low, ranging from 48% to 54.6%.[1][7] The primary route of elimination is renal, with about 48-52.6% of the parent drug excreted in urine, while only 2.9-8.4% is found in feces and 0.062-1.4% in bile.[1][7]
| Parameter | Species | Dose | Route | Value | Citation |
| Oral Bioavailability | Rat | N/A | Oral | 1.2% | [1] |
| Elimination Half-Life (t1/2) | Human | 35-140 mg | IV | 3.32 h | [1][3] |
| Cmax | Human | 35 mg | IV | 2.02 ± 0.18 mg/L | [1][3] |
| Human | 70 mg | IV | 7.47 ± 0.67 mg/L | [1][3] | |
| Human | 140 mg | IV | 14.48 ± 4.70 mg/L | [1][3] | |
| Plasma Protein Binding | Rat | N/A | IV | 48.0% - 54.6% | [1][7] |
| Urinary Excretion | Rat | 3 mg/kg | IV | 52.6 ± 17.9% | [7] |
| Fecal Excretion | Rat | 3 mg/kg | IV | 8.4 ± 5.3% | [7] |
| Biliary Excretion | Rat | 3 mg/kg | IV | 1.4 ± 1.0% | [7] |
| Table 1. Pharmacokinetic Parameters of HSYA. |
Pharmacological Effects and Mechanisms of Action
HSYA exhibits a wide range of pharmacological effects, primarily centered on its antioxidant, anti-inflammatory, and anti-apoptotic properties. These effects are mediated through the modulation of multiple signaling pathways.
Cardioprotective Effects
HSYA has demonstrated significant protective effects against various forms of cardiovascular injury, particularly myocardial ischemia/reperfusion (I/R) injury.[1][8] Its mechanisms include reducing infarct size, inhibiting myocardial apoptosis, suppressing inflammation, and promoting angiogenesis.[8][9]
Key Signaling Pathways:
-
Nrf2/HO-1 Pathway: HSYA promotes the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus, leading to the upregulation of Heme oxygenase-1 (HO-1) and other antioxidant enzymes. This enhances the cellular defense against oxidative stress.[1][8][10]
-
PI3K/Akt Pathway: Activation of the PI3K/Akt signaling cascade by HSYA is crucial for inhibiting apoptosis and promoting cell survival in cardiomyocytes.[2][8]
-
TLR4/NF-κB Pathway: HSYA can suppress the inflammatory response in myocardial tissue by inhibiting the Toll-like receptor 4 (TLR4) and subsequently downregulating the Nuclear Factor-kappa B (NF-κB) pathway, which reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][8][10]
-
NLRP3 Inflammasome: HSYA has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response that can contribute to myocardial injury.[8][9][11]
Caption: HSYA's modulation of key cardioprotective signaling pathways.
Neuroprotective Effects
HSYA readily crosses the blood-brain barrier and exerts potent neuroprotective effects in models of cerebral ischemia, such as middle cerebral artery occlusion (MCAO).[1] It reduces infarct volume, improves neurological function, and protects neurons from oxidative stress and apoptosis.[12][13]
Key Signaling Pathways:
-
SIRT1 Pathway: HSYA can activate Sirtuin 1 (SIRT1), a protein deacetylase that plays a critical role in cellular stress resistance and longevity. Activation of SIRT1 leads to the modulation of downstream targets like FOXO1 and PGC1α, which helps to mitigate oxidative stress and inhibit apoptosis in neuronal cells.[12][13]
-
HIF-1α/BNIP3 Pathway: In response to oxygen-glucose deprivation/reperfusion (OGD/R), HSYA can promote the expression of Hypoxia-inducible factor 1-alpha (HIF-1α), which in turn activates the BNIP3-mediated autophagy pathway. This process helps clear damaged cellular components and reduces apoptosis.[14]
-
JAK2/STAT3 Pathway: HSYA has been shown to downregulate the excessive activation of the Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) pathway that occurs following ischemic injury, thereby reducing the inflammatory cascade and protecting neurons.[15]
-
IL-17A/IL-17RA Loop: HSYA can reduce neuroinflammation by inhibiting the production of IL-17A in astrocytes and blocking the IL-17RA/ACT1/NF-κB signaling loop in neurons, which alleviates neuronal damage.[16][17]
Caption: HSYA's influence on key neuroprotective signaling pathways.
Anti-inflammatory Effects
The anti-inflammatory activity of HSYA is a cornerstone of its therapeutic effects across various disease models.[1] It can inhibit the activity of multiple kinases related to inflammatory factors and suppress the expression of pro-inflammatory proteins.[1] In lipopolysaccharide (LPS)-induced microglia, HSYA attenuates the inflammatory response by regulating gene expression and promoting a shift in microglia polarization.[18] A key target is xanthine (B1682287) oxidase (XO), where HSYA shows an inhibitory effect (IC50 = 40.04 µM), leading to reduced ROS generation and subsequent suppression of NLRP3 inflammasome activation.[19]
Summary of Quantitative Data
The preclinical efficacy of HSYA has been quantified in numerous studies. The tables below summarize key findings in cardiovascular and neuroprotective animal models.
| Model | Species | HSYA Dose | Outcome | Result | Citation |
| Myocardial I/R | Rat | 4, 8, 16 mg/kg | Myocardial Infarct Size | Dose-dependent reduction | [10][11] |
| Myocardial I/R | Rat | 5 mg/kg | cTnI, IL-6, LDH Release | Significant reduction | [1] |
| Acute Myocardial Ischemia | Rat | 4, 8 mg/kg | CK-MB, MDA Levels | Significant reduction | [1] |
| Spontaneous Hypertension | Rat | N/A | Blood Pressure | Dose-dependent reduction | [2] |
| Table 2. Preclinical Efficacy of HSYA in Cardiovascular Models. |
| Model | Species | HSYA Dose | Outcome | Result | Citation |
| MCAO/R | Rat | 4, 8, 16 mg/kg | Neurological Deficit Score | Dose-dependent reduction | [15] |
| MCAO/R | Rat | 40, 60, 80 µM (in vitro) | Cell Viability | Dose-dependent increase | [12] |
| Parkinson's Disease | Mouse | 20 mg/kg | Motor Dysfunction | Improvement | [1] |
| Acute Ischemic Stroke | Human | 50, 75 mg/day | N/A | Clinical study mentioned | [1] |
| Table 3. Preclinical Efficacy of HSYA in Neuroprotection Models. |
Key Experimental Protocols
Animal Model of Myocardial Ischemia/Reperfusion (MI/R)
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Rats are anesthetized, typically with sodium pentobarbital.
-
Procedure: The left anterior descending (LAD) coronary artery is ligated for a set period (e.g., 30 minutes) to induce ischemia. The ligature is then removed to allow for reperfusion (e.g., for 2-24 hours).
-
HSYA Administration: HSYA is administered, often intravenously, at various time points (e.g., before ischemia or at the onset of reperfusion) at doses ranging from 4 to 16 mg/kg.[10][11]
-
Outcome Measures: Myocardial infarct size is assessed using TTC staining. Serum levels of cardiac enzymes (CK-MB, cTnI, LDH) are measured. Cardiac function is evaluated via echocardiography.[8][20]
Cell-based Assay for Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
-
Cell Lines: Primary cultured neurons, SH-SY5Y cells, or HT22 cells are frequently used.[12][14]
-
OGD Procedure: Cells are washed with glucose-free medium and then incubated in this medium within a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours) to simulate ischemia.
-
Reoxygenation: The glucose-free medium is replaced with normal, glucose-containing culture medium, and the cells are returned to a normoxic incubator for a period (e.g., 12-24 hours).
-
HSYA Treatment: HSYA (e.g., 40-80 µM) is added to the culture medium before, during, or after the OGD period.[12]
-
Outcome Measures: Cell viability is assessed using assays like MTT. Apoptosis is measured via TUNEL staining or flow cytometry. Levels of specific proteins in signaling pathways are determined by Western blot.[12][14]
Conclusion and Future Perspectives
This compound is a potent bioactive compound from Carthamus tinctorius with well-documented cardioprotective and neuroprotective effects. Its therapeutic potential is rooted in its ability to modulate a complex network of signaling pathways involved in oxidative stress, inflammation, and apoptosis. The primary challenges for its broader clinical application remain its inherent chemical instability and low oral bioavailability.
Future research should focus on:
-
Drug Delivery Systems: Developing novel formulations (e.g., nanoparticles, liposomes, solid lipid nanoparticles) to improve the stability and bioavailability of HSYA.
-
Mechanism Elucidation: Further exploring the direct molecular targets of HSYA to better understand its pleiotropic effects.
-
Clinical Trials: Conducting well-designed, large-scale clinical trials to rigorously evaluate the efficacy and safety of HSYA for specific indications like acute ischemic stroke and myocardial infarction.
-
Combination Therapy: Investigating the synergistic effects of HSYA with other therapeutic agents to enhance its clinical utility.
By addressing these areas, the full therapeutic potential of this promising compound from traditional Chinese medicine can be realized for the treatment of major global health challenges.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN102702150B - Preparation method and application of this compound - Google Patents [patents.google.com]
- 7. Pharmacokinetics and excretion of this compound, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Safflower Yellow Pigments in Coronary Heart Disease: Mechanisms, Applications, and Future Perspectives [xiahepublishing.com]
- 11. This compound Protects Against Myocardial Ischemia/Reperfusion Injury via Suppressing NLRP3 Inflammasome and Activating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 13. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Frontiers | this compound Exerts Anti-Inflammatory Effects Mediated by SIRT1 in Lipopolysaccharide-Induced Microglia Activation [frontiersin.org]
- 19. This compound Inhibits LPS-Induced NLRP3 Inflammasome Activation via Binding to Xanthine Oxidase in Mouse RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
The Bio-Journey of Hydroxysafflor Yellow A: A Technical Guide to Its Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA), a primary active chalcone (B49325) glycoside extracted from the flowers of Carthamus tinctorius L., has garnered significant attention for its wide array of pharmacological activities, including neuroprotective, anti-inflammatory, and cardioprotective effects.[1][2] Despite its therapeutic potential, the clinical application of HSYA is often hampered by its low oral bioavailability.[3] This technical guide provides an in-depth exploration of the bioavailability and pharmacokinetic profile of HSYA, offering a comprehensive resource for researchers and professionals in drug development. We will delve into its absorption, distribution, metabolism, and excretion (ADME) properties, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound have been investigated in various preclinical and clinical studies. A summary of these findings is presented below to facilitate a comparative analysis.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Absolute Bioavailability (%) | Reference |
| Oral (in water) | 100 mg/kg | 502.0 ± 112.1 | 0.5 ± 0.2 | 1,234.5 ± 211.8 (AUC0-t) | 2.1 ± 0.5 | 1.2 | [3][4] |
| Oral (in 90% GCH) | 100 mg/kg | 2,520.1 ± 456.7 | 0.8 ± 0.3 | 4,025.6 ± 789.4 (AUC0-t) | 2.5 ± 0.6 | 326.08 (relative) | [4] |
| Intravenous | 3 mg/kg | - | - | - | - | - | [5] |
| Intravenous | 6 mg/kg | - | - | - | - | - | [5] |
| Intravenous | 12 mg/kg | - | - | - | - | - | [5] |
| Intravenous | 24 mg/kg | - | - | - | - | - | [5] |
*GCH: Natural deep eutectic solvent composed of glucose and choline (B1196258) chloride with 10% (v/v) of water.
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Administration Route | Dose | Cmax (mg/L) | Tmax (h) | AUC (µg·h/L) | t1/2 (h) | Reference |
| Oral | 140 mg | 11.5 ± 3.2 | 0.33 ± 0.12 | 38.6 ± 10.5 (AUC0-t) | 2.8 ± 0.7 | [6] |
| Intravenous | 35 mg | 2.02 ± 0.18 | - | - | 3.32 | [3] |
| Intravenous | 70 mg | 7.47 ± 0.67 | - | - | 3.32 | [3] |
| Intravenous | 140 mg | 14.48 ± 4.70 | - | - | 3.32 | [3] |
Experimental Protocols
Accurate quantification of HSYA in biological matrices is fundamental to pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most commonly employed analytical techniques.
Protocol 1: Quantification of HSYA in Rat Plasma using HPLC
This protocol is a representative method synthesized from common practices in the cited literature.[7][8]
1. Sample Preparation:
- To 100 µL of rat plasma, add 300 µL of methanol (B129727) to precipitate proteins.
- Vortex the mixture for 2 minutes.
- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Centrifuge at 12,000 rpm for 10 minutes and inject 20 µL of the supernatant into the HPLC system.
2. HPLC Conditions:
- Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 403 nm.
- Column Temperature: 30°C.
3. Workflow Diagram:
Protocol 2: Quantification of HSYA in Human Plasma using UPLC-MS/MS
This protocol represents a sensitive and specific method for HSYA quantification.[4][6][9]
1. Sample Preparation (Solid-Phase Extraction):
- Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load 100 µL of human plasma onto the cartridge.
- Wash the cartridge with 1 mL of water.
- Elute HSYA with 1 mL of methanol.
- Evaporate the eluate to dryness under nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS Conditions:
- UPLC System:
- Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).
- Mobile Phase: Gradient of acetonitrile and 0.1% formic acid in water.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometer:
- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transition for HSYA: m/z 611.19 → 491.19.[6]
- MRM Transition for Internal Standard (e.g., Puerarin): m/z 415.19 → 295.10.[6]
3. Workflow Diagram:
Signaling Pathways Modulated by this compound
HSYA exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
NF-κB Signaling Pathway
HSYA has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of inflammation.[10][11][12] By suppressing the phosphorylation and degradation of IκBα, HSYA prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and migration. HSYA has been demonstrated to inhibit the activation of this pathway in various cell types, including vascular smooth muscle cells.[13][14][15] It achieves this by reducing the phosphorylation of both PI3K and Akt, leading to downstream effects such as the suppression of cell proliferation and migration.[1]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli. HSYA has been shown to suppress the activation of the MAPK pathway in response to inflammatory stimuli.[2][11] By inhibiting the phosphorylation of ERK, JNK, and p38, HSYA can attenuate inflammatory responses and cellular stress.
Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress. HSYA has been reported to activate this pathway, leading to the upregulation of antioxidant enzymes.[16][17][18] HSYA promotes the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter regions of target genes, including heme oxygenase-1 (HO-1), thereby enhancing the cellular antioxidant capacity.
Conclusion
This compound exhibits a complex pharmacokinetic profile characterized by low oral bioavailability, rapid absorption, and extensive metabolism. Its therapeutic effects are mediated through the modulation of multiple signaling pathways, including the inhibition of pro-inflammatory cascades (NF-κB, PI3K/Akt, MAPK) and the activation of antioxidant responses (Nrf2/HO-1). The data and protocols presented in this guide offer a valuable resource for researchers working to overcome the pharmacokinetic challenges of HSYA and unlock its full therapeutic potential. Further research into novel drug delivery systems and structural modifications may pave the way for enhanced bioavailability and clinical efficacy of this promising natural compound.
References
- 1. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and excretion of this compound, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma: application to a pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of this compound in rat plasma and tissues by high-performance liquid chromatography after oral administration of safflower extract or safflor yellow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CtMYB1 regulates flavonoid biosynthesis in safflower flower by binding the CAACCA elements | PLOS One [journals.plos.org]
- 9. Determination of this compound in biological fluids of patients with traumatic brain injury by UPLC-ESI-MS/MS after injection of Xuebijing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Systematic, Integrated Study on the Neuroprotective Effects of this compound Revealed by 1H NMR-Based Metabonomics and the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (HSYA) targets the NF-κB and MAPK pathways and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - ProQuest [proquest.com]
- 16. This compound improved retinopathy via Nrf2/HO-1 pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound attenuates allergic response of ovalbumin induced allergic rhinitis via Nrf2/HO-1 and inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound improved retinopathy via Nrf2/HO-1 pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxysafflor Yellow A: A Technical Guide to its Modulation of NF-κB, MAPK, and PI3K/Akt Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA), a primary active chalconoid compound isolated from the flowers of Carthamus tinctorius L., has garnered significant attention for its broad therapeutic potential. Extensive research has demonstrated its potent anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying HSYA's pharmacological effects, with a specific focus on its modulation of three critical intracellular signaling pathways: Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt). This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into HSYA's mechanism of action, quantitative data from key studies, and relevant experimental protocols.
Core Signaling Pathways Modulated by this compound
HSYA exerts its biological activities by intervening in complex signaling cascades that are often dysregulated in pathological conditions. The NF-κB, MAPK, and PI3K/Akt pathways are central to cellular processes such as inflammation, proliferation, apoptosis, and survival. HSYA's ability to modulate these pathways underscores its potential as a multi-target therapeutic agent.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This allows NF-κB dimers, most commonly the p50/p65 heterodimer, to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[4]
HSYA has been shown to potently inhibit the NF-κB pathway.[1][2] This inhibition is achieved through multiple mechanisms, including the suppression of pro-inflammatory cytokine expression and the prevention of p65 subunit translocation to the nucleus.[1] By inhibiting the activation of NF-κB, HSYA effectively dampens the inflammatory cascade, which is a key factor in its therapeutic effects in conditions like osteoarthritis and cerebral ischemia.[1][5]
Below is a diagram illustrating the NF-κB signaling pathway and the inhibitory action of HSYA.
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. The main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. The activation of these kinases can lead to various cellular responses depending on the stimulus and cell type.
HSYA has been demonstrated to modulate the MAPK signaling pathway, contributing to its anti-inflammatory and anti-cancer effects.[3][5] For instance, HSYA can suppress the phosphorylation of p38 MAPK, thereby inhibiting downstream inflammatory responses.[2] In the context of cancer, HSYA has been shown to inhibit the ERK/MAPK pathway, which is often hyperactivated in tumor cells and promotes their proliferation and survival.[3]
The following diagram illustrates the MAPK signaling cascade and the modulatory effect of HSYA.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Activation of this pathway is initiated by the binding of growth factors to receptor tyrosine kinases, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt then phosphorylates a variety of downstream targets, promoting cell survival and inhibiting apoptosis.
HSYA has been shown to suppress the PI3K/Akt/mTOR signaling pathway.[3][6] This inhibitory effect is particularly relevant to its anti-cancer and neuroprotective activities. In cancer cells, where the PI3K/Akt pathway is often constitutively active, HSYA's inhibition can lead to reduced proliferation and induction of apoptosis.[3][7] In the context of neuroprotection, modulation of the PI3K/Akt pathway by HSYA can contribute to neuronal survival in response to ischemic injury.[2]
The diagram below outlines the PI3K/Akt signaling pathway and HSYA's inhibitory role.
Quantitative Data on HSYA's Modulation of Signaling Pathways
The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of HSYA on key components of the NF-κB, MAPK, and PI3K/Akt signaling pathways.
Table 1: Effect of HSYA on NF-κB Pathway Components
| Cell Line/Model | Treatment Condition | HSYA Concentration | Measured Parameter | Result | Reference |
| Rat model of cerebral ischemia | Middle cerebral artery occlusion (MCAO) | 8 mg/kg | p65 nuclear translocation | Significant reduction compared to MCAO group | [1] |
| Human synovial cells (SW982) | IL-1β induced | 2.5 - 40 μM | NF-κB activation | Dose-dependent inhibition | [2] |
| Mouse RAW264.7 macrophages | LPS-induced | Not specified | NLRP3 inflammasome activation | Inhibition | [2] |
| H22 tumor-bearing mice | N/A | Not specified | NF-κB pathway modulation | Inhibition of angiogenesis and tumor development | [3] |
Table 2: Effect of HSYA on MAPK Pathway Components
| Cell Line/Model | Treatment Condition | HSYA Concentration | Measured Parameter | Result | Reference |
| Human synovial cells (SW982) | IL-1β induced | 2.5 - 40 μM | ERK phosphorylation | Dose-dependent suppression | [2] |
| Skeletal muscle in rats | Strike-triggered injury | Not specified | p38 MAPK phosphorylation | Inhibition | [2] |
| HepG2 cells | N/A | Not specified | p38 activation | Suppression, leading to inhibition of cell viability and migration | [3] |
| Non-small cell lung cancer cells (A549, H1299) | LPS-induced | Not specified | ERK/MAPK protein expression | Downregulation | [7] |
Table 3: Effect of HSYA on PI3K/Akt Pathway Components
| Cell Line/Model | Treatment Condition | HSYA Concentration | Measured Parameter | Result | Reference |
| THP-1 macrophages | Sonodynamic therapy | Not specified | Akt phosphorylation (Ser473) | Significant decrease | [6] |
| THP-1 macrophages | Sonodynamic therapy | Not specified | mTOR phosphorylation (Ser2448) | Significant decrease | [6] |
| Rat model of cerebral ischemia | MCAO | Not specified | Akt-autophagy pathway | Promotion in neuronal-specific cells | [2] |
| Non-small cell lung cancer cells (A549, H1299) | LPS-induced | Not specified | PI3K/Akt/mTOR protein expression | Downregulation | [3][7] |
| Human umbilical vein smooth muscle cells | Chronic renal failure serum-induced | Not specified | PI3K/Akt signaling | Inactivation | [8] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies frequently cited in research on HSYA's effects on signaling pathways.
Western Blotting for Protein Expression and Phosphorylation
Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. It is commonly used to assess the expression levels of total and phosphorylated forms of signaling proteins.
Experimental Workflow:
Detailed Steps:
-
Sample Preparation: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading of samples.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-NF-κB p65) overnight at 4°C with gentle agitation.
-
Washing: The membrane is washed several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: The membrane is washed again with TBST to remove unbound secondary antibody.
-
Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate, which reacts with HRP to produce light.
-
Imaging and Analysis: The chemiluminescent signal is captured using an imaging system, and the band intensities are quantified using software like ImageJ.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the mRNA levels of target genes, providing insights into how HSYA affects gene transcription.
Experimental Workflow:
Detailed Steps:
-
RNA Extraction: Total RNA is isolated from HSYA-treated and control cells or tissues using a commercial kit or a standard protocol like TRIzol extraction.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green) or a sequence-specific probe (TaqMan).
-
Amplification: The reaction is performed in a real-time PCR thermal cycler, which monitors the fluorescence signal in real-time as the DNA is amplified.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target gene, typically normalized to the reference gene using the ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. It is commonly used to measure the levels of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or biological fluids.
Experimental Workflow:
Detailed Steps:
-
Coating: A microplate is coated with a capture antibody specific for the cytokine of interest.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Sample Incubation: The samples (e.g., cell culture supernatants) and standards of known cytokine concentrations are added to the wells and incubated.
-
Washing: The plate is washed to remove unbound substances.
-
Detection Antibody: A biotinylated detection antibody, which also recognizes the target cytokine, is added to the wells and incubated.
-
Washing: The plate is washed again.
-
Enzyme Conjugate: An enzyme-linked conjugate (e.g., streptavidin-HRP) is added, which binds to the biotinylated detection antibody.
-
Washing: The plate is washed to remove any unbound enzyme conjugate.
-
Substrate Addition: A substrate solution is added, which is converted by the enzyme into a colored product.
-
Stop Solution: A stop solution is added to terminate the reaction.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Conclusion
This compound is a promising natural compound with a multi-faceted mechanism of action that involves the modulation of key signaling pathways, including NF-κB, MAPK, and PI3K/Akt. Its ability to inhibit pro-inflammatory and pro-proliferative signaling while promoting cell survival in specific contexts highlights its therapeutic potential for a wide range of diseases. This technical guide provides a foundational understanding of HSYA's molecular targets and offers a practical resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic benefits of this remarkable compound. Future research should focus on elucidating the precise molecular interactions of HSYA with its targets and on conducting well-designed clinical trials to translate the promising preclinical findings into effective therapies for human diseases.
References
- 1. A Systematic, Integrated Study on the Neuroprotective Effects of this compound Revealed by 1H NMR-Based Metabonomics and the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining the structure of the NF-ĸB pathway in human immune cells using quantitative proteomic data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (HSYA) targets the NF-κB and MAPK pathways and ameliorates the development of osteoarthritis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. ROS-Dependent Activation of Autophagy through the PI3K/Akt/mTOR Pathway Is Induced by this compound-Sonodynamic Therapy in THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibited lipopolysaccharide-induced non-small cell lung cancer cell proliferation, migration, and invasion by suppressing the PI3K/AKT/mTOR and ERK/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
Hydroxysafflor Yellow A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysafflor yellow A (HSYA) is a prominent water-soluble quinochalcone C-glycoside derived from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1] First isolated in 1993, HSYA has garnered significant scientific interest due to its extensive pharmacological activities, including neuroprotective, cardioprotective, anti-inflammatory, and anticancer effects.[1][2] This technical guide provides an in-depth overview of the discovery, history, extraction methodologies, characterization, biosynthesis, and pharmacological mechanisms of HSYA, with a focus on presenting quantitative data and detailed experimental protocols to support further research and drug development endeavors.
Discovery and History
The use of safflower in traditional Chinese medicine dates back centuries, where it was utilized to promote blood circulation and alleviate pain.[3][4] The primary active constituent responsible for many of its therapeutic effects, this compound, was first isolated and identified in 1993.[1] HSYA is a key quality control standard for safflower in the Chinese Pharmacopoeia due to its significant bioactivity and abundance.[5] Since its discovery, research has increasingly focused on elucidating its pharmacological mechanisms and exploring its therapeutic potential for a range of diseases, particularly cardiovascular and cerebrovascular conditions.[3][5]
Extraction and Purification
The extraction of HSYA from Carthamus tinctorius L. is a critical step in its research and development. Various methods have been developed, each with its own advantages in terms of yield, purity, and efficiency.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is crucial for obtaining high-quality HSYA for research and clinical applications. The following table summarizes and compares different extraction techniques based on reported quantitative data.
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |
| Water Immersion | Water | Varies | Varies | 0.023 - 0.066 | Not specified | [3][4] |
| Ultrasonic Extraction | Water | 40 - 60 | 50 min | Not specified | Not specified | [6] |
| Ultrasonic Extraction | Not specified | 66 | 36 min | Not specified | Not specified | [7] |
| Microwave Extraction | Not specified | 70 | 20 min (3 cycles) | 6.96 | Not specified | [3][4] |
| DMSO Extraction | DMSO | 80 | 1 h (heating for 50 min) | 14.56 | Not specified | [3] |
| Soxhlet Extraction | Not specified | Not specified | Not specified | 13.09 | Not specified | [3] |
| Matrix Solid-Phase Dispersion (MSPD) | Not specified | Not specified | Not specified | 14.89 | Not specified | [3] |
| Macroporous Resin Chromatography | Water-Methanol Gradient | Not specified | Not specified | Not specified | High | [8] |
Note: The yield and purity of HSYA can be influenced by various factors, including the geographical origin, harvest time, and color of the safflower.[3] For instance, the HSYA content can range from 0.05 to 14.99 mg/g in different safflower cultivars.[3]
Detailed Experimental Protocols
Protocol 1: Ultrasonic-Assisted Water Extraction and Macroporous Resin Purification
This protocol describes a common and effective method for obtaining high-purity HSYA.
-
Preparation of Plant Material: Dried safflower flowers are pulverized into a fine powder.
-
Ultrasonic Extraction:
-
The powdered safflower is mixed with water at a ratio of 1:10 to 1:15 (w/v).[6]
-
The mixture is subjected to ultrasonic extraction at a frequency of 40 kHz and a temperature of 40-60°C for 50 minutes.[6]
-
The process is repeated three times to maximize the extraction of HSYA.[8]
-
The resulting extracts are combined and filtered.
-
-
Purification by Macroporous Resin Chromatography:
-
The crude extract is concentrated under reduced pressure and then applied to a pre-treated D101 macroporous resin column.[8]
-
The column is washed with deionized water to remove impurities.
-
HSYA is eluted using a stepwise gradient of methanol (B129727) in water (e.g., 10%, 20%, 40%, 60% methanol).[8]
-
Fractions are collected and monitored by HPLC to identify those containing high-purity HSYA.
-
-
Final Purification and Drying:
-
The HSYA-rich fractions are combined, and the solvent is evaporated.
-
The resulting product is further purified using a high-throughput auto-purification system.[8]
-
The purified HSYA is then freeze-dried to obtain a stable powder.
-
Protocol 2: DMSO-Based Extraction
This protocol offers a higher yield compared to traditional water immersion.
-
Initial Wash: 2.0 g of safflower is soaked in 14 volumes of DMSO and stirred for 30 minutes at room temperature in a dark environment to remove impurities.[3]
-
Extraction: The filter residue is then soaked in 14 volumes of DMSO at 80°C for 1 hour, followed by heating for 50 minutes.[3]
-
Second Extraction: The filter residue is treated with another 12 volumes of DMSO, and the extraction step is repeated.[3]
-
Precipitation: 3 volumes of butyl acetate (B1210297) are added to the combined filtrate and centrifuged to obtain a crimson precipitate.[3]
-
Final Product: The precipitate is washed with ethanol (B145695) and dried to yield a light yellow powder of HSYA.[3]
Physicochemical Properties and Structural Elucidation
HSYA is an orange-yellow powdery substance that is highly soluble in water and poorly soluble in lipophilic organic solvents like chloroform, benzene, and ethyl acetate.[5] It is structurally unstable and can degrade under strong acidic, alkaline, and high-temperature conditions.[5]
Spectroscopic Data
The structure of HSYA has been extensively studied using various spectroscopic techniques.
-
Molecular Formula: C₂₇H₃₂O₁₆[9]
-
Molecular Weight: 612.5 g/mol [7]
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) shows a prominent ion at m/z 611.1450 [M-H]⁻.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The solution structure of HSYA has been investigated in various solvents, including DMSO-d₆, pyridine-d₅, and CD₃OH.[11][12] It exists as two keto-enol tautomers, with the 1-enol-3,7-diketo form being the preferred tautomer.[11][12]
-
¹H-NMR (DMSO-d₆, 300 MHz): Key signals include δ 18.13 (1H, s, 3-OH), 10.05 (1H, s, 5-OH), 7.75 (1H, d, J = 15 Hz, H-8), 7.52 (1H, d, J = 15 Hz, H-9).[10]
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): Characteristic peaks are observed at 3384, 2928, 1625, 1605, 1519, and 1426.[10]
Biosynthesis and Chemical Synthesis
Understanding the synthesis of HSYA is crucial for its sustainable production. Both biosynthetic and chemical synthesis routes have been explored.
Biosynthetic Pathway
The biosynthesis of HSYA in Carthamus tinctorius involves a multi-step enzymatic process. The pathway starts from the general flavonoid biosynthesis pathway and diverges to form the unique quinochalcone structure of HSYA.
Caption: Biosynthetic pathway of this compound.
Key enzymes involved in the biosynthesis of HSYA from naringenin have been identified as CtF6H (a flavanone (B1672756) 6-hydroxylase), CtCHI1 (a chalcone isomerase-like protein), CtCGT (a C-glycosyltransferase), and Ct2OGD1 (a 2-oxoglutarate-dependent dioxygenase).[13]
Chemical Synthesis
Chemical synthesis provides an alternative route to obtain HSYA, especially for producing analogs and derivatives for structure-activity relationship studies. An oxidative synthesis pathway has been reported.
Caption: Oxidative chemical synthesis pathway of HSYA.
Pharmacological Activities and Signaling Pathways
HSYA exhibits a wide range of pharmacological effects, primarily attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties. These effects are mediated through the modulation of several key signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. HSYA has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines.[9][14]
Caption: HSYA-mediated inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. HSYA can modulate the MAPK pathway, including the ERK, JNK, and p38 subfamilies, to exert its therapeutic effects.[14]
Caption: Modulation of the MAPK signaling pathway by HSYA.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell survival, growth, and proliferation. HSYA has been reported to influence this pathway, which is often dysregulated in cancer.[15]
Caption: HSYA's influence on the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
This compound is a pharmacologically active natural product with significant therapeutic potential. This technical guide has provided a comprehensive overview of its discovery, extraction, characterization, synthesis, and mechanisms of action. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers and drug development professionals. Future research should focus on optimizing extraction and synthesis methods to improve yield and purity, conducting further preclinical and clinical studies to validate its therapeutic efficacy and safety, and exploring novel drug delivery systems to overcome its inherent instability and low bioavailability. A deeper understanding of its complex pharmacology will undoubtedly pave the way for the development of HSYA-based therapeutics for a variety of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. KEGG PATHWAY: hsa04010 [genome.jp]
- 3. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 4. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of this compound on acute liver injury based on transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102702150B - Preparation method and application of this compound - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Systematic, Integrated Study on the Neuroprotective Effects of this compound Revealed by 1H NMR-Based Metabonomics and the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NMR solution structure study of the representative component this compound and other quinochalcone C-glycosides from Carthamus tinctorius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound (HSYA) targets the NF-κB and MAPK pathways and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxysafflor Yellow A: A Deep Dive into its Cardioprotective Mechanisms for Cardiovascular Disease Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA), a principal active quinochalcone C-glycoside extracted from the flowers of Carthamus tinctorius L. (safflower), has emerged as a promising therapeutic agent in the realm of cardiovascular disease (CVD) research.[1] Traditionally used in Chinese medicine to promote blood circulation, modern pharmacological studies have illuminated its multifaceted protective effects on the cardiovascular system.[2] This technical guide provides an in-depth exploration of HSYA's core mechanisms of action, detailed experimental protocols for its investigation, and a comprehensive summary of quantitative data from preclinical studies. The information is tailored for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of HSYA in CVDs such as myocardial ischemia/reperfusion (I/R) injury, atherosclerosis, and heart failure.
Core Mechanisms of Action
HSYA exerts its cardioprotective effects through a variety of mechanisms, primarily centered around its potent anti-inflammatory, antioxidant, anti-apoptotic, and pro-autophagic properties. These actions are mediated through the modulation of several key signaling pathways. A systematic review and meta-analysis of animal experiments has demonstrated that HSYA significantly decreases myocardial infarction size, reduces levels of myocardial injury biomarkers, and improves cardiac function.[2][3]
Anti-Inflammatory Effects
Inflammation is a critical contributor to the pathogenesis of many cardiovascular diseases, including atherosclerosis and I/R injury.[4] HSYA has been shown to mitigate the inflammatory response by inhibiting the activation of the NLRP3 inflammasome and reducing the secretion of pro-inflammatory cytokines.[1][5] Studies have demonstrated that HSYA can decrease the serum levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-18 in animal models of myocardial I/R.[5] This anti-inflammatory activity is partly attributed to the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[6][7]
Antioxidant Effects
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a pivotal role in the pathophysiology of heart failure and I/R injury.[8][9] HSYA combats oxidative stress by enhancing the activity of endogenous antioxidant enzymes and reducing lipid peroxidation.[5] Preclinical studies have consistently shown that HSYA treatment increases the activity of superoxide (B77818) dismutase (SOD) and decreases the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in cardiac tissues subjected to ischemic injury.[5][10] The antioxidant effects of HSYA are linked to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[3]
Anti-Apoptotic Effects
Cardiomyocyte apoptosis, or programmed cell death, is a key contributor to the loss of functional heart tissue following ischemic events.[11][12] HSYA has demonstrated significant anti-apoptotic effects by modulating the expression of Bcl-2 family proteins and inhibiting caspase activity.[5][13] It upregulates the expression of the anti-apoptotic protein Bcl-2 and downregulates the expression of the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio.[3][14] Furthermore, HSYA has been found to inhibit the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[3][14]
Regulation of Autophagy
Autophagy is a cellular self-degradation process that plays a dual role in cell survival and death. In the context of myocardial I/R injury, moderate activation of autophagy is considered protective.[5] HSYA has been shown to induce protective autophagy in cardiomyocytes.[5] This effect is mediated through the activation of the AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of autophagy.[5]
Key Signaling Pathways Modulated by HSYA
The cardioprotective effects of this compound are orchestrated through its influence on a complex network of intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
Caption: Overview of key signaling pathways modulated by HSYA.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the efficacy of HSYA in animal models of cardiovascular disease.
Table 1: Effect of HSYA on Myocardial Infarct Size and Cardiac Injury Markers
| Animal Model | HSYA Dose | Myocardial Infarct Size (% of AAR) | CK-MB Levels | cTnI Levels | Reference |
| Rat (I/R) | 4 mg/kg | ↓ (Significant reduction) | ↓ (Inhibited elevation) | Not Reported | [5] |
| Rat (I/R) | 8 mg/kg | ↓ (Significant reduction) | ↓ (Inhibited elevation) | Not Reported | [5] |
| Rat (I/R) | 16 mg/kg | ↓ (Dose-dependent reduction) | ↓ (Dose-dependent reduction) | Not Reported | [1] |
| Mouse (I/R) | 5 mg/kg | Not Reported | ↓ (Significantly lower) | ↓ (Significantly lower) | [6] |
| Mouse (I/R) | 10 mg/kg | Not Reported | ↓ (Significantly lower) | ↓ (Significantly lower) | [6] |
| Mouse (I/R) | 20 mg/kg | Not Reported | ↓ (Significantly lower) | ↓ (Significantly lower) | [6] |
AAR: Area at Risk; CK-MB: Creatine Kinase-MB isoenzyme; cTnI: cardiac Troponin I; I/R: Ischemia/Reperfusion; ↓: Decrease.
Table 2: Antioxidant and Anti-inflammatory Effects of HSYA
| Animal Model | HSYA Dose | SOD Activity | MDA Levels | TNF-α Levels | IL-6 Levels | Reference |
| Rat (I/R) | 4 mg/kg | ↑ (Inhibited reduction) | ↓ (Inhibited elevation) | Not Reported | Not Reported | [5] |
| Rat (I/R) | 8 mg/kg | ↑ (Inhibited reduction) | ↓ (Inhibited elevation) | Not Reported | Not Reported | [5] |
| Rat (I/R) | 16 mg/kg | Not Reported | Not Reported | ↓ (Decreased levels) | Not Reported | [1] |
| Meta-analysis | Various | ↑ (Increased levels) | ↓ (Reduced levels) | ↓ (Reduced levels) | ↓ (Reduced levels) | [2] |
SOD: Superoxide Dismutase; MDA: Malondialdehyde; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; I/R: Ischemia/Reperfusion; ↑: Increase; ↓: Decrease.
Table 3: Anti-Apoptotic Effects of HSYA
| Animal Model | HSYA Dose | Bcl-2 Expression | Bax Expression | Caspase-3 Activity | Reference |
| Rat (I/R) | 16 mg/kg | ↑ (Upregulated) | ↓ (Downregulated) | ↓ (Inhibited) | [5] |
| Meta-analysis | Various | ↑ (Increased expression) | ↓ (Reduced expression) | ↓ (Inhibited activation) | [3][14] |
Bcl-2: B-cell lymphoma 2; Bax: Bcl-2-associated X protein; I/R: Ischemia/Reperfusion; ↑: Increase; ↓: Decrease.
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies commonly employed in HSYA research for cardiovascular disease.
Myocardial Ischemia/Reperfusion (I/R) Animal Model
A widely used in vivo model to study the effects of HSYA on myocardial infarction.
Caption: Workflow for a typical myocardial I/R animal model.
Protocol:
-
Animal Preparation: Adult Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are acclimatized for at least one week before the experiment.[1][6]
-
Anesthesia and Ventilation: Animals are anesthetized (e.g., with chloralose (B1664795) or sodium pentobarbital) and placed on a heating pad to maintain body temperature. Endotracheal intubation is performed for artificial ventilation.[5]
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture.
-
Ischemia and Reperfusion: The ligation is maintained for a specific period (e.g., 30 minutes) to induce ischemia, followed by the release of the ligature to allow for reperfusion (e.g., for 24 hours).[1]
-
HSYA Administration: HSYA is typically administered intravenously at various doses before or during the reperfusion period.[5][6]
-
Sham Operation: A sham group undergoes the same surgical procedure without LAD ligation.
Measurement of Myocardial Infarct Size (TTC Staining)
A standard method to quantify the extent of myocardial necrosis.
Protocol:
-
Heart Collection: At the end of the reperfusion period, the heart is excised and washed with cold saline.
-
Slicing: The heart is frozen and then sliced into uniform sections (e.g., 2 mm thick).
-
Staining: The slices are incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.[3]
-
Imaging and Analysis: Viable myocardium stains red due to the reduction of TTC by dehydrogenases, while the infarcted tissue remains pale. The slices are photographed, and the areas of infarction and the total area of the ventricle are measured using image analysis software. The infarct size is expressed as a percentage of the total ventricular area or the area at risk.
Western Blot Analysis for Protein Expression
Used to quantify the expression levels of key proteins in signaling pathways.
Protocol:
-
Tissue Homogenization: Cardiac tissue samples are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., NLRP3, Bax, Bcl-2, p-AMPK). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).[15]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
A sensitive method for quantifying the concentration of cytokines in serum or tissue homogenates.
Protocol:
-
Sample Preparation: Blood samples are collected and centrifuged to obtain serum. Tissue samples are homogenized and centrifuged to obtain the supernatant.
-
Assay Procedure: The ELISA is performed using commercially available kits according to the manufacturer's instructions.[16] This typically involves:
-
Adding standards and samples to a microplate pre-coated with a capture antibody.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at a specific wavelength.
-
-
Data Analysis: The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve.
TUNEL Assay for Apoptosis Detection
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a common method for detecting DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Tissue Preparation: Heart tissue is fixed in formalin, embedded in paraffin, and sectioned.
-
Staining: The tissue sections are deparaffinized, rehydrated, and then stained using a commercial TUNEL assay kit according to the manufacturer's protocol.[7] This involves labeling the 3'-OH ends of fragmented DNA with fluorescently labeled dUTP.
-
Counterstaining: The nuclei of all cells are often counterstained with a fluorescent dye such as DAPI.
-
Microscopy and Analysis: The sections are examined under a fluorescence microscope. The number of TUNEL-positive (apoptotic) nuclei is counted and expressed as a percentage of the total number of nuclei.
Conclusion
This compound holds significant promise as a therapeutic agent for cardiovascular diseases due to its pleiotropic cardioprotective effects. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, apoptosis, and autophagy provides a strong rationale for its further development. The experimental protocols and quantitative data summarized in this guide offer a valuable resource for researchers and drug development professionals working to translate the therapeutic potential of HSYA into clinical applications for the treatment and prevention of cardiovascular diseases. Further research, including well-designed clinical trials, is warranted to fully establish the safety and efficacy of HSYA in human patients.
References
- 1. This compound Protects Against Myocardial Ischemia/Reperfusion Injury via Suppressing NLRP3 Inflammasome and Activating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.4. Determination of Myocardial Infarct Size [bio-protocol.org]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. TUNEL analysis [bio-protocol.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Oxidants and antioxidants in myocardial infarction (MI): Investigation of ischemia modified albumin, malondialdehyde, superoxide dismutase and catalase in individuals diagnosed with ST elevated myocardial infarction (STEMI) and non-STEMI (NSTEMI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced Cardiomyocyte NLRP3 Inflammasome‐Mediated Pyroptosis Promotes d‐Galactose–Induced Cardiac Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. raybiotech.com [raybiotech.com]
Hydroxysafflor Yellow A: An In-depth Technical Guide on its In Vivo and In Vitro Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysafflor yellow A (HSYA), a prominent water-soluble chalcone (B49325) glycoside isolated from the flowers of Carthamus tinctorius L. (safflower), has garnered significant scientific attention for its broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the in vivo and in vitro studies investigating HSYA, with a focus on its therapeutic potential in cardiovascular diseases, neurodegenerative disorders, and cancer.[3][4] Detailed experimental protocols for key assays, a summary of quantitative data from various studies, and visualizations of the core signaling pathways modulated by HSYA are presented to serve as a valuable resource for researchers in the field of drug discovery and development.
Introduction
Carthamus tinctorius L. has been a staple in traditional Chinese medicine for centuries, utilized for its purported effects on blood circulation and stasis.[5] HSYA is the primary active component of safflower yellow pigments and has been extensively studied for its cardioprotective, neuroprotective, anti-inflammatory, and anti-cancer properties.[5] An injection formulation containing HSYA has been approved and is used in China for the treatment of cardiovascular conditions like angina pectoris.[1][3] This guide delves into the scientific evidence underpinning the therapeutic applications of HSYA, providing detailed methodologies and quantitative data to facilitate further research.
In Vitro Studies: Unraveling the Cellular Mechanisms of HSYA
In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms underlying the pharmacological effects of this compound. These investigations have spanned various cell types and experimental models, providing crucial insights into its therapeutic potential.
Cytoprotective and Anti-Apoptotic Effects
HSYA has demonstrated significant cytoprotective effects in a variety of cell-based assays. A key mechanism of this protection is the inhibition of apoptosis. For instance, in human umbilical vein endothelial cells (HUVECs) subjected to hypoxic conditions, HSYA has been shown to inhibit cell apoptosis.[6] Similarly, in PC12 cells, a cell line commonly used in neuroscience research, HSYA protects against oxygen and glucose deprivation-induced apoptosis by suppressing intracellular oxidative stress and the mitochondria-dependent caspase cascade.[7] Studies have also shown that HSYA can reduce the apoptosis of mesenchymal stem cells (MSCs) exposed to hypoxic and serum deprivation conditions, with a notable decrease in the apoptosis rate from approximately 40% to 15% with 160 mg/l HSYA treatment.[8]
Anti-inflammatory Activity
The anti-inflammatory properties of HSYA have been well-documented in various in vitro models. HSYA can inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in different cell types, including human alveolar epithelial A549 cells and vascular smooth muscle cells.[3][9][10] This anti-inflammatory action is often mediated through the inhibition of key signaling pathways like the NF-κB and MAPK pathways.[3]
Promotion of Angiogenesis
HSYA has been shown to promote angiogenesis, the formation of new blood vessels, which is a crucial process in wound healing and recovery from ischemic events. In HUVECs, HSYA significantly increases capillary-like tube formation and cell migration.[11][12] This pro-angiogenic effect is mediated, at least in part, through the Angiopoietin 1/Tie-2 signaling pathway.[8][11]
Anti-Cancer Properties
Emerging evidence suggests that HSYA possesses anti-cancer properties. It has been shown to inhibit the proliferation and migration of several cancer cell lines, including those from liver, lung, and breast cancer.[4][13] The anti-cancer mechanisms of HSYA are multifaceted and include the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[4]
Quantitative Data from In Vitro Studies
The following table summarizes key quantitative data from various in vitro studies on HSYA.
| Cell Line/Model | Experimental Condition | HSYA Concentration | Observed Effect | Reference |
| HUVECs | Angiogenesis Assay | 1, 10, 50 µM | Dose-dependent increase in tube formation and cell migration. | [3] |
| PC12 cells | Oxygen-Glucose Deprivation | 1, 10, 100 µmol/l | Dose-dependent attenuation of neuronal damage and apoptosis. | [7] |
| Mesenchymal Stem Cells (MSCs) | Hypoxia/Serum Deprivation | 160 mg/l | Significant reduction in apoptosis and ROS levels. | [8] |
| 3T3-L1 Preadipocytes | Proliferation Assay | 0.1 mg/l (72h) | 13.9% reduction in cell growth rate. | [14] |
| Hepatic Stellate Cells | Proliferation Assay | 500 µg/mL | No significant reduction in cell viability. | [13] |
| Keratinocytes | Cell Viability Assay | 0, 1, 10, 25, 50, 100, 200 µM | Various concentrations tested to determine effects on viability. | [15] |
| H9c2 Cardiomyocytes | Anoxia/Reoxygenation | 40, 60, 80 nmol/L | Dose-dependent protection against cell injury. | [16] |
| Human Umbilical Vein Smooth Muscle Cells (HUVSMCs) | Chronic Renal Failure Serum | Not specified | Reversal of enhanced cell viability, migration, and apoptosis. | [17] |
In Vivo Studies: Validating the Therapeutic Efficacy of HSYA
In vivo studies in various animal models have provided compelling evidence for the therapeutic potential of this compound across a range of diseases.
Neuroprotective Effects in Cerebral Ischemia
One of the most extensively studied applications of HSYA is in the treatment of cerebral ischemia. In rodent models of middle cerebral artery occlusion (MCAO), HSYA has been shown to significantly reduce infarct volume, improve neurological deficit scores, and attenuate neuronal apoptosis.[6][18] The neuroprotective effects of HSYA are attributed to its anti-oxidative, anti-inflammatory, and anti-apoptotic properties.[6]
Cardioprotective Effects
HSYA has demonstrated significant cardioprotective effects in animal models of myocardial ischemia-reperfusion injury. It can reduce myocardial infarct size, improve cardiac function, and inhibit cardiomyocyte apoptosis.[19] These effects are linked to the modulation of several signaling pathways, including the PI3K/Akt and Nrf2/HO-1 pathways.[3]
Anti-inflammatory and Analgesic Effects
In models of acute soft tissue injury, HSYA has been shown to attenuate pathological changes and reduce the expression of inflammatory cytokines.[10] This suggests its potential as a therapeutic agent for inflammatory conditions.
Promotion of Angiogenesis in Ischemic Tissues
Consistent with in vitro findings, HSYA promotes angiogenesis in in vivo models of ischemia. In a mouse hindlimb ischemia model, HSYA treatment significantly increased the recovery of blood perfusion and the density of arterioles and capillaries in ischemic tissues.[11]
Quantitative Data from In Vivo Studies
The following table summarizes key quantitative data from various in vivo studies on HSYA.
| Animal Model | Disease Model | HSYA Dosage | Route of Administration | Observed Effect | Reference |
| Wistar-Kyoto Rats | Middle Cerebral Artery Occlusion (MCAO) | 3.0 mg/kg and 6.0 mg/kg | Sublingual vein injection | Significant decrease in neurological deficit scores and infarct area. | [18] |
| Sprague–Dawley Rats | Spinal Cord Compression Injury | Not specified | Not specified | Attenuation of oxidative stress, inflammation, and apoptosis. | [6] |
| Rats | Acute Soft Tissue Injury | 16, 32, 64 mg/kg | Intraperitoneal | Attenuation of pathological changes and inflammatory response. | [10] |
| Mice | Hindlimb Ischemia | Not specified | Not specified | Increased recovery of blood perfusion and capillary density. | [11] |
| MCAO Rats | Focal Cerebral Ischemia | 8 mg/kg or higher | Carotid artery | Significant recovery of neurological functions and reduction in infarct volume. | [2] |
| New Zealand Rabbits | Anticoagulant-induced Scars | Low, Middle, High | Intragastric | Significant reduction in TGF-β1 and IL-1β concentrations. | [11] |
Core Signaling Pathways Modulated by HSYA
The diverse pharmacological effects of HSYA are mediated through its interaction with multiple intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. HSYA has been shown to activate this pathway in various contexts, contributing to its cytoprotective and pro-angiogenic effects.[3][15] For instance, the cardioprotective effects of HSYA against myocardial ischemia-reperfusion injury are mediated through the Akt/Nrf2/HO-1 pathway.[1]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. HSYA exerts its anti-inflammatory effects primarily by inhibiting the activation of NF-κB.[5][13] It achieves this by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of pro-inflammatory genes.[3]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38. HSYA has been shown to modulate the activity of these kinases, often in a context-dependent manner, to exert its therapeutic effects.[4][13] For example, in some cancer cells, HSYA can suppress ERK phosphorylation, leading to the induction of autophagy.[4]
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a major cellular defense mechanism against oxidative stress. HSYA has been shown to activate this pathway, leading to the upregulation of antioxidant enzymes and cytoprotective proteins.[13] This activation is a key mechanism behind HSYA's antioxidant and anti-inflammatory effects.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in HSYA research.
In Vitro Experimental Protocols
This assay is used to assess the effect of HSYA on cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
HSYA Treatment: Prepare serial dilutions of HSYA in culture medium and replace the existing medium with the HSYA-containing medium. Include a vehicle control (medium without HSYA).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
This technique is used to detect and quantify specific proteins in cell or tissue lysates to study the effect of HSYA on protein expression and signaling pathways.
-
Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
qRT-PCR is used to measure the gene expression levels of target genes affected by HSYA.
-
RNA Extraction: Isolate total RNA from HSYA-treated and control cells or tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target gene, typically normalized to a housekeeping gene (e.g., GAPDH or β-actin), using the 2-ΔΔCt method.
In Vivo Experimental Protocols
This is a widely used animal model to study the neuroprotective effects of HSYA in focal cerebral ischemia.
-
Anesthesia and Surgical Preparation: Anesthetize the animal (e.g., rat or mouse) and make a midline cervical incision to expose the common carotid artery (CCA) and its bifurcation into the external carotid artery (ECA) and internal carotid artery (ICA).
-
Occlusion: Ligate the ECA and insert a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: Maintain the occlusion for a specific duration (e.g., 60-90 minutes) to induce ischemia. Then, withdraw the filament to allow for reperfusion.
-
HSYA Administration: Administer HSYA at the desired dose and route (e.g., intravenous injection) at a specific time point relative to the onset of ischemia or reperfusion.
-
Neurological Assessment: Evaluate neurological deficits at various time points after surgery using a standardized scoring system.
-
Infarct Volume Measurement: After a set period (e.g., 24 or 48 hours), euthanize the animal and stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
This assay is used to detect apoptotic cells in tissue sections from HSYA-treated and control animals.
-
Tissue Preparation: Fix tissue samples in formalin and embed in paraffin. Cut thin sections and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Permeabilization: Treat the sections with proteinase K to permeabilize the cells.
-
TUNEL Reaction: Incubate the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Counterstaining and Imaging: Counterstain the nuclei with a DNA dye (e.g., DAPI) and visualize the apoptotic (fluorescently labeled) cells using a fluorescence microscope.
-
Quantification: Quantify the number of TUNEL-positive cells per field of view to determine the apoptotic index.
Conclusion and Future Directions
The extensive body of in vivo and in vitro research provides strong evidence for the therapeutic potential of this compound in a multitude of diseases. Its multifaceted mechanism of action, involving the modulation of key signaling pathways related to inflammation, apoptosis, oxidative stress, and angiogenesis, makes it a promising candidate for further drug development.
Future research should focus on several key areas:
-
Clinical Trials: Well-designed clinical trials are needed to validate the efficacy and safety of HSYA in human populations for various indications.
-
Pharmacokinetics and Bioavailability: Further studies are required to optimize the delivery and bioavailability of HSYA, particularly for oral administration.
-
Target Identification: More research is needed to identify the direct molecular targets of HSYA to better understand its mechanism of action.
-
Combination Therapies: Investigating the synergistic effects of HSYA with other therapeutic agents could lead to more effective treatment strategies.
This technical guide serves as a foundational resource for researchers and professionals in the field, providing a comprehensive overview of the current state of HSYA research and a practical guide for future investigations. The continued exploration of this promising natural compound holds the potential for the development of novel and effective therapies for a range of debilitating diseases.
References
- 1. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective effect of hydroxy safflor yellow A against cerebral ischemia-reperfusion injury in rats: putative role of mPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Isoform-specific optical activation of kinase function reveals p38-ERK signaling crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound (HYSA) inhibited the proliferation and differentiation of 3T3-L1 preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4.3. Cell Viability Assay [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Hydroxysafflor Yellow A: A Technical Review for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA), a prominent chalcone (B49325) glycoside extracted from the flowers of Carthamus tinctorius L., has garnered significant attention in the scientific community for its broad spectrum of pharmacological activities.[1][2][3] This natural pigment, characterized by its good water solubility, is a key bioactive component of safflower, an herb with a long history in traditional medicine for promoting blood circulation.[1][4] Modern research has substantiated many of its therapeutic potentials, particularly in the realms of cardiovascular and cerebrovascular diseases, neuroprotection, and oncology.[5][6]
This in-depth technical guide provides a comprehensive literature review of HSYA, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action to support further research and drug development endeavors.
Chemical and Physicochemical Properties
HSYA is an orange-yellow powdery substance with the molecular formula C₂₇H₃₂O₁₆.[1] It is highly soluble in water and poorly lipophilic, making it virtually insoluble in organic solvents like chloroform (B151607) and benzene.[1] This compound is structurally unstable under strong acidic and alkaline conditions.[1]
Pharmacokinetics
HSYA is classified as a Biopharmaceutics Classification System (BCS) class III drug, characterized by high solubility and low permeability.[2] Pharmacokinetic studies have revealed that HSYA generally exhibits low oral bioavailability, estimated to be around 1.2%.[2][7] Following intravenous administration, a significant portion of the drug is excreted unchanged in the urine.[8]
Table 1: Pharmacokinetic Parameters of HSYA in Preclinical and Clinical Studies
| Species/Population | Dose | Administration Route | Cmax | Tmax | t1/2 | Bioavailability | Reference |
| Rats | 3-24 mg/kg | Intravenous | Dose-dependent | - | - | - | [9] |
| Dogs | 6-24 mg/kg | Intravenous | Dose-dependent | - | - | - | [9] |
| Rats | 12.5 mg/kg | Intragastric | - | ~10 min | - | 1.2% | [7] |
| Healthy Volunteers | 35, 70, 140 mg | Intravenous | 2.02 ± 0.18, 7.47 ± 0.67, 14.48 ± 4.70 mg/L | - | 3.32 h | - | [2] |
Pharmacological Effects and Mechanisms of Action
HSYA exerts a wide array of pharmacological effects, primarily attributed to its anti-inflammatory, antioxidant, anti-apoptotic, and neuroprotective properties.[2][3] These effects are mediated through the modulation of various signaling pathways.
Neuroprotective Effects
HSYA has demonstrated significant neuroprotective effects in models of cerebral ischemia-reperfusion injury.[5][10] It can reduce infarct volume, alleviate brain edema, and improve neurological deficits.[5] The underlying mechanisms involve the inhibition of excitotoxicity, oxidative stress, apoptosis, and inflammation.[5][11]
Key Signaling Pathways in HSYA-Mediated Neuroprotection
Cardiovascular Effects
HSYA exhibits significant cardioprotective effects, including reducing myocardial infarct size, improving cardiac function, and protecting against ischemia-reperfusion injury.[12][13][14] It has been shown to reduce blood pressure and heart rate in a dose-dependent manner.[15] The mechanisms involve the activation of potassium channels and modulation of nitric oxide synthase activity.[14][15]
Signaling Pathways in HSYA's Cardiovascular Protection
Anti-inflammatory Effects
HSYA demonstrates potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][16] This is achieved through the downregulation of key inflammatory signaling pathways like NF-κB and MAPK.[2]
Anticancer Effects
Recent studies have highlighted the anticancer potential of HSYA against various cancer cell lines, including those of the liver, colon, and breast.[4][8] It can inhibit cancer cell proliferation, migration, and invasion, and induce apoptosis.[8]
Table 2: In Vitro Anticancer Activity of HSYA (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| Jurkat | T-cell acute lymphoblastic leukemia | 99.08 | 24 | [1] |
| Jurkat | T-cell acute lymphoblastic leukemia | 77.81 | 48 | [1] |
| Jurkat | T-cell acute lymphoblastic leukemia | 59.05 | 72 | [1] |
| HCT116 | Colorectal Cancer | Effective at 25, 50, 100 µM (specific IC₅₀ not provided) | - | [4] |
| A549 | Non-small Cell Lung Cancer | Inhibition observed (specific IC₅₀ not provided) | - | [5] |
Experimental Protocols
Extraction and Isolation of HSYA from Carthamus tinctorius
-
Method 1: Ultrasonic Water Extraction and Purification [3]
-
Pulverize dried safflower material.
-
Perform ultrasonic water extraction (e.g., 10-13 times the volume of water to material weight) at 40-60°C with an ultrasonic frequency of 40 kHz for 50 minutes.
-
Filter the extract and centrifuge to remove solid particles.
-
Separate the supernatant using HZ801 macroporous adsorption resin chromatography.
-
Further purify the eluate using LH-20 Sephadex chromatography.
-
Perform ultrafiltration and freeze-drying to obtain purified HSYA powder.
-
-
Method 2: DMSO-Based Extraction [2]
-
Soak 2.0 g of safflower with 14 volumes of DMSO and stir for 30 minutes at room temperature in the dark to remove impurities.
-
Soak the filter residue with 14 volumes of DMSO at 80°C for 1 hour, followed by heating for 50 minutes.
-
Repeat the previous step with another 12 volumes of DMSO.
-
Add 3 volumes of butyl acetate (B1210297) to the filtrate and centrifuge to obtain crimson precipitates.
-
Wash the precipitates with ethanol (B145695) and dry to obtain HSYA.
-
Quantification of HSYA in Biological Samples
-
Method: UPLC-ESI-MS/MS [17]
-
Sample Preparation: Perform liquid-liquid extraction of HSYA from plasma, urine, or cerebrospinal fluid.
-
Chromatographic Separation: Use an Acquity UPLC™ BEH C18 column with a gradient elution of methanol (B129727) and 0.1% formic acid at a flow rate of 0.3 mL/min.
-
Mass Spectrometry Detection: Employ a triple quadrupole tandem mass spectrometer with electrospray ionization. Monitor the mass transition m/z 611.0 → 491.0.
-
Quantification: Generate a calibration curve in the linear range of 2 to 6125 ng/mL.
-
In Vivo Model of Cerebral Ischemia (MCAO)
-
Animal Model: Male Wistar or Sprague-Dawley rats.[18]
-
Procedure: [18]
-
Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO).
-
Administer HSYA intravenously (e.g., via tail vein or carotid artery) at doses ranging from 2 to 16 mg/kg at specific time points post-occlusion (e.g., within 3 hours).[18]
-
After a reperfusion period (e.g., 24 hours), assess neurological deficits using a standardized scoring system.
-
Measure the infarct volume by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Experimental Workflow for MCAO Model and HSYA Treatment
In Vitro Anti-inflammatory Assay
-
Cell Line: RAW264.7 mouse macrophages.
-
Procedure:
-
Culture RAW264.7 cells in 24-well plates.
-
Pre-treat cells with varying concentrations of HSYA (e.g., 25, 50, 100 µM) for 3 hours.
-
Induce inflammation by challenging the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell supernatants and measure the levels of inflammatory cytokines (e.g., IL-1β, IL-18) using ELISA kits.
-
Conclusion
This compound is a promising natural compound with a wide range of therapeutic applications, supported by a growing body of preclinical and clinical evidence. Its well-defined chemical properties, coupled with an increasing understanding of its pharmacokinetic profile and mechanisms of action, make it a compelling candidate for further drug development. This technical guide provides a solid foundation for researchers to design and execute further studies aimed at fully elucidating the therapeutic potential of HSYA. The detailed experimental protocols and visualized signaling pathways offer practical tools to accelerate research in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AID 609552 - Ratio of etoposide IC50 to compound IC50 for human HCT116 cells - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajbs.scione.com [ajbs.scione.com]
- 13. Cellosaurus cell line HCT 116 (CVCL_0291) [cellosaurus.org]
- 14. researchgate.net [researchgate.net]
- 15. HepG2 Cells [cytion.com]
- 16. xenotech.com [xenotech.com]
- 17. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Hydroxysafflor Yellow A (HSYA) Extraction from Carthamus tinctorius
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of Hydroxysafflor yellow A (HSYA), a principal bioactive chalcone (B49325) glycoside from the flowers of Carthamus tinctorius L. (safflower). HSYA is recognized for its significant pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3] The following sections offer a comparative overview of various extraction methodologies, detailed experimental protocols, and a summary of quantitative data to aid in the selection and optimization of HSYA production for research and drug development purposes.
Comparative Analysis of HSYA Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of HSYA. A variety of techniques have been developed, ranging from traditional solvent immersion to more advanced methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). Below is a summary of quantitative data from various studies, highlighting the key parameters and outcomes of each method.
Table 1: Comparison of this compound (HSYA) Extraction Methods and Parameters
| Extraction Method | Solvent System | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time | Power | Yield (%) | Purity (%) | Reference |
| Water Immersion | Water | 1:10 | 60 | 30 min (3 cycles) | - | 0.066 | - | [1][2][4] |
| Ultrasound-Assisted Extraction (UAE) | 57% Methanol (B129727) | 1:25 | 70 | 45 min | 177 W | 1.74 | - | [5] |
| Ultrasound-Assisted Extraction (UAE) | Water | 1:10 - 1:13 | 40-60 | 50 min | 40 kHz | 62.7 (of HSYA) | 99.8 | [6] |
| Ultrasound-Assisted Extraction (UAE) | Not Specified | 1:16 | 66 | 36 min | 150 W | - | - | [7] |
| Microwave-Assisted Extraction (MAE) | 50% Ethanol (B145695) | 1:20 | - | 30 min | - | - | 89.78 | [8] |
| Microwave-Assisted Extraction (MAE) | Not Specified | 1:100 | 70 | 20 min (3 cycles) | - | 6.96 | - | [1] |
| Soxhlet Extraction | Not Specified | - | - | - | - | 13.09 | - | [1] |
| Matrix Solid-Phase Dispersion (MSPD) | Not Specified | - | - | - | - | 14.89 | - | [1] |
| DMSO Extraction | DMSO | 1:14 | 80 | 1 h (heating for 50 min) | - | 14.564 | Low (impurities) | [2] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the extraction and purification of HSYA from Carthamus tinctorius.
Protocol for Ultrasound-Assisted Extraction (UAE) of HSYA
This protocol is based on optimized parameters for achieving a high yield of HSYA.
Materials and Equipment:
-
Dried Carthamus tinctorius flower powder (40-60 mesh)
-
57% Methanol in deionized water
-
Ultrasonic bath or probe sonicator with temperature and power control
-
Beaker or flask
-
Stirring apparatus
-
Filtration system (e.g., Buchner funnel with filter paper, or centrifuge)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of dried Carthamus tinctorius flower powder and place it into a 500 mL beaker.
-
Add 250 mL of 57% methanol to achieve a solid-to-liquid ratio of 1:25 (g/mL).[5]
-
Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the slurry.
-
Set the ultrasonic power to 177 W and the temperature to 70°C.[5]
-
Begin sonication and stirring for a duration of 45 minutes.[5]
-
After extraction, filter the mixture through a Buchner funnel with Whatman No. 1 filter paper. Alternatively, centrifuge the mixture at 4000 rpm for 15 minutes and decant the supernatant.
-
Collect the filtrate/supernatant and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain the crude HSYA extract.
-
The crude extract can be further purified using the macroporous resin chromatography protocol below.
Protocol for Microwave-Assisted Extraction (MAE) of HSYA
This protocol is designed for rapid extraction of HSYA with a high yield.
Materials and Equipment:
-
Dried Carthamus tinctorius flower powder (40-60 mesh)
-
50% Ethanol in deionized water
-
Microwave extraction system with temperature and power control
-
Extraction vessel
-
Vortex mixer
-
Filtration system
-
Rotary evaporator
Procedure:
-
Weigh 25 g of dried Carthamus tinctorius flower powder and place it into a suitable microwave extraction vessel.
-
Add 500 mL of 50% ethanol to achieve a solid-to-liquid ratio of 1:20 (g/mL).[8]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[8]
-
Place the vessel in the microwave extractor and perform the extraction for 30 minutes.[8]
-
After the extraction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude HSYA extract.
-
Proceed with purification as described in the protocol below.
Protocol for Purification of HSYA using Macroporous Resin Chromatography
This protocol is for the purification of crude HSYA extract obtained from the above methods.
Materials and Equipment:
-
Crude HSYA extract
-
D101 or X-5 macroporous resin
-
Glass chromatography column
-
Deionized water
-
Ethanol (various concentrations for elution)
-
Peristaltic pump (optional)
-
Fraction collector (optional)
-
Rotary evaporator
-
Freeze dryer
Procedure:
-
Resin Pre-treatment: Soak the macroporous resin in ethanol for 24 hours to activate it. Then, wash the resin thoroughly with deionized water until no ethanol is detected in the effluent.
-
Column Packing: Pack a glass chromatography column with the pre-treated macroporous resin. Equilibrate the column by passing deionized water through it.
-
Sample Loading: Dissolve the crude HSYA extract in deionized water to a concentration of approximately 1.0 mg/mL.[8] Filter the solution to remove any particulates. Load the filtered solution onto the equilibrated column at a flow rate of 2-3 bed volumes (BV)/hour.
-
Washing: After loading, wash the column with 2-3 BV of deionized water to remove impurities that do not bind to the resin.
-
Elution: Elute the adsorbed HSYA from the resin using a stepwise gradient of ethanol-water solution. A common gradient is 70% ethanol.[8] Collect the eluate in fractions.
-
Monitoring: Monitor the fractions for the presence of HSYA using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Concentration and Drying: Pool the fractions containing high-purity HSYA and concentrate them using a rotary evaporator.
-
Final Product: Lyophilize (freeze-dry) the concentrated solution to obtain a high-purity HSYA powder. A purity of up to 89.78% can be achieved with this method.[8]
Visualized Workflows and Signaling Pathways
Experimental Workflow for HSYA Extraction and Purification
The following diagram illustrates a general workflow for the extraction and purification of HSYA from Carthamus tinctorius.
HSYA Inhibition of the p38 MAPK/NF-κB Signaling Pathway
HSYA has been shown to exert its anti-inflammatory effects by inhibiting the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. The diagram below illustrates the key components of this pathway and the inhibitory action of HSYA. HSYA has been shown to suppress the activation of the NF-κB and MAPK cascades.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. MAPK p38 Regulates Transcriptional Activity of NF-κB in Primary Human Astrocytes via Acetylation of p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. p38 Mitogen-Activated Protein Kinase Controls NF-κB Transcriptional Activation and Tumor Necrosis Factor Alpha Production through RelA Phosphorylation Mediated by Mitogen- and Stress-Activated Protein Kinase 1 in Response to Borrelia burgdorferi Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 7. This compound (HSYA) targets the NF-κB and MAPK pathways and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Ultrasonic-Assisted Extraction of Hydroxysafflor Yellow A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a prominent water-soluble chalcone (B49325) glycoside extracted from the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] It is recognized for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticoagulant, and anticancer effects.[1] Traditional extraction methods for HSYA, such as water immersion, are often characterized by low yields and high consumption of raw materials.[1][3] Ultrasonic-assisted extraction (UAE) presents a modern and efficient alternative, offering advantages like reduced extraction time, lower solvent consumption, and improved extraction yields at lower temperatures, thereby preserving the integrity of thermolabile compounds like HSYA.[4][5]
The mechanism of UAE is primarily attributed to acoustic cavitation.[4][6][7] Ultrasonic waves propagating through the solvent generate microbubbles that grow and collapse violently.[4][7][8] This implosion creates localized hot spots with extremely high temperatures and pressures, generating strong shear forces that disrupt the plant cell walls and enhance the mass transfer of target compounds into the solvent.[4][7]
These application notes provide a detailed protocol for the ultrasonic-assisted extraction of HSYA from safflower, a summary of optimized extraction parameters from various studies, and methods for its quantification.
Experimental Protocols
Materials and Equipment
-
Plant Material: Dried safflower flowers, powdered and sieved.
-
Solvents: Methanol (B129727), ethanol, dimethyl sulfoxide (B87167) (DMSO), or deionized water. The choice of solvent can significantly impact extraction efficiency.[1][9]
-
HSYA Standard: Reference standard of this compound (purity > 98%).
-
Ultrasonic Bath or Probe Sonicator: Capable of controlled temperature and power output.
-
Filtration System: Buchner funnel with vacuum flask or centrifuge.
-
Solvent Evaporation System: Rotary evaporator.
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector or a High-Performance Thin-Layer Chromatography (HPTLC) system for quantification.[10][11][12][13]
Ultrasonic-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Weigh a specific amount of powdered safflower (e.g., 1.0 g).
-
Solvent Addition: Place the sample in an extraction vessel and add the selected solvent at a predetermined solvent-to-material ratio.[10][14]
-
Ultrasonic Treatment: Immerse the extraction vessel in the ultrasonic bath or place the probe of the sonicator into the slurry. Set the desired extraction temperature, time, and ultrasonic power.[10][14]
-
Separation: After extraction, separate the solid residue from the supernatant by filtration or centrifugation.
-
Solvent Removal: Concentrate the supernatant using a rotary evaporator under reduced pressure to obtain the crude HSYA extract.
-
Purification (Optional): The crude extract can be further purified using techniques like macroporous adsorption resin chromatography.[15]
-
Quantification: Determine the HSYA content in the extract using a validated analytical method such as HPLC or HPTLC.[10][11][12][13]
Analytical Quantification of HSYA
a) High-Performance Liquid Chromatography (HPLC) [10][13][14]
-
Column: C18 column (e.g., 4.6 mm × 150 mm, 5 µm).[16]
-
Mobile Phase: A mixture of methanol and an aqueous solution (e.g., 0.2 mM ammonium (B1175870) acetate (B1210297) or water).[16] The specific ratio can be optimized.
-
Flow Rate: Typically around 0.4 - 1.0 mL/min.[16]
-
Detection Wavelength: HSYA shows maximum absorbance around 399-403 nm.
-
Quantification: Prepare a calibration curve using the HSYA reference standard. Calculate the concentration of HSYA in the samples based on the peak area.
b) High-Performance Thin-Layer Chromatography (HPTLC) [11][12]
-
Mobile Phase: A mixture of 3.6% hydrochloric acid, methanol, and ethyl acetate (e.g., 7:3:1, v/v/v).[11][12]
-
Detection: Densitometric analysis at an absorbance of 399 nm.[11][12]
-
Quantification: Similar to HPLC, a calibration curve is generated using the HSYA standard to quantify the amount in the extract. The linear range has been reported between 61.0–79.3 ng.[11][12]
Data Presentation
The efficiency of ultrasonic-assisted extraction of HSYA is influenced by several key parameters. The following tables summarize the optimized conditions from various studies.
Table 1: Optimized Parameters for Ultrasonic-Assisted Extraction of HSYA
| Parameter | Optimized Value | Source |
| Extraction Temperature | 66 °C | [10][13][14][17] |
| Extraction Time | 36 minutes | [10][13][14][17] |
| Solvent-to-Material Ratio | 16 mL/g | [10][13][14][17] |
| Ultrasonic Power | 150 W | [10][13][14][17] |
Table 2: Alternative Optimized UAE Parameters from a Definitive Screening Design Study
| Parameter | Optimized Value | Source |
| Methanol Concentration | 51.52% | [9] |
| Liquid-to-Material Ratio | 15:1 (mL/g) | [9] |
| Extraction Time | 70 minutes | [9] |
| Extraction Power | 450 W | [9] |
Table 3: Comparison of HSYA Yields with Different Extraction Methods
| Extraction Method | Yield (%) | Source |
| Water Immersion | ~0.066% | [2] |
| Ultrasonic Extraction | ~1.7% | [2] |
| Microwave Extraction | 6.96% | [1][2] |
| DMSO Extraction | 14.56% | [1][2] |
| Matrix Solid-Phase Dispersion | 14.89% | [1] |
Note: Yields can vary significantly based on the quality of the plant material and the specific extraction conditions.
Visualizations
Caption: Experimental workflow for HSYA extraction and analysis.
Caption: Mechanism of ultrasonic-assisted extraction of HSYA.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 3. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 4. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. hielscher.com [hielscher.com]
- 8. Ultrasound-Assisted Extraction and the Encapsulation of Bioactive Components for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Definitive Screening Design for Optimizing the Ultrasonic Extraction Process of this compound in Safflower|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of this compound and Anhydrosafflor Yellow B from Safflower Using a Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. CN102702150B - Preparation method and application of this compound - Google Patents [patents.google.com]
- 16. Measurement of this compound in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of this compound and Anhydrosafflor Yellow B from Safflower Using a Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Extraction of Hydroxysafflor Yellow A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a primary water-soluble bioactive quinochalcone C-glycoside extracted from the flowers of Carthamus tinctorius L. (safflower).[1][2] It has garnered significant attention in the pharmaceutical field due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticoagulant, and anticancer effects.[1] HSYA is particularly noted for its potential in treating cardiovascular and cerebrovascular diseases by improving blood circulation and eliminating blood stasis.[1][2] However, the chemical instability and low bioavailability of HSYA present challenges for its clinical application.[1]
Traditional extraction methods like water immersion are often characterized by low yields and high consumption of raw materials.[1] Microwave-assisted extraction (MAE) has emerged as an efficient and modern technique for extracting phytochemicals.[3][4] This method offers several advantages over conventional techniques, including reduced extraction time, lower solvent consumption, and higher extraction yields.[3][4] This document provides detailed application notes and protocols for the microwave-assisted extraction of HSYA for research and development purposes.
Comparative Extraction Data
The efficiency of HSYA extraction is highly dependent on the methodology and parameters employed. The following tables summarize quantitative data from various studies, comparing MAE with other techniques.
Table 1: Comparison of Different Extraction Methods for HSYA
| Extraction Method | Key Parameters | HSYA Yield (%) | Reference |
| Microwave-Assisted Extraction (MAE) | Not specified | 6.96 | (Yang et al., 2008)[1] |
| Microwave-Assisted Extraction (MAE) | 85% ethanol (B145695), 1:16 g/mL solid-liquid ratio, 200W, 8 min | 8.59 (safflower yellow pigment) | [5] |
| Ultrasonic-Assisted Extraction (UAE) | 66°C, 36 min, 16 mL/g solvent-to-material ratio, 150W | 1.64 | [2] |
| Soxhlet Extraction | Not specified | 13.09 | (Hong et al., 2015)[1] |
| Matrix Solid-Phase Dispersion (MSPD) | Not specified | 14.89 | (Hong et al., 2015)[1] |
| Water Immersion | Not specified | 0.023 - 0.066 | (Bai et al., 2012; Li et al., 2013a)[1] |
Table 2: Optimized Parameters for Microwave-Assisted Extraction of Safflower Yellow Pigments
| Parameter | Optimized Value |
| Microwave Power | 200 W[5] |
| Extraction Time | 8 minutes[5] |
| Solvent | 85% Ethanol[5] |
| Solid-to-Liquid Ratio | 1:16 g/mL[5] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of HSYA
This protocol is based on optimized parameters for the extraction of yellow pigments from Carthamus tinctorius.
1. Materials and Equipment:
-
Dried safflower flowers, ground into a powder.
-
85% Ethanol solution.
-
Microwave extraction system.
-
Filter paper or centrifugation apparatus.
-
Rotary evaporator.
2. Procedure:
-
Weigh 10 g of powdered safflower flowers and place them into a microwave-safe extraction vessel.
-
Add 160 mL of 85% ethanol to the vessel (maintaining a 1:16 solid-to-liquid ratio).[5]
-
Secure the vessel in the microwave extraction system.
-
Set the microwave power to 200 W and the extraction time to 8 minutes.[5]
-
After the extraction is complete, allow the mixture to cool to room temperature.
-
Filter the extract through filter paper or centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant containing the extracted HSYA.
-
Concentrate the extract using a rotary evaporator to remove the ethanol.
-
The resulting crude extract can be used for further purification and analysis.
Protocol 2: Purification of HSYA (General Approach)
Following extraction, the crude extract contains impurities that need to be removed. A common method involves macroporous resin column chromatography.
1. Materials and Equipment:
-
Crude HSYA extract.
-
D101 macroporous resin.
-
Glass column.
-
Deionized water and various concentrations of ethanol for elution.
-
Fraction collector.
2. Procedure:
-
Pre-treat the D101 macroporous resin by washing it sequentially with ethanol and deionized water.
-
Pack the pre-treated resin into a glass column.
-
Dissolve the crude HSYA extract in a minimal amount of deionized water.
-
Load the dissolved extract onto the top of the resin column.
-
Wash the column with deionized water to remove water-soluble impurities.
-
Elute the column with a stepwise gradient of ethanol-water solutions (e.g., 10%, 30%, 50%, 70% ethanol).
-
Collect the fractions using a fraction collector.
-
Monitor the fractions for the presence of HSYA using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing pure HSYA.
-
Concentrate the purified HSYA solution using a rotary evaporator and then freeze-dry to obtain a powder.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of HSYA
HPLC is a standard method for the qualitative and quantitative analysis of HSYA.
1. Materials and Equipment:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm).[6]
-
HSYA standard for calibration.
-
Acetonitrile (B52724), methanol (B129727), and formic acid (or phosphoric acid) of HPLC grade.
-
Deionized water.
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions:
-
Mobile Phase Option 1: A mixture of 0.2% formic acid in water (A), acetonitrile (B), and methanol (C) in an isocratic elution mode with a ratio of A:B:C = 62:2:36.[6]
-
Mobile Phase Option 2: A gradient elution using acetonitrile and 0.1% formic acid in water.[7]
-
Mobile Phase Option 3: An isocratic elution with a mobile phase consisting of 0.7% phosphoric acid solution, methanol, and acetonitrile in a ratio of 72:26:2.[8]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: Room temperature or controlled at 25-40°C.[7][9]
3. Procedure:
-
Prepare the mobile phase(s) and degas them.
-
Prepare a series of standard solutions of HSYA of known concentrations to create a calibration curve.
-
Dissolve the extracted and purified HSYA sample in the mobile phase or a suitable solvent.
-
Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the HSYA sample solution.
-
Identify the HSYA peak in the sample chromatogram by comparing its retention time with that of the HSYA standard.
-
Quantify the amount of HSYA in the sample by using the calibration curve.
Visualizations
Caption: Workflow for Microwave-Assisted Extraction and Analysis of HSYA.
Caption: Chemical Structure of this compound.
Concluding Remarks
Microwave-assisted extraction is a powerful technique for the efficient isolation of this compound from Carthamus tinctorius. By optimizing parameters such as microwave power, extraction time, and solvent choice, researchers can significantly improve extraction yields compared to traditional methods. The protocols provided herein offer a comprehensive guide for the extraction, purification, and analysis of HSYA, which can be adapted and further optimized for specific laboratory settings and research goals. The successful application of these methods will facilitate further investigation into the therapeutic potential of this promising bioactive compound.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scirp.org [scirp.org]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CtMYB1 regulates flavonoid biosynthesis in safflower flower by binding the CAACCA elements | PLOS One [journals.plos.org]
- 9. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DMSO-Based Extraction of Hydroxysafflor Yellow A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the extraction of Hydroxysafflor yellow A (HSYA), a key bioactive compound from the flowers of Carthamus tinctorius L. (safflower), using a dimethyl sulfoxide (B87167) (DMSO)-based method. This document includes a comparative analysis of different extraction techniques, detailed experimental protocols for extraction and purification, and an overview of the key signaling pathways modulated by HSYA.
Introduction
This compound is a water-soluble quinochalcone C-glycoside that has garnered significant attention for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Effective extraction and purification of HSYA are critical for its research and potential therapeutic applications. While traditional methods often result in low yields, DMSO-based extraction has emerged as a high-yield alternative.[2][3] However, the high solubility of various compounds in DMSO necessitates robust purification strategies to ensure the final product's purity.[3]
Comparative Analysis of HSYA Extraction Methods
The choice of extraction method significantly impacts the yield and purity of HSYA. Below is a summary of various techniques and their reported outcomes.
| Extraction Method | Solvent(s) | Key Parameters | Reported Yield of HSYA (%) | Purity of HSYA | Reference(s) |
| DMSO-Based Extraction | DMSO, Butyl Acetate, Ethanol (B145695) | 80°C, sequential extraction | 14.56% | Lower due to co-extraction of impurities | [2][3] |
| Water Immersion | Water | Varies | 0.023% - 0.066% | Generally low | [2] |
| Microwave-Assisted Extraction (MAE) | Water | 70°C, 20 min, 3 cycles | 6.96% | Not specified | [2] |
| Ultrasonic-Assisted Extraction (UAE) | Water | 55°C, 39 min | 1.80% | Not specified | [2] |
| Soxhlet Extraction | Not specified | Not specified | 13.09% | Not specified | [1] |
| Matrix Solid-Phase Dispersion (MSPD) | Not specified | Not specified | 14.89% | Not specified | [1] |
| Ultrasonic Water Extraction & Chromatography | Water, Ethanol | Ultrasonic extraction followed by macroporous resin and Sephadex LH-20 chromatography | 62.7% (final yield of purified HSYA) | 99.8% | [4] |
Experimental Protocols
I. DMSO-Based Extraction of HSYA
This protocol is adapted from the high-yield method described by Li et al. (2016).[2]
Materials:
-
Dried safflower (Carthamus tinctorius L.) flowers, powdered
-
Dimethyl sulfoxide (DMSO)
-
n-Butyl acetate
-
Ethanol (95%)
-
Centrifuge and tubes
-
Stirring hot plate
-
Filtration apparatus
Procedure:
-
Pre-extraction (Impurity Removal):
-
To 2.0 g of powdered safflower, add 28 mL (14 volumes) of DMSO.
-
Stir the mixture for 30 minutes at room temperature in a dark environment.
-
Filter the mixture to separate the solid residue from the DMSO containing impurities.
-
-
First Extraction:
-
Transfer the filter residue to a clean flask.
-
Add 28 mL (14 volumes) of fresh DMSO.
-
Heat the mixture to 80°C and maintain for 1 hour with continuous stirring, then continue heating for an additional 50 minutes.
-
Filter the mixture and collect the filtrate.
-
-
Second Extraction:
-
Return the filter residue to the flask.
-
Add 24 mL (12 volumes) of fresh DMSO.
-
Repeat the heating and stirring process as described in step 2.
-
Filter the mixture and combine the filtrate with the filtrate from the first extraction.
-
-
Precipitation of HSYA:
-
To the combined filtrate, add 3 volumes of n-butyl acetate.
-
Mix thoroughly and then centrifuge to pellet the crimson precipitate.
-
Carefully decant and discard the supernatant.
-
-
Washing and Drying:
-
Wash the precipitate with an appropriate amount of 95% ethanol to remove residual DMSO and other impurities.
-
Centrifuge to collect the precipitate and discard the ethanol wash.
-
Dry the resulting light yellow powder under vacuum to obtain the crude HSYA extract.
-
II. Purification of HSYA from DMSO Extract
This protocol provides a general workflow for purifying HSYA from the crude DMSO extract, incorporating principles from column chromatography methods.[4]
Materials:
-
Crude HSYA extract (from Protocol I)
-
Deionized water
-
Macroporous adsorption resin (e.g., HZ801 or equivalent)
-
Sephadex LH-20
-
Ethanol (various concentrations for elution)
-
Chromatography columns
-
Fraction collector
-
Freeze-dryer
Procedure:
-
Removal of Residual DMSO:
-
Dissolve the crude HSYA extract in a minimal amount of deionized water.
-
To remove residual DMSO, which is highly water-soluble, perform repeated dilutions with water followed by concentration (e.g., using a rotary evaporator at low temperature) or dialysis against water.
-
-
Macroporous Resin Chromatography:
-
Pack a chromatography column with pre-treated macroporous adsorption resin.
-
Equilibrate the column with deionized water.
-
Load the aqueous HSYA solution onto the column.
-
Wash the column with several column volumes of deionized water to remove highly polar impurities.
-
Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol).
-
Collect fractions and monitor for the presence of HSYA using a suitable analytical method (e.g., UV-Vis spectrophotometry at ~403 nm).
-
Pool the HSYA-rich fractions.
-
-
Sephadex LH-20 Chromatography:
-
Concentrate the pooled HSYA fractions under reduced pressure.
-
Pack a chromatography column with Sephadex LH-20 and equilibrate with the desired mobile phase (e.g., methanol (B129727) or an ethanol-water mixture).
-
Load the concentrated HSYA solution onto the column.
-
Elute with the same mobile phase, collecting fractions.
-
Monitor the fractions for HSYA.
-
-
Final Purification and Lyophilization:
-
Pool the purified HSYA fractions.
-
Optional: Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Freeze the purified HSYA solution and lyophilize to obtain high-purity HSYA powder.
-
III. Analytical Quantification of HSYA
Method: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol or acetonitrile (B52724) and water (often with a small amount of acid, such as 0.1% formic acid, to improve peak shape).
-
Detection: UV detector set at approximately 403 nm.
-
Quantification: Based on a calibration curve generated from a certified HSYA reference standard.
HSYA-Modulated Signaling Pathways
HSYA exerts its biological effects by modulating several key intracellular signaling pathways, primarily inhibiting pro-inflammatory and pro-apoptotic cascades.
Experimental Workflow for HSYA Extraction and Purification
Caption: Workflow for HSYA extraction and purification.
HSYA Inhibition of Pro-inflammatory Signaling Pathways
Caption: HSYA inhibits key pro-inflammatory pathways.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 4. CN102702150B - Preparation method and application of this compound - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography for the Quantification of Hydroxysafflor Yellow A
Abstract
This application note provides a detailed protocol for the quantitative analysis of Hydroxysafflor yellow A (HSYA) using High-Performance Liquid Chromatography (HPLC). HSYA is a primary bioactive component of Safflower (Carthamus tinctorius L.) and is recognized for its significant pharmacological activities, including antioxidant and anti-inflammatory effects.[1][2][3] The accurate quantification of HSYA is crucial for quality control, pharmacokinetic studies, and drug development. This document outlines the necessary instrumentation, reagents, sample preparation procedures, and chromatographic conditions. Additionally, it summarizes method validation parameters to ensure data accuracy and reliability.
Introduction
This compound is a water-soluble chalcone (B49325) compound that has garnered significant interest in the pharmaceutical industry for its potential therapeutic applications in cardiovascular and cerebrovascular diseases.[1][2][4] To support research and development, a robust and reliable analytical method for the quantification of HSYA in various matrices is essential. HPLC with UV detection is a widely adopted technique for this purpose due to its specificity, sensitivity, and reproducibility. This protocol details a validated HPLC method suitable for researchers, scientists, and drug development professionals.
Experimental
Instrumentation and Reagents
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)[5]
-
-
Reagents and Materials:
Chromatographic Conditions
The following table summarizes a set of established HPLC conditions for HSYA quantification. Researchers may need to optimize these conditions based on their specific instrumentation and sample matrix.
| Parameter | Condition |
| HPLC Column | ODS C18, 250 mm × 4.6 mm, 5 µm[4] |
| Mobile Phase | Isocratic elution with 0.2% formic acid in water, acetonitrile, and methanol (62:2:36, v/v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | Ambient |
| Detection Wavelength | 403 nm[3][4] |
| Injection Volume | 10 µL[4] |
| Run Time | 30 minutes[4] |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of HSYA reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The appropriate sample preparation protocol is crucial for accurate results and will vary depending on the sample matrix.[7][8][9]
-
For Plant Material (e.g., Safflower):
-
Weigh 1.0 g of powdered safflower and place it in a conical flask.
-
Add 50 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.[5]
-
-
For Biological Fluids (e.g., Plasma, Urine):
-
Solid-Phase Extraction (SPE): This technique is often employed to remove interferences from complex biological matrices.[10]
-
A typical SPE procedure involves conditioning the cartridge, loading the sample, washing away interfering substances, and finally eluting HSYA with an appropriate solvent.
-
The eluted sample should then be evaporated to dryness and reconstituted in the mobile phase before injection.
-
Method Validation
The analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters are summarized below.
| Parameter | Typical Results |
| Linearity | Good linearity is typically observed in the range of 1-100 µg/mL with a correlation coefficient (r²) > 0.999.[3] |
| Precision | The relative standard deviation (RSD) for intra-day and inter-day precision should be less than 2%.[3][11] |
| Accuracy (Recovery) | The recovery of HSYA from spiked samples should be within the range of 95-105%.[12] |
| Limit of Detection (LOD) | The LOD is the lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | The LOQ is the lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Stability | HSYA is known to be unstable at high temperatures (>60 °C) and in non-neutral pH conditions (pH ≤ 3.0 or > 7.0).[13][14] Samples should be stored appropriately and analyzed promptly. |
Data Analysis and Quantification
-
Inject the prepared standard solutions into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared samples and record the chromatograms.
-
Identify the HSYA peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of HSYA in the sample using the regression equation obtained from the calibration curve.
Visual Protocols
The following diagrams illustrate the key workflows for the quantification of HSYA.
Caption: Experimental workflow for HSYA quantification.
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC method described in this application note is a reliable and robust approach for the quantification of this compound. Adherence to the outlined procedures for sample preparation, chromatographic analysis, and method validation will ensure high-quality, reproducible data essential for research, quality control, and clinical applications of HSYA.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of this compound and Anhydrosafflor Yellow B from Safflower Using a Response Surface Methodology [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. CtMYB1 regulates flavonoid biosynthesis in safflower flower by binding the CAACCA elements | PLOS One [journals.plos.org]
- 7. organomation.com [organomation.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. sartorius.com [sartorius.com]
- 10. Measurement of this compound in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Stability and degradation of this compound and anhydrosafflor yellow B in the Safflower injection studied by HPLC-DAD-ESI-MSn [jcps.bjmu.edu.cn]
Application Note: High-Performance Thin-Layer Chromatography (HPTLC) for the Quantitative Analysis of Hydroxysafflor Yellow A in Plant Extracts
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 4. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. akjournals.com [akjournals.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. pharmainfo.in [pharmainfo.in]
- 10. jfda-online.com [jfda-online.com]
- 11. akjournals.com [akjournals.com]
Application Notes: Quantification of Hydroxysafflor Yellow A in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a primary active flavonoid derived from the safflower plant (Carthamus tinctorius L.), which is widely used in traditional medicine for its antioxidant, anti-inflammatory, and anticoagulant properties.[1][2] As research into the therapeutic potential of HSYA continues, particularly in the context of cardiovascular and cerebrovascular diseases, robust and sensitive analytical methods for its quantification in biological matrices are crucial for pharmacokinetic and pharmacodynamic studies.[1][2] This document provides detailed application notes and protocols for the determination of HSYA in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Principle of the Method
The method involves the extraction of HSYA and an internal standard (IS) from plasma, followed by chromatographic separation and detection by tandem mass spectrometry. The concentration of HSYA in the plasma samples is determined by comparing the peak area ratio of HSYA to the IS against a calibration curve prepared in a blank plasma matrix.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated LC-MS/MS methods for HSYA analysis in plasma, providing a comprehensive overview for easy comparison.
Table 1: LC-MS/MS Method Parameters for HSYA Quantification in Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Preparation | Solid-Phase Extraction (SPE)[3] | Protein Precipitation (Methanol)[4] | Liquid-Liquid Extraction[5] |
| LC Column | Shim-pack VP-ODS C18 (150mm x 4.6mm, 5 µm)[3] | UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[4] | Acquity UPLC™ BEH C18[5] |
| Mobile Phase | Isocratic: Methanol (B129727) and 5mM ammonium (B1175870) acetate (B1210297) (80:20, v/v)[3] | Gradient: Acetonitrile (B52724) and water with 0.1% formic acid[4] | Gradient: Methanol and 0.1% formic acid[5] |
| Flow Rate | 0.4 mL/min[1] | 0.30 mL/min[4] | 0.3 mL/min[5] |
| Internal Standard | Puerarin[3] | Not Specified[4] | Not Specified[5] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[6] | Not Specified[4] | Electrospray Ionization (ESI)[5] |
| Mass Transition (HSYA) | m/z 611.19 -> 491.19[3] | Not Specified[4] | m/z 611.0 -> 491[5] |
| Mass Transition (IS) | m/z 415.19 -> 295.10 (Puerarin)[3] | Not Specified[4] | Not Specified[5] |
| Run Time | 5.5 min[1][3] | 7.5 min[4] | < 3.0 min[5] |
Table 2: Method Validation Parameters for HSYA Quantification in Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Linear Range | 1 - 1000 ng/mL[1][3] | Not Specified | 2 - 6125 ng/mL[5] |
| Correlation Coefficient (r²) | ≥ 0.999[1][3] | 0.9992[4] | > 0.999[7] |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL[3] | 12.5 ng/mL[4] | Not Specified |
| Intra-day Precision (%RSD) | < 10%[3] | 1.7 - 6.4%[4] | < 10%[5] |
| Inter-day Precision (%RSD) | < 10%[3] | 1.7 - 6.4%[4] | < 10%[5] |
| Accuracy (%RE) | within 10%[3] | ± 5.7%[4] | Not Specified |
| Extraction Recovery | 81.7%[3] | Not Specified | Not Specified |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data summary.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on the method described by Wen et al. (2008).[3]
-
Plasma Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (e.g., Puerarin). Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This protocol is based on the method described by a 2022 study on the oral bioavailability of HSYA.[4]
-
Plasma Sample Measurement: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.[4]
-
Internal Standard Addition: Add 10 µL of the internal standard solution.[4]
-
Precipitating Agent: Add 190 µL of methanol to the plasma sample.[4]
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[4]
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL tube.[4]
-
Second Centrifugation: Centrifuge the supernatant again at 14,000 rpm for another 10 minutes to remove any remaining particulates.[4]
-
Injection: Inject 1.5 µL of the final supernatant for LC-MS/MS analysis.[4]
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for the LC-MS/MS analysis of HSYA. Specific parameters should be optimized based on the instrument and column used.
-
Liquid Chromatography System: An ultra-high-performance liquid chromatography (UPLC) system is recommended for better resolution and shorter run times.
-
Chromatographic Column: A reversed-phase C18 column is suitable for the separation of HSYA.
-
Mobile Phase:
-
Flow Rate: A flow rate between 0.3 and 0.4 mL/min is typically used.[4][5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
-
Ionization Mode: HSYA is typically detected in the negative ion mode.[6]
-
Multiple Reaction Monitoring (MRM): The mass transitions for HSYA (m/z 611.19 -> 491.19) and the chosen internal standard are monitored.[3]
-
Data Acquisition and Processing: Data is acquired and processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of HSYA to the IS against the concentration of the calibration standards.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in this application note.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of this compound in biological fluids of patients with traumatic brain injury by UPLC-ESI-MS/MS after injection of Xuebijing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of this compound in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of this compound in rat plasma and tissues by high-performance liquid chromatography after oral administration of safflower extract or safflor yellow - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxysafflor Yellow A (HSYA): Application Notes and Protocols for In Vivo Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is the primary active water-soluble chalcone (B49325) glycoside extracted from the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2][3] Possessing a range of pharmacological properties, including neuroprotective, cardioprotective, anti-inflammatory, and antioxidant effects, HSYA has emerged as a promising candidate for therapeutic development.[4][5][6][7][8] This document provides detailed application notes and standardized protocols for designing and conducting in vivo studies to evaluate the efficacy and mechanisms of HSYA.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize key quantitative data from various in vivo studies investigating the effects of this compound.
Table 1: HSYA Dosage and Administration in Various In Vivo Models
| Animal Model | Disease/Injury Model | HSYA Dosage | Administration Route | Treatment Duration | Reference |
| Rats (Wistar-Kyoto) | Middle Cerebral Artery Occlusion (MCAO) | 1.5, 3.0, 6.0 mg/kg | Sublingual vein injection | Single dose | [9] |
| Rats | Middle Cerebral Artery Occlusion (MCAO) | 2, 4, 8 mg/kg | Tail vein injection | 3 consecutive days | [10] |
| Rats (Sprague-Dawley) | Spinal Cord Compression Injury | Not specified | Not specified | Not specified | [5] |
| New Zealand Rabbits | Subcutaneous Scars from Anticoagulant Injection | Low, Middle, High doses (specifics not stated) | Intragastric administration | Not specified | [4] |
| Mice | Nonalcoholic Fatty Liver Disease (NAFLD) | 60, 120 mg/kg | Oral gavage | Daily for 12 weeks | [11] |
| Rats | Cerebral Ischemia Reperfusion Injury | 4, 8, 16 mg/kg | Common carotid artery injection | Single dose | [12] |
Table 2: Summary of Key In Vivo Outcomes of HSYA Treatment
| In Vivo Model | Key Outcomes Measured | Effect of HSYA Treatment | Reference |
| Cerebral Ischemia/Reperfusion (Rats) | Neurological deficit scores, Infarct volume, Brain water content | Dose-dependent reduction | [2][9][10] |
| Cerebral Ischemia/Reperfusion (Rats) | Oxidative stress markers (ROS, MDA, GSH-Px, SOD) | Decreased ROS and MDA, Increased GSH-Px and SOD | [10] |
| Cerebral Ischemia/Reperfusion (Rats) | Apoptosis (TUNEL staining, Bax/Bcl-2 ratio) | Reduced apoptosis | [10] |
| Spinal Cord Injury (Rats) | Oxidative stress, Inflammation (NF-κB), Neuronal apoptosis | Attenuated | [5] |
| Subcutaneous Scars (Rabbits) | TGF-β1, IL-1β, Collagen I & III, TLR4, NF-κB(p65) | Dose-dependent inhibition of inflammation and fibrosis | [4] |
| Nonalcoholic Fatty Liver Disease (Mice) | Liver inflammation, Oxidative stress, Serum TC, ALT, AST | Alleviated | [11] |
| Cognitive Impairment (Rats) | Learning and memory (Morris water maze, passive avoidance test) | Improved cognitive function | [12] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of focal cerebral ischemia-reperfusion injury.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., 10% chloral (B1216628) hydrate, 400 mg/kg, intraperitoneal injection)[5][9]
-
Operating microscope
-
Micro-scissors, forceps, and vessel clips
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and fix it in a supine position. Maintain body temperature at 37°C using a heating pad.
-
Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[9]
-
Carefully separate the arteries from the surrounding nerves and fascia.
-
Ligate the distal end of the ECA and its branches.[9]
-
Place a temporary clip on the CCA and ICA to block blood flow.
-
Make a small incision in the ECA stump.
-
Insert the silicone-coated monofilament through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). The insertion depth is typically 17-20 mm from the CCA bifurcation.[10]
-
A successful occlusion can be confirmed by a drop in regional cerebral blood flow using laser Doppler flowmetry.
-
After the desired period of ischemia (e.g., 1-2 hours), gently withdraw the filament to allow for reperfusion.[12]
-
Close the incision and allow the animal to recover.
-
Administer HSYA at the desired dosage and time point (e.g., immediately after reperfusion via tail vein injection).[10]
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining of Brain Tissue
This protocol is for the general histological examination of brain tissue.
Materials:
-
Paraffin-embedded brain sections (5-10 µm)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Mayer's hematoxylin solution
-
Eosin Y solution (1%)
-
Acid alcohol (1% HCl in 70% ethanol)
-
Ammonia (B1221849) water or Scott's tap water substitute
-
Mounting medium
Procedure:
-
Deparaffinization: Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydration: Sequentially immerse slides in 100% ethanol (2 changes, 2 minutes each), 95% ethanol (2 minutes), and 70% ethanol (2 minutes).
-
Rinse in running tap water for 2 minutes.
-
Hematoxylin Staining: Stain in Mayer's hematoxylin for 3-5 minutes.
-
Rinse in running tap water for 5 minutes.
-
Differentiation: Dip slides briefly in 1% acid alcohol to remove excess stain.
-
Bluing: Wash in running tap water for 5 minutes, then immerse in ammonia water or Scott's tap water substitute until sections turn blue.
-
Rinse in running tap water for 5 minutes.
-
Eosin Staining: Counterstain with 1% eosin Y for 1-3 minutes.
-
Dehydration: Sequentially immerse slides in 95% ethanol (2 changes, 2 minutes each) and 100% ethanol (2 changes, 2 minutes each).
-
Clearing: Immerse in xylene (2 changes, 2 minutes each).
-
Mounting: Apply a coverslip with mounting medium.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
This protocol detects DNA fragmentation in apoptotic cells within brain tissue.
Materials:
-
Paraffin-embedded or frozen brain sections
-
TUNEL assay kit (commercial kits are recommended)
-
Proteinase K
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Equilibration buffer
-
TdT reaction mix (containing TdT enzyme and labeled nucleotides)
-
Stop/Wash buffer
-
Fluorescent mounting medium with DAPI
Procedure:
-
Deparaffinize and rehydrate sections as described for H&E staining.
-
Permeabilization: Incubate slides with Proteinase K solution for 15-30 minutes at 37°C.
-
Rinse slides with PBS.
-
Incubate with permeabilization solution for 2 minutes on ice.
-
Equilibration: Add equilibration buffer to the sections and incubate for 5-10 minutes at room temperature.
-
Labeling: Add the TdT reaction mix to the sections and incubate in a humidified chamber for 1 hour at 37°C.
-
Termination: Add Stop/Wash buffer and incubate for 10 minutes at room temperature.
-
Rinse with PBS.
-
Detection: If using an indirect method, incubate with the appropriate detection reagent (e.g., streptavidin-HRP followed by DAB, or an anti-label antibody conjugated to a fluorophore).
-
Counterstain with DAPI if fluorescence is used.
-
Mount with an appropriate mounting medium.
ELISA for Inflammatory Cytokines (TNF-α, IL-1β) in Rat Serum
This protocol quantifies the concentration of pro-inflammatory cytokines.
Materials:
-
Rat serum samples
-
Commercially available ELISA kit for rat TNF-α or IL-1β
-
Microplate reader
-
Wash buffer
-
Assay diluent
-
Standard, detection antibody, and HRP-conjugate solutions (provided in the kit)
-
Substrate solution (e.g., TMB)
-
Stop solution
Procedure:
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add 100 µL of standard or sample to each well of the pre-coated microplate.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.[8]
-
Wash the wells with wash buffer (typically 4 times).
-
Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[8]
-
Wash the wells with wash buffer.
-
Add 100 µL of HRP-streptavidin solution and incubate for 45 minutes at room temperature.[8]
-
Wash the wells with wash buffer.
-
Add 100 µL of TMB substrate solution and incubate for 30 minutes at room temperature in the dark.[8]
-
Add 50 µL of stop solution to each well.[8]
-
Read the absorbance at 450 nm immediately using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
Western Blot for SIRT1 and NF-κB in Brain Tissue
This protocol detects the protein expression levels of key signaling molecules.
Materials:
-
Ischemic brain tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SIRT1, anti-NF-κB p65)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Homogenize brain tissue in ice-cold RIPA buffer. Centrifuge at 12,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SIRT1 or NF-κB p65 overnight at 4°C.
-
Washing: Wash the membrane with TBST (3 changes, 10 minutes each).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST (3 changes, 10 minutes each).
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
References
- 1. Middle Cerebral Artery Occlusion (MCAO) Model [bio-protocol.org]
- 2. scielo.br [scielo.br]
- 3. file.elabscience.com [file.elabscience.com]
- 4. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (HSYA) Improves Learning and Memory in Cerebral Ischemia Reperfusion-Injured Rats via Recovering Synaptic Plasticity in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. raybiotech.com [raybiotech.com]
- 9. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
Application Notes and Protocols: Hydroxysafflor Yellow A in Cerebral Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hydroxysafflor yellow A (HSYA) in preclinical models of cerebral ischemia-reperfusion (I/R) injury. HSYA, a primary active component of the safflower plant (Carthamus tinctorius), has demonstrated significant neuroprotective effects in various experimental settings.[1][2][3] This document outlines the key mechanisms of action, summarizes quantitative data from multiple studies, provides detailed experimental protocols, and visualizes the critical signaling pathways involved.
Overview of Neuroprotective Effects
HSYA exerts its neuroprotective effects against cerebral I/R injury through a multi-targeted approach.[1][2] Key mechanisms include:
-
Anti-apoptosis: HSYA has been shown to inhibit neuronal apoptosis by modulating key signaling pathways such as the PI3K/Akt/GSK3β pathway, leading to an increased Bcl-2/Bax ratio.[4]
-
Anti-inflammatory Effects: The compound mitigates neuroinflammation by inhibiting pathways like the TLR4-mediated signaling cascade, thereby reducing the secretion of inflammatory cytokines.[2][5]
-
Antioxidant Activity: HSYA combats oxidative stress by reducing levels of malondialdehyde (MDA) and increasing the activity of superoxide (B77818) dismutase (SOD).[2][6]
-
Regulation of Autophagy: HSYA can modulate autophagy through pathways such as the HIF-1α/BNIP3 signaling cascade, which plays a crucial role in neuronal survival.[7][8]
-
Modulation of Signaling Pathways: Studies have identified several key pathways modulated by HSYA, including JAK2/STAT3/SOCS3 and SIRT1, which are critical in neuroprotection.[9][10]
-
Preservation of Blood-Brain Barrier (BBB) Integrity: HSYA helps in attenuating BBB leakage, a critical factor in reducing cerebral edema following I/R injury.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from various studies investigating the efficacy of HSYA in the rat Middle Cerebral Artery Occlusion (MCAO) model, a common model for focal cerebral ischemia.
Table 1: Effect of HSYA on Neurological Deficit Scores
| HSYA Dose (mg/kg) | Administration Route | Time of Administration | Neurological Score Reduction (Compared to MCAO Model) | Reference |
| 3.0 | Sublingual Vein | 30 min after ischemia onset | Significant decrease | [11] |
| 6.0 | Sublingual Vein | 30 min after ischemia onset | Significant decrease (similar to 0.2 mg/kg nimodipine) | [11] |
| 8.0 | Common Carotid Artery | 3 hours post-ischemia | Significant improvement | [9] |
| 16.0 | Common Carotid Artery | 3 hours post-ischemia | Significant improvement (dose-dependent) | [9] |
| 2, 4, 8 | Tail Vein | Immediately after MCAO/R | Dose-dependent decrease | [10] |
| 4.0 | Tail Vein | 30 min after ischemia onset | Significant decrease at 6h and 24h post-ischemia | [12] |
Table 2: Effect of HSYA on Cerebral Infarct Volume
| HSYA Dose (mg/kg) | Administration Route | Time of Administration | Infarct Volume Reduction (Compared to MCAO Model) | Reference |
| 3.0 | Sublingual Vein | 30 min after ischemia onset | 60% | [11] |
| 6.0 | Sublingual Vein | 30 min after ischemia onset | 85% | [11] |
| 8.0 | Common Carotid Artery | 3 hours post-ischemia | Significant reduction | [9] |
| 16.0 | Common Carotid Artery | 3 hours post-ischemia | Significant reduction (dose-dependent) | [9] |
| 4.0 | Tail Vein | 30 min after ischemia onset | Significant decrease | [12] |
| 4, 8 | Tail Vein | 15 min after occlusion | Significant reduction | [4] |
Table 3: Effect of HSYA on Brain Edema
| HSYA Dose (mg/kg) | Administration Route | Time of Administration | Brain Water Content Reduction (Compared to MCAO Model) | Reference |
| 8.0 | Common Carotid Artery | 3 hours post-ischemia | Significant inhibition | [9] |
| 16.0 | Common Carotid Artery | 3 hours post-ischemia | Significant inhibition (dose-dependent) | [9] |
| 4.0 | Tail Vein | 30 min after ischemia onset | Significant decrease | [12] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of focal cerebral ischemia-reperfusion injury in rats, a widely used model to mimic human ischemic stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital, 40 mg/kg, i.p.)
-
Heating pad and rectal probe for temperature control
-
Operating microscope or surgical loupes
-
Micro-surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
This compound (purity >98%)
-
Saline (0.9%)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature at 37.0 ± 0.5°C.
-
Surgical Incision: Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the proximal CCA. Place a temporary micro-vascular clip on the ICA.
-
Arteriotomy: Make a small incision in the CCA proximal to the bifurcation.
-
Occlusion: Introduce the 4-0 monofilament nylon suture through the incision in the CCA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). The typical depth is 19 ± 0.5 mm from the carotid bifurcation.
-
Ischemia Period: Maintain the occlusion for a period of 1.5 to 2 hours.
-
Reperfusion: After the ischemic period, carefully withdraw the suture to restore blood flow to the MCA territory.
-
Wound Closure: Close the cervical incision.
-
HSYA Administration: Dissolve HSYA in 0.9% saline. Administer HSYA at the desired dose (e.g., 4, 8, or 16 mg/kg) via the desired route (e.g., tail vein injection, or as described in some studies, injection into the unilateral common carotid artery) at a specific time point after the onset of ischemia or reperfusion.[4][9][12] The control group should receive an equivalent volume of saline.
-
Post-operative Care: Allow the animals to recover from anesthesia. Monitor for any signs of distress.
Assessment of Neurological Deficit
Neurological function is typically assessed 24 hours after MCAO using a scoring system.
Procedure:
-
A blinded observer should perform the neurological evaluation.
-
Use a graded scoring system. A common example is the Zea Longa five-point scale:
-
0: No neurological deficit.
-
1: Mild focal deficit (failure to extend left forepaw fully).
-
2: Moderate focal deficit (circling to the left).
-
3: Severe focal deficit (falling to the left).
-
4: Unable to walk spontaneously and has a depressed level of consciousness.
-
Measurement of Infarct Volume (TTC Staining)
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
Brain matrix slicer
-
Digital scanner or camera
Procedure:
-
Brain Extraction: 24 hours after reperfusion, euthanize the rat and carefully remove the brain.
-
Slicing: Chill the brain briefly and then slice it into 2 mm thick coronal sections using a brain matrix.
-
Staining: Immerse the slices in 2% TTC solution at 37°C for 15-30 minutes. The viable tissue will stain red, while the infarcted tissue will remain white.
-
Imaging: Capture high-resolution images of the stained sections.
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the area of the infarct (white) and the total area of the hemisphere for each slice. Calculate the infarct volume as a percentage of the total hemispheric volume, often corrected for edema.
Western Blot Analysis for Protein Expression
This protocol is used to quantify the expression levels of proteins involved in the signaling pathways affected by HSYA.
Materials:
-
Ischemic penumbra tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JAK2, anti-p-STAT3, anti-SOCS3, anti-p-Akt, anti-p-GSK3β, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize the ischemic penumbra tissue in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control like β-actin.
Signaling Pathways and Visualizations
HSYA's neuroprotective effects are mediated through complex signaling networks. The following diagrams, generated using Graphviz, illustrate some of the key pathways identified in the literature.
Caption: HSYA anti-apoptotic signaling via the PI3K/Akt/GSK3β pathway.
Caption: HSYA modulates the crosstalk between JAK2/STAT3 and SOCS3 signaling.
Caption: Experimental workflow for the MCAO model and HSYA treatment.
References
- 1. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 2. Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound protects against cerebral ischemia-reperfusion injury by anti-apoptotic effect through PI3K/Akt/GSK3β pathway in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HSYA alleviates secondary neuronal death through attenuating oxidative stress, inflammatory response, and neural apoptosis in SD rat spinal cord compression injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection of this compound in experimental cerebral ischemia/reperfusion injury via metabolic inhibition of phenylalanine and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 12. scielo.br [scielo.br]
Application Notes and Protocols: Investigating Hydroxysafflor yellow A in Osteoarthritis Cell Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Hydroxysafflor yellow A (HSYA) in in vitro models of osteoarthritis (OA), summarizing key quantitative data and providing detailed experimental protocols. HSYA, a primary active component of the safflower plant, has demonstrated significant anti-inflammatory, antioxidant, and anti-apoptotic properties in chondrocyte cell models, suggesting its potential as a therapeutic agent for OA.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of HSYA on various parameters in osteoarthritis cell models, primarily using interleukin-1 beta (IL-1β) to induce an OA-like state in chondrocytes.
Table 1: Effect of HSYA on Chondrocyte Viability and Proliferation
| Cell Line | Treatment | HSYA Concentration (μM) | Outcome Measure | Result | Reference |
| Rat endplate chondrocytes | IL-1β | 10, 25 | Cell Viability (CCK-8) | HSYA reversed IL-1β-induced inhibition of viability.[3] | [3] |
| Rat endplate chondrocytes | IL-1β | 10, 25 | Cell Proliferation (EdU) | HSYA reversed IL-1β-induced inhibition of proliferation.[3][4] | [3] |
| SW1353 | HSYA alone | 20, 40, 60, 80, 100, 200 | Cell Viability (CCK-8) | No significant cytotoxicity below 40 μM.[5] | [6][5] |
| SW1353 | IL-1β (6 μM) + HSYA | 40 | Cell Viability (CCK-8) | HSYA attenuated the IL-1β-induced suppression of cell viability.[5] | [5] |
| NP cells | TBHP (40 µM) + HSYA | 5, 10, 15, 20 | ROS Level | HSYA significantly decreased TBHP-induced ROS levels.[7] | [7] |
| C28/I2 & iCell-0092a | HSYA alone | 2.5, 10, 40, 160 | Cell Viability (CCK-8) | Concentration-dependent effects on viability at 24 and 48h.[8] | [8] |
Table 2: Effect of HSYA on Apoptosis
| Cell Line | Treatment | HSYA Concentration (μM) | Outcome Measure | Result | Reference |
| Rat endplate chondrocytes | IL-1β | Not specified | Apoptosis (Flow Cytometry) | HSYA inhibited IL-1β-induced apoptosis.[2][3] | [2][3] |
| Rat endplate chondrocytes | IL-1β | Not specified | Cleaved Caspase 3 (Western Blot) | HSYA decreased the expression of cleaved caspase 3.[2][3] | [2][3] |
| NP cells | TBHP (40 µM) + HSYA | 10 | Apoptosis (Flow Cytometry) | Apoptosis decreased from 15.71% to 7.96% with HSYA.[7] | [7] |
| NP cells | TBHP (40 µM) + HSYA | Not specified | Bax, Cleaved Caspase-3, -9, Bcl-2 (Western Blot) | HSYA inhibited pro-apoptotic proteins and increased anti-apoptotic Bcl-2.[7] | [7] |
Table 3: Effect of HSYA on Inflammatory Mediators
| Cell Line | Treatment | HSYA Concentration (μM) | Outcome Measure | Result | Reference |
| Chondrocytes | IL-1β | 2.5 - 40 | NO, PGE2, COX-2, TNF-α, IL-6, iNOS | HSYA inhibited the production of these pro-inflammatory mediators in a dose-dependent manner.[1] | [1] |
| Rat endplate chondrocytes | IL-1β | Not specified | IL-6, TNF-α (ELISA) | HSYA reversed the IL-1β-induced increase in IL-6 and TNF-α.[3] | [3] |
| C28/I2 | IL-1β | Not specified | ROS Production | HSYA reduced excessive ROS production induced by IL-1β.[8] | [8] |
Table 4: Effect of HSYA on Extracellular Matrix (ECM) Components
| Cell Line | Treatment | HSYA Concentration (μM) | Outcome Measure | Result | Reference |
| Chondrocytes | IL-1β | Not specified | MMPs, ADAMTS5 | HSYA decreased the expression of these ECM-degrading enzymes.[1] | [1] |
| NP cells | TBHP (40 µM) + HSYA | Not specified | Collagen II, Aggrecan, MMP-13 (Western Blot) | HSYA increased Collagen II and Aggrecan, and decreased MMP-13 expression.[7] | [7] |
| C28/I2 | IL-1β | Not specified | MMP13, Collagen II, SOX9 | HSYA inhibited MMP13 expression and increased Collagen II and SOX9 expression.[8] | [8] |
Experimental Protocols
In Vitro Osteoarthritis Cell Model Induction
This protocol describes the establishment of an in vitro OA model using human chondrosarcoma cell line SW1353 and IL-1β.
Materials:
-
SW1353 cell line
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human IL-1β
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture: Culture SW1353 cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed SW1353 cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allow them to adhere overnight.
-
IL-1β Stimulation:
-
Prepare a stock solution of IL-1β in sterile PBS.
-
The day after seeding, replace the culture medium with a fresh medium containing the desired concentration of IL-1β (e.g., 6 μM) to induce an inflammatory and catabolic state mimicking OA.[5]
-
Incubate the cells with IL-1β for the desired duration (e.g., 24-48 hours) before proceeding with HSYA treatment and subsequent assays.[9][10]
-
HSYA Treatment
Materials:
-
This compound (HSYA)
-
DMSO (or appropriate solvent)
-
Culture medium
Procedure:
-
HSYA Stock Solution: Prepare a stock solution of HSYA in DMSO. Further dilute in the culture medium to achieve the desired final concentrations (e.g., 10, 25, 40 μM).[1][3][5] Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%).
-
Treatment:
-
For pre-treatment protocols, add the HSYA-containing medium to the cells for a specific duration (e.g., 2 hours) before adding IL-1β.[5]
-
For co-treatment protocols, add the HSYA-containing medium and the IL-1β-containing medium to the cells simultaneously.
-
For post-treatment protocols, add the HSYA-containing medium after the IL-1β stimulation period.
-
Include appropriate vehicle controls (medium with the same concentration of DMSO without HSYA).
-
Cell Viability Assay (CCK-8)
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with IL-1β and/or HSYA as described above.
-
At the end of the treatment period, add 10 μL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the control group.
Apoptosis Assay (Flow Cytometry)
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
6-well plates
Procedure:
-
Seed cells in 6-well plates and treat as described.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Apoptotic cells will be Annexin V positive.
Western Blot Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Cleaved Caspase 3, MMP-13, p-p65, p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
Visualizations
Signaling Pathways
Caption: HSYA's mechanism in inhibiting IL-1β-induced inflammation and apoptosis.
Experimental Workflow
Caption: General workflow for investigating HSYA in OA cell models.
Logical Relationship
Caption: Logical relationship of HSYA's therapeutic effects on OA pathogenesis.
References
- 1. This compound (HSYA) targets the NF-κB and MAPK pathways and ameliorates the development of osteoarthritis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound (HSYA) Protects Endplate Chondrocytes Against IL-1β-Induced Injury Through Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound attenuates oxidative stress injury-induced apoptosis in the nucleus pulposus cell line and regulates extracellular matrix balance via CA XII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Changes of type II collagenase biomarkers on IL-1β-induced rat articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two reactive behaviors of chondrocytes in an IL-1β-induced inflammatory environment revealed by the single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydroxysafflor Yellow A for Inducing Apoptosis in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Hydroxysafflor yellow A (HSYA), a primary active chalcone (B49325) glycoside extracted from the safflower (Carthamus tinctorius L.), has garnered significant attention for its pharmacological activities, including its potent anti-cancer effects.[1][2] Emerging evidence demonstrates that HSYA can induce apoptosis in a variety of tumor cells, suggesting its potential as a therapeutic agent in oncology. These application notes provide a comprehensive overview of the mechanisms of HSYA-induced apoptosis, detailed protocols for key experiments, and quantitative data to guide researchers in their studies.
HSYA has been shown to inhibit the growth of various tumor cells, including those of liver, non-small cell lung, breast, and gastric cancers.[3] Its pro-apoptotic effects are mediated through the modulation of several key signaling pathways, making it a promising candidate for further investigation and drug development.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| MCF-7 | Breast Cancer | Not explicitly stated, but dose-dependent inhibition observed up to 100 µg/mL | 24, 48, 72 | MTT Assay |
| HCT116 | Colorectal Cancer | Dose-dependent reduction in viability at 25, 50, and 100 µM | Not specified | Not specified |
| A549 | Non-small Cell Lung Cancer | Dose-dependent suppression of proliferation at 5, 10, and 20 µM (in the presence of LPS) | Not specified | CCK-8 Assay |
| H1299 | Non-small Cell Lung Cancer | Dose-dependent suppression of proliferation at 5, 10, and 20 µM (in the presence of LPS) | Not specified | CCK-8 Assay |
| BGC-823 | Gastric Cancer | Dose-dependent inhibition | Not specified | MTT Assay |
Table 2: Effects of this compound on Apoptosis-Related Protein Expression
| Cell Line | HSYA Concentration (µM) | Treatment Time (h) | Effect on Protein Expression |
| MCF-7 | Not specified | Not specified | ↑ Bax, ↑ p53, ↓ Bcl-2, ↓ cyclin D1, ↑ Cytochrome c release, ↑ Cleaved Caspase-3 |
| A549 (LPS-induced) | 5, 10, 20 | 48 | ↓ Bcl-2, ↑ Bax, ↑ Cleaved Caspase-3, ↑ Cleaved Caspase-9 |
| H1299 (LPS-induced) | 5, 10, 20 | 48 | ↓ Bcl-2, ↑ Bax, ↑ Cleaved Caspase-3, ↑ Cleaved Caspase-9 |
| HCT116 | 25, 50, 100 | Not specified | ↑ Bax, ↓ Bcl-2, ↑ Cleaved Caspase-3 |
| Activated Hepatic Stellate Cells | Not specified | Dose- and time-dependent | ↓ Bcl-2, ↑ Cytochrome c, ↑ Cleaved Caspase-9, ↑ Cleaved Caspase-3 |
| BGC-823 | Not specified | Not specified | ↑ Bax, ↓ Bcl-2, ↑ Cleaved Caspase-3, ↑ Cleaved Caspase-9 |
Signaling Pathways Modulated by this compound
HSYA induces apoptosis by modulating multiple intracellular signaling pathways.
The PI3K/Akt/mTOR and ERK/MAPK pathways are crucial for cell survival and proliferation. HSYA has been shown to inhibit these pathways, leading to reduced cell migration and invasion, and ultimately promoting apoptosis in non-small cell lung cancer cells.[1][2][4]
In breast cancer cells, HSYA can block the NF-κB/p65 pathway .[5] This inhibition prevents the nuclear translocation of NF-κB/p65, which is involved in regulating the expression of anti-apoptotic proteins like Bcl-2.[5]
Furthermore, HSYA has been found to activate the PPARγ/PTEN/Akt signaling pathway in colorectal cancer cells.[6] Activation of PPARγ leads to the upregulation of PTEN, a tumor suppressor that negatively regulates the pro-survival Akt pathway, thereby promoting apoptosis.[6]
Experimental Protocols
Detailed methodologies for key experiments to assess HSYA-induced apoptosis are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of HSYA (e.g., 0, 5, 10, 20, 50, 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
References
- 1. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibited lipopolysaccharide-induced non-small cell lung cancer cell proliferation, migration, and invasion by suppressing the PI3K/AKT/mTOR and ERK/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis in MCF-7 cells by blocking NFκB/p65 pathway and disrupting mitochondrial transmembrane potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. This compound inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Proteins Modulated by Hydroxysafflor Yellow A
Introduction
Hydroxysafflor yellow A (HSYA) is a primary active chalconoid glycoside isolated from the flowers of Carthamus tinctorius L. (safflower). Possessing a range of pharmacological properties, including antioxidant, anti-inflammatory, anti-apoptotic, and neuroprotective effects, HSYA is a compound of significant interest in drug development.[1][2][3] Western blot analysis is a crucial technique to elucidate the molecular mechanisms underlying HSYA's therapeutic potential by identifying and quantifying changes in protein expression within key signaling pathways. These application notes provide a summary of proteins and pathways affected by HSYA, supported by detailed experimental protocols.
Key Protein Targets and Signaling Pathways Modulated by HSYA
HSYA has been demonstrated to influence a variety of cellular processes by modulating specific protein expression levels. The primary signaling pathways and protein families affected are detailed below.
-
Apoptosis Regulation: HSYA exhibits significant anti-apoptotic effects across various cell types. Western blot analyses have consistently shown that HSYA treatment leads to a decrease in the expression of pro-apoptotic proteins such as cleaved caspase-3 and Bax.[1][4][5] Concurrently, it upregulates the expression of the anti-apoptotic protein Bcl-2.[4][5][6] This modulation of apoptosis-related proteins is critical for its protective effects in conditions like ischemia-reperfusion injury.[4][5][6]
-
Hypoxia and Angiogenesis: In environments of low oxygen (hypoxia), HSYA has been shown to upregulate the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[1] This suggests a role for HSYA in promoting cell survival and angiogenesis in ischemic conditions.
-
Oxidative Stress and Inflammation: HSYA mitigates oxidative stress and inflammation by targeting key signaling pathways. It has been observed to inhibit the TLR4/NF-κB signaling pathway, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[7] Furthermore, HSYA can suppress the activation of the NLRP3 inflammasome, reducing the levels of NLRP3, Caspase-1, and cleaved IL-1β.[8][9]
-
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway, crucial for cell survival and proliferation, is a significant target of HSYA. Studies have shown that HSYA can inactivate this pathway by decreasing the expression of PI3K and phosphorylated Akt (p-Akt).[10][11] This inactivation has been linked to the inhibition of vascular smooth muscle cell viability and migration.[10][11]
-
SIRT1 Signaling Pathway: HSYA can activate the SIRT1 signaling pathway, which is involved in cellular stress resistance and longevity. Western blot analysis has revealed that HSYA treatment increases the expression of SIRT1, as well as its downstream targets Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[4][5]
-
JAK2/STAT1 Signaling Pathway: In the context of myocardial ischemia-reperfusion injury, HSYA has been found to inhibit the activation of the JAK2/STAT1 pathway. This is evidenced by a decrease in the phosphorylation of both JAK2 and STAT1.[12]
Quantitative Data Summary
The following tables summarize the quantitative changes in protein expression observed in various studies following treatment with this compound.
Table 1: Effect of HSYA on Apoptosis-Related Proteins
| Protein | Experimental Model | HSYA Concentration | Change in Expression | Reference |
| Cleaved Caspase-3 | Mesenchymal stem cells (hypoxia/serum deprivation) | 160 mg/l | Decreased | [1] |
| Cytoplasmic Cytochrome c | Mesenchymal stem cells (hypoxia/serum deprivation) | 160 mg/l | Decreased | [1] |
| Bax | Primary hippocampal neurons (OGD/R) | 40, 60, 80 µM | Decreased | [4][6] |
| Bcl-2 | Primary hippocampal neurons (OGD/R) | 40, 60, 80 µM | Increased | [4][6] |
Table 2: Effect of HSYA on Hypoxia and Angiogenesis-Related Proteins
| Protein | Experimental Model | HSYA Concentration | Change in Expression | Reference |
| HIF-1α | Mesenchymal stem cells (hypoxia/serum deprivation) | 160 mg/l | Increased | [1] |
| VEGF | Mesenchymal stem cells (hypoxia/serum deprivation) | 160 mg/l | Increased | [1] |
Table 3: Effect of HSYA on Inflammation-Related Proteins
| Protein | Experimental Model | HSYA Concentration | Change in Expression | Reference |
| NLRP3 | Mouse liver (NAFLD) | High-dose | Decreased | [8] |
| Caspase-1 | Mouse liver (NAFLD) | High-dose | Decreased | [8] |
| IL-1β | Rat hippocampus (TBI) | Not specified | Decreased | [7] |
| IL-6 | Rat hippocampus (TBI) | Not specified | Decreased | [7] |
| TNF-α | Rat hippocampus (TBI) | Not specified | Decreased | [7] |
| TLR4 | Rat hippocampus (TBI) | Not specified | Decreased | [7] |
| NF-κB | Rat hippocampus (TBI) | Not specified | Decreased | [7] |
Table 4: Effect of HSYA on PI3K/Akt and SIRT1 Signaling Pathways
| Protein | Experimental Model | HSYA Concentration | Change in Expression | Reference |
| PI3K | Human umbilical vein smooth muscle cells | 1, 5, 25 µM | Decreased | [10] |
| p-Akt | Human umbilical vein smooth muscle cells | 1, 5, 25 µM | Decreased | [10] |
| p-eNOS | Human umbilical vein smooth muscle cells | 1, 5, 25 µM | Increased | [10] |
| SIRT1 | Primary hippocampal neurons (OGD/R) | 40, 60, 80 µM | Increased | [4][5] |
| FOXO1 | Primary hippocampal neurons (OGD/R) | 40, 60, 80 µM | Increased | [4][5] |
| PGC1α | Primary hippocampal neurons (OGD/R) | 40, 60, 80 µM | Increased | [4][5] |
Experimental Protocols
Protocol 1: General Western Blot Protocol for HSYA-Treated Cell Lysates
This protocol provides a general framework for analyzing protein expression in cell lysates after treatment with HSYA.[13][14][15][16][17]
1. Cell Culture and HSYA Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with the desired concentration of HSYA for the specified duration. Include a vehicle-treated control group.
2. Cell Lysis: a. After treatment, place the culture dish on ice and wash the cells with ice-cold PBS.[16][17] b. Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[16][17] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16] f. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each sample using a suitable protein assay (e.g., BCA assay).
4. Sample Preparation: a. Mix the protein lysate with an equal volume of 2x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes.[13][14] c. Briefly centrifuge the samples.
5. SDS-PAGE: a. Load equal amounts of protein (e.g., 20-50 µg) into the wells of an SDS-polyacrylamide gel. b. Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
6. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
7. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13][14] c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 5-10 minutes each with TBST.
8. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Visualize the protein bands using a chemiluminescence imaging system.
9. Densitometry Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Western Blot for Phosphorylated Proteins in HSYA-Treated Samples
This protocol is specifically for the detection of phosphorylated proteins, such as p-Akt and p-STAT1.
-
Lysis Buffer: It is crucial to use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation status of proteins.
-
Blocking Buffer: Bovine Serum Albumin (BSA) at 3-5% in TBST is often preferred over non-fat milk for blocking, as milk can contain phosphoproteins that may interfere with the antibody binding.
-
Primary Antibodies: Use primary antibodies that are specific for the phosphorylated form of the target protein. It is also recommended to run a parallel blot with an antibody against the total protein to determine the ratio of phosphorylated to total protein.
-
Washing Steps: Increase the duration and number of washing steps to minimize background noise.
Visualizations
Caption: Major signaling pathways modulated by this compound (HSYA).
Caption: Standard workflow for Western blot analysis.
References
- 1. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 5. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. This compound inhibits the viability and migration of v...: Ingenta Connect [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 15. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 16. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Chemical Stability of Hydroxysafflor Yellow A (HSYA)
Welcome to the technical support center for Hydroxysafflor yellow A (HSYA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the chemical stability of HSYA during experimental procedures. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the chemical stability of HSYA?
A1: The chemical stability of this compound is primarily influenced by three main factors: pH, temperature, and light exposure.[1][2][3] HSYA is a chalcone (B49325) compound that is susceptible to degradation under specific conditions.[4]
-
pH: HSYA is most stable in acidic to neutral conditions (pH 3-7).[3] It readily degrades in alkaline environments, with the greatest instability observed around pH 9.[2][5]
-
Temperature: Elevated temperatures accelerate the degradation of HSYA. Significant degradation is observed at temperatures above 60°C.[3][6]
-
Light: Exposure to light can lead to the oxidation, hydrolysis, and polymerization of HSYA, causing it to degrade.[1][2] Therefore, it should be stored in dark conditions.[1][7]
Q2: What are the visible signs of HSYA degradation?
A2: A visible sign of HSYA degradation in solution is a color change. For instance, when HSYA is in an alkaline buffer solution (e.g., pH 9.16), a red shift in the maximum UV absorbance from 404 nm to 426 nm can be observed, indicating ionization and subsequent degradation.[2][5] The appearance of degradation products can also be monitored using analytical techniques like HPLC.[2]
Q3: How should I store my HSYA samples to ensure maximum stability?
A3: To maximize the stability of HSYA, samples should be stored under the following conditions:
-
In solution: Prepare solutions in a buffer with a pH between 3 and 7.[3] For short-term storage, keep solutions at 4°C. For long-term storage, freezing at -20°C is recommended.[8]
-
Solid form: Store HSYA as a solid powder in a cool, dark, and dry place.
-
Light protection: Always protect both solid samples and solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.[1][7]
Q4: Can excipients be used to improve the stability of HSYA in my formulation?
A4: Yes, certain excipients can enhance the stability of HSYA. The addition of small amounts of ethylenediamine (B42938) tetra-acetic acid (EDTA) and ascorbic acid has been shown to improve its stability.[7] In complex formulations like the Xuebijing injection, the formation of micelles contributes to the increased stability of HSYA compared to a simple aqueous solution.[5]
Troubleshooting Guides
Issue 1: Rapid loss of HSYA concentration in my aqueous solution.
| Possible Cause | Troubleshooting Step |
| Incorrect pH | HSYA is unstable in alkaline conditions.[2] Measure the pH of your solution. Adjust the pH to be within the stable range of 3-7 using an appropriate buffer system.[3] |
| High Temperature | Degradation accelerates at temperatures above 60°C.[6] Avoid heating HSYA solutions. If heating is necessary for your experiment, minimize the duration and temperature. |
| Light Exposure | HSYA is light-sensitive.[1] Protect your solution from light at all times by working in a dimly lit area and using light-protective containers. |
Issue 2: Low yield of HSYA during extraction from plant material.
| Possible Cause | Troubleshooting Step |
| Extraction Method | Traditional water immersion extraction can lead to low yields due to degradation caused by high temperatures and alkaline conditions.[1][2] |
| Consider alternative extraction methods like ultrasonic extraction at low temperatures, which has shown stable and reproducible results.[7] The use of DMSO as a solvent has also been reported to achieve a high yield.[1] | |
| Harvesting Time and Plant Material | The concentration of HSYA in safflower can vary depending on the geographical origin, color of the flower, and harvest time.[1][3] Darker colored safflowers (red > orange > yellow > white) tend to have higher HSYA content.[1][2] The optimal harvest time is the morning of the third or fourth day after flowering.[2][3] |
Quantitative Data on HSYA Stability
The following tables summarize the quantitative data on the stability of HSYA under different conditions.
Table 1: Effect of pH on the Degradation Rate Constant (k) of HSYA at 25°C
| pH | Degradation Rate Constant (k) in Aqueous Solution (h⁻¹) | Degradation Rate Constant (k) in Xuebijing Injection (h⁻¹) |
| < 6.13 | Increases with increasing pH | More stable than in aqueous solution |
| 7 | Stable | Very stable |
| 8-9 | Decreases with increasing pH (most unstable at ~pH 9) | More stable than in aqueous solution |
| > 9 | Increases with increasing pH | More stable than in aqueous solution |
Data adapted from a study on the stability of HSYA in aqueous solution and Xuebijing injection. The study noted that HSYA was significantly more stable in the complex injection matrix.[5]
Table 2: Effect of Temperature on the Degradation of HSYA at Neutral pH
| Temperature (°C) | Observation |
| < 60 | Relatively stable[3][6] |
| 65 | Degradation follows first-order kinetics[4] |
| 70-95 | Degradation follows first-order kinetics, with the rate increasing with temperature[9] |
| 100 | Rapid degradation and hydrolysis to p-coumaric acid[1][2] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized HSYA Solution
This protocol describes the preparation of an HSYA solution with improved stability for in vitro experiments.
Materials:
-
This compound (HSYA) powder
-
Citrate-phosphate buffer (pH 6.0)
-
Ascorbic acid
-
Ethylenediamine tetra-acetic acid (EDTA)
-
Amber-colored volumetric flasks and vials
Procedure:
-
Prepare a 0.1 M citrate-phosphate buffer and adjust the pH to 6.0.
-
Dissolve ascorbic acid and EDTA in the buffer to final concentrations of 0.1% (w/v) and 0.05% (w/v), respectively.
-
Accurately weigh the desired amount of HSYA powder and dissolve it in the prepared buffer solution in an amber-colored volumetric flask.
-
Gently mix the solution until the HSYA is completely dissolved.
-
Store the solution in amber-colored vials at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Enhancing Oral Bioavailability of HSYA using a Self-Double-Emulsifying Drug Delivery System (SDEDDS)
This protocol is based on a published method to improve the oral absorption of HSYA.[10]
Materials:
-
This compound (HSYA)
-
Gelatin
-
Bean phospholipids
-
Medium-chain triglycerides
-
Tween 80
-
Oleic acid
-
Labrasol
Procedure:
-
Prepare the inner water phase: Dissolve 48 mg of HSYA in a 0.5% gelatin solution.[10]
-
Prepare the oil phase: Mix bean phospholipids, medium-chain triglycerides, Tween 80, oleic acid, and Labrasol in a weight ratio of 20:65:7.4:2.5:0.1.[1][10]
-
Form the w/o emulsion: Add the inner water phase to the oil phase with moderate magnetic stirring (400 rpm) at room temperature.[10]
-
Homogenize: Homogenize the w/o emulsion at 9500 rpm for 3 minutes to obtain a clear and transparent formulation.[10] This SDEDDS can spontaneously form a w/o/w double emulsion in an aqueous environment.
Visualizing Degradation Pathways
The following diagrams illustrate the proposed degradation pathways of HSYA under different stress conditions.
Caption: HSYA degradation pathway under moderate alkaline conditions.[2]
Caption: HSYA degradation pathways under high temperature.[1][2]
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 4. Superior Stability of this compound in Xuebijing Injection and the Associated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stability and degradation of this compound and anhydrosafflor yellow B in the Safflower injection studied by HPLC-DAD-ESI-MSn [jcps.bjmu.edu.cn]
- 7. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Low Bioavailability of Hydroxysafflor Yellow A (HSYA)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges associated with enhancing the low oral bioavailability of Hydroxysafflor yellow A (HSYA).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of HSYA?
A1: The low oral bioavailability of this compound (HSYA), reported to be as low as 1.2%, is attributed to several physicochemical and physiological factors.[1][2][3][4][5] HSYA is a highly water-soluble, hydrophilic molecule, which inherently limits its passive diffusion across the lipid-rich intestinal epithelial cell membranes.[1][6] Furthermore, HSYA is unstable and can be easily oxidized, hydrolyzed, and polymerized under conditions of light, high temperature, and alkalinity.[1][2] It is particularly unstable in the presence of gastric acid.[3][5] Its high polarity also contributes to poor transmembrane transport.[1][2]
Q2: What are the main strategies to improve the oral bioavailability of HSYA?
A2: Several strategies are being explored to overcome the low bioavailability of HSYA. These can be broadly categorized as:
-
Lipid-Based Drug Delivery Systems: Formulations such as solid lipid nanoparticles (SLNs), microemulsions, and self-emulsifying drug delivery systems (SEDDS) can encapsulate HSYA, enhancing its absorption.[1][2]
-
Polymeric Nanoparticles: Encapsulating HSYA in polymeric nanoparticles can protect it from degradation in the gastrointestinal tract and improve its uptake.[6]
-
Co-administration with Absorption Enhancers: Certain excipients, like sodium caprate and chitosan (B1678972), can transiently open the tight junctions between intestinal cells, facilitating the paracellular transport of HSYA.[7]
-
Structural Modification: Altering the chemical structure of HSYA to create more lipophilic prodrugs is another approach to improve its membrane permeability.[8][9]
Q3: How do nanoparticle formulations enhance HSYA bioavailability?
A3: Nanoparticle formulations enhance HSYA bioavailability through several mechanisms. They can protect the HSYA molecule from the harsh environment of the stomach and intestines, preventing its degradation.[10] The small size of nanoparticles allows for increased surface area for dissolution and potential uptake through specialized pathways in the gut, such as M-cells in the Peyer's patches.[11] Some nanoparticles can also open the tight junctions between intestinal cells, allowing for paracellular transport.[6]
Q4: What is the role of P-glycoprotein (P-gp) in the low bioavailability of HSYA?
A4: P-glycoprotein (P-gp) is an efflux transporter found in the intestinal epithelium that actively pumps a wide range of xenobiotics, including some drugs, back into the intestinal lumen, thereby reducing their net absorption.[12][13] While the direct interaction of HSYA with P-gp is not extensively detailed in the provided search results, the use of P-gp inhibitors is a general strategy to enhance the bioavailability of many drugs.[12] Formulations like self-double-emulsifying drug delivery systems (SDEDDS) may inhibit P-gp function, contributing to enhanced HSYA absorption.[14]
Troubleshooting Guides
Issue 1: Low encapsulation efficiency of HSYA in lipid nanoparticles.
-
Possible Cause: High water solubility of HSYA leading to its partitioning into the external aqueous phase during nanoparticle preparation.
-
Troubleshooting Steps:
-
Optimize the formulation: Increase the lipid concentration or try different types of lipids with varying hydrophobicity.
-
Modify the preparation method: Employ a w/o/w double emulsion technique to encapsulate the hydrophilic HSYA in the inner aqueous phase.[2]
-
Use a suitable surfactant: Select a surfactant with an appropriate hydrophilic-lipophilic balance (HLB) to stabilize the nanoparticle dispersion and improve drug loading.
-
pH adjustment: Adjust the pH of the aqueous phase to a level where HSYA has lower solubility, which may favor its partitioning into the lipid phase.
-
Issue 2: Inconsistent and poor in vivo bioavailability enhancement despite successful in vitro formulation.
-
Possible Cause:
-
Instability of the formulation in the gastrointestinal tract.
-
Rapid clearance of the formulation from the absorption site.
-
Involvement of efflux transporters like P-gp.
-
-
Troubleshooting Steps:
-
Assess formulation stability: Test the stability of your formulation in simulated gastric and intestinal fluids to ensure HSYA remains encapsulated.
-
Incorporate mucoadhesive polymers: The inclusion of polymers like chitosan can prolong the residence time of the formulation in the intestine, allowing for more time for absorption.[1][2]
-
Investigate P-gp interaction: Conduct in vitro Caco-2 cell permeability assays in the presence and absence of P-gp inhibitors to determine if HSYA is a substrate for this efflux pump.[15]
-
Optimize particle size: The size of nanoparticles can influence their uptake and transport across the intestinal barrier. Aim for a particle size that is optimal for the intended absorption pathway.[11]
-
Issue 3: Difficulty in quantifying HSYA in biological samples.
-
Possible Cause: Low plasma concentrations of HSYA due to its poor bioavailability and rapid elimination.
-
Troubleshooting Steps:
-
Use a highly sensitive analytical method: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is recommended for its high sensitivity and selectivity.[16][17][18]
-
Optimize sample preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the analyte and remove interfering substances from the biological matrix.
-
Validate the analytical method: Ensure the method is validated for linearity, accuracy, precision, and has a lower limit of quantification (LLOQ) sufficient to detect the expected low concentrations of HSYA.[17]
-
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of HSYA with and without bioavailability enhancement strategies.
Table 1: Pharmacokinetic Parameters of HSYA in Rats Following Oral Administration of Different Formulations
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) | Reference |
| HSYA in H₂O | Not Specified | - | - | 3853.07 ± 518.39 | 100 | [16] |
| HSYA in 90% GCH | Not Specified | 5.02-fold increase vs H₂O | < 1 | 12564.13 ± 4198.50 | 326.08 | [16] |
| HSYA Solution | Not Specified | - | - | - | 100 | [14] |
| HSYA-SDEDDS | Not Specified | - | - | - | 217 | [14] |
| HSYA Aqueous Solution | Not Specified | - | - | - | 100 | [1][2] |
| HSYA-SLN | Not Specified | 7.76-fold increase vs solution | - | 3.99-fold increase vs solution | 397 | [1][2] |
| HSYA/SC | Not Specified | - | - | - | 284.2 | [7] |
| HSYA-CS Complex Granules with SC | Not Specified | - | - | - | 476 | [7] |
GCH: Natural Deep Eutectic Solvent; SDEDDS: Self-Double-Emulsifying Drug Delivery System; SLN: Solid Lipid Nanoparticles; SC: Sodium Caprate; CS: Chitosan.
Experimental Protocols
1. Preparation of HSYA-Solid Lipid Nanoparticles (SLNs) by Microemulsification
This protocol describes a general method for preparing HSYA-SLNs, which has been shown to significantly improve oral bioavailability.[1][2]
-
Materials:
-
This compound (HSYA)
-
Solid lipid (e.g., glyceryl monostearate)
-
Liquid lipid (e.g., oleic acid)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., ethanol)
-
Distilled water
-
-
Procedure:
-
Melt the solid lipid at a temperature above its melting point.
-
Dissolve the HSYA in a small amount of distilled water to form an aqueous solution.
-
Prepare the oil phase by mixing the melted solid lipid and the liquid lipid.
-
Prepare the microemulsion precursor by mixing the surfactant and co-surfactant.
-
Add the oil phase to the microemulsion precursor and stir until a clear and transparent solution is formed.
-
Slowly add the HSYA aqueous solution to the oil-surfactant mixture under continuous stirring to form a w/o microemulsion.
-
Disperse the resulting microemulsion into a cold aqueous solution (2-4 °C) containing a stabilizer (e.g., Poloxamer 188) under high-speed homogenization.
-
The resulting dispersion is the HSYA-SLN suspension.
-
-
Characterization:
-
Particle size and zeta potential analysis using dynamic light scattering.
-
Encapsulation efficiency determination by separating the free HSYA from the SLNs using ultracentrifugation and quantifying the HSYA in the supernatant.
-
Morphological examination using transmission electron microscopy (TEM).
-
2. In Vitro Intestinal Permeability Study using Caco-2 Cell Monolayers
This protocol outlines a method to assess the intestinal permeability of HSYA formulations.[6][15]
-
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium (e.g., DMEM)
-
HSYA formulation and control solution
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
-
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the HSYA formulation or control solution to the apical (AP) side of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (BL) side.
-
Incubate the plates at 37 °C with gentle shaking.
-
At predetermined time intervals, collect samples from the BL side and replace with fresh transport buffer.
-
Quantify the concentration of HSYA in the collected samples using a validated analytical method (e.g., HPLC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the flux of HSYA across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration of HSYA in the AP chamber.
-
Visualizations
Caption: Experimental workflow for developing and evaluating bioavailability-enhanced HSYA formulations.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 4. scienceopen.com [scienceopen.com]
- 5. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of enhanced oral absorption of hydrophilic drug incorporated in hydrophobic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel oral preparation of this compound base on a chitosan complex: a strategy to enhance the oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 9. Improving Solubility via Structural Modification [ouci.dntb.gov.ua]
- 10. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of efflux pumps and metabolising enzymes in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and excretion of this compound, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Hydroxysafflor Yellow A Nanoparticle Drug Delivery Systems
Welcome to the technical support center for Hydroxysafflor yellow A (HSYA) nanoparticle drug delivery systems. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation and application of HSYA nanoparticles.
Q1: What are the main challenges associated with the oral delivery of this compound (HSYA)?
A1: The primary challenges for oral delivery of HSYA are its chemical instability and low bioavailability.[1][2][3][4] HSYA is susceptible to degradation by light, high temperatures, and alkaline conditions.[1][2][4] Its high polarity and poor intestinal membrane permeability lead to difficulty in transmembrane transport, resulting in low absorption and bioavailability.[1][2][5][6]
Q2: How can nanoparticle drug delivery systems improve the efficacy of HSYA?
A2: Nanoparticle drug delivery systems can address the challenges of HSYA's instability and low bioavailability in several ways:
-
Enhanced Stability: Encapsulating HSYA within nanoparticles can protect it from degradation in harsh environments.[3][4]
-
Improved Bioavailability: Nanoparticles, particularly lipid-based carriers like solid lipid nanoparticles (SLNs) and nanoemulsions, can enhance the absorption of HSYA across the intestinal membrane.[5][6][7] For instance, HSYA-loaded solid lipid nanoparticles have been shown to increase the oral absorption of HSYA by approximately 3.97-fold in rats compared to an HSYA water solution.[5]
-
Controlled Release: Nanoparticle formulations can be designed for controlled and sustained release of HSYA, which can help maintain therapeutic levels over a longer period.[8]
-
Targeted Delivery: Nanoparticles can be functionalized to target specific cells or tissues, potentially increasing the therapeutic efficacy and reducing side effects.[8][9]
Q3: What are the common types of nanoparticles used for HSYA delivery?
A3: Lipid-based carriers are the most studied for HSYA delivery due to their ability to improve the bioavailability of this highly water-soluble compound.[1][2] These include:
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with HSYA nanoparticles.
A. Synthesis and Formulation
Q1: I am experiencing low drug loading efficiency with my HSYA nanoparticles. What could be the cause and how can I improve it?
A1: Low drug loading efficiency for HSYA nanoparticles can stem from several factors, primarily related to HSYA's hydrophilicity and the formulation process.
-
Potential Causes:
-
Poor affinity of HSYA for the nanoparticle core: If you are using a hydrophobic polymer, the highly polar HSYA may have limited encapsulation.
-
Drug leakage during synthesis: During the emulsification or solvent evaporation steps, HSYA can partition into the external aqueous phase.
-
Crystalline structure of the lipid matrix: In the case of solid lipid nanoparticles, the formation of a perfect crystalline structure can lead to drug expulsion.[3][4]
-
-
Troubleshooting Strategies:
-
Optimize the formulation:
-
Use of co-solvents or surfactants: Incorporating suitable excipients can improve the solubility of HSYA in the organic phase during preparation.
-
Employ a double emulsion technique (w/o/w): This is particularly effective for hydrophilic drugs like HSYA. An example is the preparation of HSYA solid lipid nanoparticles with a w/o/w structure.[5]
-
-
Modify the synthesis parameters:
-
Stirring speed and sonication time: Adjusting these parameters can influence nanoparticle formation and drug encapsulation.
-
Temperature: For lipid-based nanoparticles, preparing them at a temperature above the lipid's melting point can create a less ordered lipid matrix, allowing for higher drug loading.
-
-
Chemical modification of HSYA: Creating a more lipophilic derivative of HSYA, such as a phospholipid complex, can significantly improve its loading into lipid-based nanoparticles.[3][4]
-
Q2: My HSYA nanoparticles are aggregating. What can I do to prevent this?
A2: Nanoparticle aggregation is a common issue that can affect stability, efficacy, and safety.
-
Potential Causes:
-
Insufficient surface charge: A low zeta potential (close to neutral) can lead to aggregation due to weak electrostatic repulsion between particles.
-
Inadequate stabilization: Lack of sufficient stabilizing agents (surfactants or polymers) on the nanoparticle surface.
-
High nanoparticle concentration: Concentrated suspensions are more prone to aggregation.[10]
-
Environmental factors: Changes in pH or ionic strength of the suspension medium can disrupt nanoparticle stability.
-
-
Troubleshooting Strategies:
-
Optimize surface charge:
-
Adjust pH: Modify the pH of the suspension to be further from the isoelectric point of the nanoparticles.
-
Use charged surfactants or polymers: Incorporate charged molecules into your formulation to increase the magnitude of the zeta potential.
-
-
Improve steric stabilization:
-
Add non-ionic surfactants or PEGylated lipids: These create a protective layer around the nanoparticles, preventing them from getting too close to each other.
-
-
Control nanoparticle concentration:
-
Work with dilute suspensions when possible.
-
For concentrating suspensions, consider techniques like dialysis against a polymer solution to avoid aggregation. [10]
-
-
Lyophilization with cryoprotectants: If you need to store the nanoparticles as a dry powder, use cryoprotectants (e.g., trehalose, sucrose) to prevent aggregation upon reconstitution.
-
Q3: I am observing significant batch-to-batch inconsistency in my HSYA nanoparticle synthesis. How can I improve reproducibility?
A3: Batch-to-batch variability is a critical challenge in nanoparticle production.[11][12][13][14]
-
Potential Causes:
-
Manual mixing inconsistencies: Variations in stirring speed, duration, and the rate of addition of reagents can lead to different nanoparticle characteristics.
-
Fluctuations in environmental conditions: Small changes in temperature or humidity can affect the synthesis process.
-
Variability in raw materials: Ensure the quality and consistency of your polymers, lipids, surfactants, and HSYA.
-
-
Troubleshooting Strategies:
-
Standardize the protocol:
-
Use automated or semi-automated systems: Employ syringe pumps for controlled reagent addition and maintain consistent stirring speeds with a magnetic stir plate.
-
Control the temperature: Use a water bath or a temperature-controlled reaction vessel.
-
-
Implement microfluidic synthesis: Microfluidic systems offer precise control over mixing and reaction conditions, leading to highly reproducible nanoparticle synthesis.[15]
-
Thoroughly characterize each batch: Consistently measure particle size, polydispersity index (PDI), zeta potential, and drug loading to monitor for any deviations.[12][13][14]
-
B. Characterization
Q1: My Dynamic Light Scattering (DLS) results for HSYA nanoparticles are inconsistent and show a high Polydispersity Index (PDI). What could be the problem?
A1: Inconsistent DLS results and a high PDI often indicate issues with sample preparation or the presence of aggregates.
-
Potential Causes:
-
Sample is too concentrated: This can cause multiple scattering events, leading to inaccurate size measurements.
-
Presence of aggregates or dust: Large particles can disproportionately affect the DLS signal, masking the true size of your nanoparticles.
-
Sample instability: The nanoparticles may be aggregating during the measurement.
-
-
Troubleshooting Strategies:
-
Optimize sample concentration: Dilute your sample and measure at different concentrations to find the optimal range for your instrument.
-
Filter your sample: Use a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove dust and large aggregates before measurement.
-
Ensure proper dispersion: Briefly sonicate the sample before measurement to break up any loose agglomerates.
-
Check for sample stability over time: Perform multiple measurements over a period to see if the size is increasing, which would indicate aggregation.
-
Q2: I am having trouble measuring the zeta potential of my HSYA nanoparticles. What are some common pitfalls?
A2: Zeta potential measurements can be sensitive to the sample preparation and the measurement parameters.
-
Potential Causes:
-
Inappropriate sample concentration: Too low of a concentration can lead to a poor signal-to-noise ratio, while too high of a concentration can hinder particle movement.
-
High ionic strength of the medium: High salt concentrations can compress the electrical double layer, leading to an artificially low zeta potential reading.
-
Changes in pH: The pH of the dispersant can significantly affect the surface charge of the nanoparticles.[16]
-
-
Troubleshooting Strategies:
-
Use an appropriate dispersant: For zeta potential measurements, it is often recommended to disperse the nanoparticles in a low ionic strength buffer or deionized water.
-
Measure the pH of the sample: Always report the pH along with the zeta potential value, as it is a critical parameter.[16]
-
Ensure the correct settings on the instrument: Use the appropriate viscosity and dielectric constant values for your dispersant.
-
Clean the measurement cell properly: Contamination in the cell can affect the results.
-
C. In Vitro and In Vivo Studies
Q1: My HSYA nanoparticles are showing a burst release in the initial phase of my in vitro release study. How can I achieve a more sustained release?
A1: A significant initial burst release is often due to the drug being adsorbed to the surface of the nanoparticles rather than being encapsulated within the core.
-
Potential Causes:
-
Surface-adsorbed HSYA: A portion of the drug may be weakly bound to the nanoparticle surface.
-
High drug loading near the surface: The drug may be concentrated in the outer layers of the nanoparticle.
-
Rapid nanoparticle degradation or swelling: The nanoparticle matrix itself may be breaking down or swelling too quickly.
-
-
Troubleshooting Strategies:
-
Wash the nanoparticles: After synthesis, wash the nanoparticles (e.g., by centrifugation and resuspension or dialysis) to remove any unencapsulated or loosely adsorbed HSYA.
-
Optimize the nanoparticle composition:
-
Increase the polymer/lipid concentration: A denser matrix can slow down drug diffusion.
-
Use a more hydrophobic polymer or a lipid with a higher melting point: This can create a more rigid structure that retards drug release.
-
Incorporate a coating: Adding a coating layer (e.g., chitosan) can act as an additional barrier to drug release.
-
-
Crosslink the nanoparticle matrix: For polymeric nanoparticles, crosslinking the polymer chains can create a more stable network and slow down drug release.
-
Q2: I am observing low cellular uptake of my HSYA nanoparticles in vitro. What are the possible reasons and solutions?
A2: Low cellular uptake can be influenced by both the nanoparticle properties and the experimental conditions.
-
Potential Causes:
-
Negative surface charge: Cell membranes are generally negatively charged, so highly negative nanoparticles may experience electrostatic repulsion.
-
Large particle size: Very large nanoparticles may not be efficiently internalized by cells.
-
Surface properties: A hydrophilic surface (e.g., due to PEGylation) can sometimes reduce non-specific protein adsorption and subsequent cellular uptake.[17]
-
Cell type: Different cell types have different endocytic capacities.
-
-
Troubleshooting Strategies:
-
Modify the surface charge: Cationic nanoparticles often show higher cellular uptake due to electrostatic interactions with the cell membrane, but be mindful of potential cytotoxicity. A slightly positive or neutral surface charge may be optimal.
-
Optimize particle size: For many cell types, a size range of 50-200 nm is considered favorable for cellular uptake.
-
Surface functionalization with targeting ligands: Attaching ligands (e.g., antibodies, peptides) that bind to specific receptors on the target cells can significantly enhance uptake.
-
Increase incubation time or nanoparticle concentration: However, be sure to assess any potential cytotoxicity associated with higher concentrations or longer exposure times.
-
Q3: My HSYA nanoparticles are showing toxicity to the cells in my in vitro experiments. How can I mitigate this?
A3: Nanoparticle toxicity can arise from the materials used, the surface properties, or the degradation products.
-
Potential Causes:
-
Inherent toxicity of the nanoparticle materials: Some polymers or surfactants can be cytotoxic at high concentrations.
-
High positive surface charge: Cationic nanoparticles can disrupt cell membranes, leading to toxicity.
-
Reactive oxygen species (ROS) generation: Some nanoparticles can induce oxidative stress in cells.[18]
-
Contamination from the synthesis process: Residual organic solvents or other reagents can be toxic.
-
-
Troubleshooting Strategies:
-
Use biocompatible materials: Select materials that are known to be well-tolerated by cells (e.g., PLGA, chitosan, lipids that are generally recognized as safe - GRAS).
-
Optimize the surface charge: Aim for a slightly negative or neutral zeta potential if toxicity is a concern. If a positive charge is needed for uptake, use it at the lowest effective level.
-
PEGylate the nanoparticles: Coating with PEG can often reduce cytotoxicity by shielding the nanoparticle surface from direct interaction with cellular components.
-
Thoroughly purify the nanoparticles: Ensure that all residual solvents and unreacted reagents are removed after synthesis.
-
Perform dose-response studies: Determine the concentration at which your nanoparticles become toxic to establish a safe working range.
-
III. Data Presentation: Physicochemical Properties of HSYA Nanoparticles
The following table summarizes typical quantitative data for HSYA nanoparticle formulations found in the literature. This can serve as a benchmark for your own experiments.
| Formulation Type | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | 214 | Not Reported | Not Reported | 55 | Not Reported | [5][6] |
| Nanoemulsions (HC@HMC) | 166.23 ± 0.98 | 0.17 ± 0.01 | Not Reported | 67.75 ± 1.55 | 36.39 ± 0.83 | [19] |
| Self-Double-Emulsifying DDS | Droplet size in µm range | Narrow distribution | Not Reported | 100 (theoretical) | Not Reported | [3][4] |
IV. Experimental Protocols
This section provides generalized methodologies for key experiments. Please note that these should be optimized for your specific nanoparticle system and experimental setup.
A. Preparation of HSYA-Loaded Solid Lipid Nanoparticles (w/o/w Emulsion Method)
This protocol is adapted from the warm microemulsion process described for HSYA-SLNs.[5][6]
-
Preparation of the Inner Aqueous Phase (w): Dissolve HSYA in a small volume of purified water or a suitable buffer.
-
Preparation of the Oil Phase (o): Melt the solid lipid (e.g., glyceryl monostearate) at a temperature about 5-10 °C above its melting point. Add a lipophilic surfactant (e.g., soy lecithin).
-
Formation of the Primary Emulsion (w/o): Add the inner aqueous phase to the melted oil phase under high-speed homogenization or sonication to form a stable w/o emulsion.
-
Preparation of the External Aqueous Phase (W): Prepare a solution of a hydrophilic surfactant (e.g., Tween 80, Poloxamer 188) in purified water and heat it to the same temperature as the primary emulsion.
-
Formation of the Double Emulsion (w/o/w): Disperse the primary w/o emulsion into the external aqueous phase under continuous stirring.
-
Nanoparticle Formation: Cool down the resulting w/o/w double emulsion to room temperature or in an ice bath while stirring. The solidification of the lipid will lead to the formation of HSYA-loaded SLNs.
-
Purification: The nanoparticle suspension can be purified by centrifugation or dialysis to remove unencapsulated HSYA and excess surfactant.
B. Determination of Drug Loading and Encapsulation Efficiency
-
Separate Nanoparticles from Free Drug: Centrifuge the nanoparticle suspension at high speed. The nanoparticles will form a pellet, and the supernatant will contain the unencapsulated HSYA.
-
Quantify Free Drug: Carefully collect the supernatant and measure the concentration of HSYA using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Quantify Total Drug: Take a known volume of the original (uncentrifuged) nanoparticle suspension and disrupt the nanoparticles to release the encapsulated drug. This can be done by adding a suitable solvent (e.g., methanol, acetonitrile) that dissolves the nanoparticle matrix. Measure the total HSYA concentration in this disrupted sample.
-
Calculate Encapsulation Efficiency (EE) and Drug Loading (DL):
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
C. In Vitro Drug Release Study (Dialysis Bag Method)
-
Preparation: Place a known amount of HSYA nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.
-
Release Medium: Immerse the sealed dialysis bag in a known volume of release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a beaker placed on a magnetic stirrer to maintain sink conditions. The temperature should be maintained at 37 °C.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain the total volume.
-
Quantification: Analyze the concentration of HSYA in the collected samples using a validated analytical method (e.g., UV-Vis or HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
V. Signaling Pathways and Experimental Workflows
This section provides diagrams of signaling pathways modulated by HSYA and a typical experimental workflow for HSYA nanoparticle development.
A. Signaling Pathways Modulated by HSYA
HSYA has been shown to exert its therapeutic effects, particularly in neuroprotection and anti-inflammation, by modulating several key signaling pathways.
Caption: Key signaling pathways modulated by HSYA for its therapeutic effects.
B. Experimental Workflow for HSYA Nanoparticle Development
The following diagram illustrates a logical workflow for the development and evaluation of HSYA nanoparticle drug delivery systems.
Caption: A typical experimental workflow for HSYA nanoparticle development.
References
- 1. This compound Reduced Neuroinflammation Induced by Astrocyte-Derived IL-17A by Inhibiting the IL-17RA/ACT1/NF-κB/IL-17A Loop After OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 5. Protective effect of this compound on dopaminergic neurons against 6-hydroxydopamine, activating anti-apoptotic and anti-neuroinflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid lipid nanoparticles as carriers for oral delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological mechanisms of traditional Chinese medicine metabolites in regulating Treg cells: an integrative pathway review [frontiersin.org]
- 8. Neuroprotection of this compound in the transient focal ischemia: inhibition of protein oxidation/nitration, 12/15-lipoxygenase and blood-brain barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to concentrate nanoparticles and avoid aggregation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Nanoparticle Batch-To-Batch Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of Nanoparticle Batch-To-Batch Variability | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity of hydroxyapatite nanoparticles is shape and cell dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nanoemulsions of this compound for Enhancing Physicochemical and In Vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microemulsion Formulation for Hydroxysafflor Yellow A
Welcome to the technical support center for the formulation of Hydroxysafflor yellow A (HSYA) microemulsions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful formulation and characterization of HSYA-loaded microemulsions to enhance its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is a microemulsion formulation necessary for this compound (HSYA)?
A1: HSYA is a hydrophilic compound with high water solubility but poor permeability across biological membranes, classifying it as a Biopharmaceutics Classification System (BCS) Class III drug.[1][2] This inherent low permeability leads to poor oral bioavailability. Furthermore, HSYA is unstable and can be easily degraded by light, high temperatures, and alkaline conditions.[3][4] A microemulsion formulation, specifically a water-in-oil (w/o) microemulsion, can encapsulate the aqueous HSYA solution in the inner phase, protecting it from degradation and enhancing its absorption across the gastrointestinal tract.[1][2] Studies have shown that a w/o microemulsion can increase the relative oral bioavailability of HSYA by as much as 1937% compared to an aqueous solution.[1]
Q2: What are the key components of a water-in-oil (w/o) microemulsion for HSYA?
A2: A typical w/o microemulsion for HSYA consists of an oil phase, a surfactant, a co-surfactant, and the aqueous phase containing HSYA. A successfully reported formulation includes:
-
Oil Phase: Propylene glycol dicaprylocaprate (PG)
-
Surfactant: Cremophor® RH40
-
Co-surfactant: Ethanol (B145695)
-
Aqueous Phase: Water containing dissolved HSYA[1]
Q3: How does the HSYA microemulsion enhance oral absorption?
A3: The enhanced oral absorption of HSYA from a w/o microemulsion is attributed to a combination of mechanisms:
-
Protection from Degradation: The encapsulation of HSYA in the aqueous core of the microemulsion protects it from the harsh environment of the gastrointestinal tract.
-
Increased Permeability: The lipid components and surfactants in the microemulsion can increase the fluidity of the intestinal cell membranes and open the tight junctions between cells, allowing for paracellular transport of the hydrophilic HSYA molecules.[1]
-
Inhibition of P-glycoprotein (P-gp) Efflux: Surfactants like Cremophor RH40 have been shown to inhibit the P-gp efflux pump, a protein that actively transports drugs out of intestinal cells and back into the lumen.[4][5] By inhibiting P-gp, the microemulsion formulation allows for greater intracellular accumulation and subsequent absorption of HSYA.
-
Lipolysis: The digestion of the microemulsion by pancreatic lipase (B570770) in the small intestine plays a crucial role. This process leads to the formation of smaller, highly stable mixed micelles that can be readily absorbed.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Phase Separation or Turbidity | 1. Incorrect ratio of oil, surfactant, and co-surfactant. 2. Insufficient mixing energy. 3. Temperature fluctuations affecting component solubility. 4. Incompatibility of components. | 1. Construct a pseudoternary phase diagram to identify the stable microemulsion region and optimize component ratios. 2. Increase stirring speed or duration. Use a high-shear homogenizer if necessary. 3. Maintain a constant and appropriate temperature during formulation. 4. Ensure all components are of high purity and compatible with each other. |
| High Viscosity | 1. High concentration of the internal phase (water). 2. High concentration or inappropriate type of surfactant/co-surfactant. 3. Formation of a liquid crystalline phase. | 1. Reduce the percentage of the aqueous phase. 2. Adjust the surfactant-to-co-surfactant (Smix) ratio. A lower Smix ratio may decrease viscosity. 3. Dilute the system with the continuous (oil) phase or adjust the Smix ratio to break the liquid crystalline structure. |
| Inconsistent Particle Size | 1. Inadequate homogenization. 2. Ostwald ripening (growth of larger droplets at the expense of smaller ones). 3. Changes in temperature during storage. | 1. Optimize the homogenization process (speed and time). 2. Select a surfactant/co-surfactant combination that provides a stable interfacial film. 3. Store the microemulsion at a constant, controlled temperature. |
| Precipitation of HSYA | 1. Exceeding the saturation solubility of HSYA in the aqueous phase. 2. pH of the aqueous phase is not optimal for HSYA stability. 3. Degradation of HSYA over time. | 1. Ensure the concentration of HSYA in the aqueous phase is below its saturation point at the formulation temperature. 2. Adjust the pH of the aqueous phase to a neutral or slightly acidic range (pH 3-7) where HSYA is more stable.[6] 3. Protect the formulation from light and store at a cool temperature to minimize degradation. |
| Low Drug Loading/Encapsulation Efficiency | 1. Poor partitioning of HSYA into the aqueous phase. 2. Insufficient volume of the internal aqueous phase. 3. Inefficient emulsification process. | 1. As HSYA is hydrophilic, ensure it is fully dissolved in the aqueous phase before emulsification. 2. Increase the water content within the stable microemulsion region of the phase diagram. 3. Optimize the mixing speed and duration to ensure proper encapsulation. |
Data Presentation
Table 1: Physicochemical Properties of an Optimized HSYA w/o Microemulsion
| Parameter | Value | Reference |
| Composition (w/w) | ||
| Propylene glycol dicaprylocaprate (Oil) | 30% | [1] |
| Cremophor® RH40/Ethanol (Smix, 2:1) | 46% | [1] |
| Water (Aqueous Phase) | 24% | [1] |
| HSYA Drug Loading | 3.12 mg/g | [1] |
| Particle Size (diluted) | ~144.2 nm | [1] |
| Polydispersity Index (PDI) | ~0.6 | [1] |
| Zeta Potential (diluted) | +24.6 ± 1.5 mV | [1] |
| Viscosity | 567.7 ± 5.3 cP | [1] |
| Electrical Conductivity | 38.0 µS/cm | [1] |
Table 2: Comparison of HSYA Delivery Systems and their Impact on Bioavailability
| Delivery System | Key Findings | Relative Bioavailability Increase | Reference |
| w/o Microemulsion | Optimized formulation with PG, Cremophor RH40, and ethanol. | ~1937% (in bile duct-nonligated rats) | [1] |
| Solid Lipid Nanoparticles (SLNs) | w/o/w structure, average diameter 174 nm, encapsulation efficiency 55%. | ~397% | [3][4] |
| Chitosan Complex with Sodium Caprate | HSYA-chitosan complex formulated into granules. | 476% | [7] |
Experimental Protocols
Preparation of HSYA w/o Microemulsion using the Water Titration Method
Objective: To prepare a stable w/o microemulsion of HSYA.
Materials:
-
Propylene glycol dicaprylocaprate (PG) (Oil phase)
-
Cremophor® RH40 (Surfactant)
-
Ethanol (Co-surfactant)
-
This compound (HSYA)
-
Purified water
Procedure:
-
Prepare the Surfactant/Co-surfactant Mixture (Smix): Mix Cremophor® RH40 and ethanol in a predetermined weight ratio (e.g., 2:1) in a glass vial at room temperature.
-
Prepare the Oil/Smix Mixture: Add the oil phase (PG) to the Smix at various weight ratios (e.g., 1:9, 2:8, ... , 9:1). Blend the mixture for 5 minutes until a homogenous solution is formed.
-
Prepare the HSYA Aqueous Solution: Dissolve a known amount of HSYA in purified water to achieve the desired drug concentration.
-
Water Titration: Slowly add the HSYA aqueous solution dropwise to the Oil/Smix mixture while continuously stirring with a magnetic stirrer.
-
Observation: Observe the mixture for transparency. The point at which the turbid solution becomes a clear, transparent, and single-phase liquid indicates the formation of a microemulsion.
-
Construct Pseudoternary Phase Diagram: Plot the percentages of oil, water, and Smix for each clear and transparent formulation on a ternary phase diagram to identify the microemulsion region.
-
Final Formulation: Based on the phase diagram, select an optimal formulation (e.g., 30% PG, 46% Smix, 24% HSYA aqueous solution) and prepare it by mixing the components in the determined ratios with stirring for approximately 3 minutes.[1]
Characterization of HSYA Microemulsion
Objective: To determine the physicochemical properties of the prepared HSYA microemulsion.
a) Particle Size and Polydispersity Index (PDI) Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure: Dilute the microemulsion sample with the oil phase to an appropriate concentration. Filter the diluted sample through a 0.45 µm filter. Measure the particle size and PDI at a constant temperature (e.g., 25°C).
b) Zeta Potential Measurement:
-
Instrument: DLS instrument with a zeta potential measurement cell.
-
Procedure: Dilute the microemulsion sample with the oil phase. Inject the diluted sample into the zeta potential cell and measure the electrophoretic mobility to determine the zeta potential.
c) Viscosity Measurement:
-
Instrument: Brookfield viscometer or a rheometer.
-
Procedure: Place an appropriate amount of the undiluted microemulsion in the instrument's sample holder. Measure the viscosity at a controlled temperature and shear rate.
d) Drug Loading and Encapsulation Efficiency:
-
Procedure:
-
To determine drug loading, dissolve a known weight of the microemulsion in a suitable solvent (e.g., methanol) to break the microemulsion structure. Quantify the HSYA concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Drug Loading (mg/g) = (Mass of HSYA in microemulsion) / (Total mass of microemulsion)
-
-
To determine encapsulation efficiency, separate the free (unencapsulated) HSYA from the microemulsion using a technique like ultrafiltration or dialysis. Quantify the amount of free HSYA in the aqueous phase.
-
Encapsulation Efficiency (%) = [(Total HSYA - Free HSYA) / Total HSYA] x 100
-
-
Visualizations
Caption: Experimental workflow for HSYA microemulsion development.
Caption: Mechanism of enhanced HSYA absorption via microemulsion.
References
- 1. Enhanced effect and mechanism of water-in-oil microemulsion as an oral delivery system of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surfactants Enhance the Tight-Junction Permeability of Food Allergens in Human Intestinal Epithelial Caco-2 Cells | Semantic Scholar [semanticscholar.org]
- 4. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Liposomal Encapsulation of Hydroxysafflor yellow A (HSYA)
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the liposomal encapsulation of Hydroxysafflor yellow A (HSYA).
I. Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the formulation, characterization, and storage of HSYA-loaded liposomes.
Formulation & Encapsulation
-
Question 1: Why is the encapsulation efficiency (EE%) of HSYA in my liposomes consistently low?
Answer: Low encapsulation efficiency for HSYA, a highly water-soluble compound, is a common challenge.[1][2][3] It stems from its tendency to remain in the external aqueous phase rather than being entrapped in the liposome's aqueous core. Key factors and solutions include:
-
Lipid Bilayer Permeability: The lipid membrane may be too fluid, allowing HSYA to leak out during preparation.
-
Solution: Incorporate cholesterol (typically 30-50 mol%) into your formulation. Cholesterol increases the packing density of the lipid bilayer, reducing membrane permeability and leakage.[4][] Using lipids with longer, saturated acyl chains (e.g., DSPC instead of POPC) can also create a more rigid, less permeable membrane.[]
-
-
Hydration Conditions: The conditions during the hydration of the lipid film are critical for efficient encapsulation.
-
Solution: Ensure the hydration buffer containing HSYA is heated to a temperature above the gel-liquid crystal transition temperature (Tc) of the lipid with the highest Tc.[4] Agitate the flask vigorously during hydration to ensure the entire lipid film is dispersed, forming vesicles that properly entrap the HSYA solution.
-
-
Drug-to-Lipid Ratio: An excessively high concentration of HSYA relative to the lipid can lead to saturation of the aqueous core and lower overall EE%.
-
Solution: Experiment with different HSYA-to-lipid molar ratios. A common starting point for encapsulating hydrophilic molecules is a ratio between 1:50 and 1:100.[6]
-
-
-
Question 2: My HSYA appears to be degrading during the encapsulation process. How can I prevent this?
Answer: HSYA is known to be chemically unstable under certain conditions, particularly high temperatures and alkaline pH.[1][2][7][8] Degradation can be minimized by carefully controlling the experimental environment.
-
pH of Hydration Buffer: HSYA is most unstable at an alkaline pH around 9.[2][7]
-
Solution: Use a hydration buffer with a neutral or slightly acidic pH (e.g., pH 6.0-7.4) to maintain HSYA stability. Avoid highly alkaline buffers.
-
-
Temperature Exposure: Prolonged exposure to high temperatures can accelerate HSYA degradation.[2][8]
-
Solution: While hydration and extrusion should occur above the lipid's Tc, avoid excessive temperatures or unnecessarily long heating times. For lipids with a very high Tc, consider alternative preparation methods that require less heat. After preparation, store the liposomal suspension at 4°C.
-
-
Particle Size & Polydispersity
-
Question 3: The particle size of my HSYA liposomes is too large and the Polydispersity Index (PDI) is high (>0.3). What is causing this?
Answer: A large particle size and high PDI indicate a heterogeneous sample with inconsistent vesicle sizes. This is often due to inefficient size reduction or incomplete film hydration.[4]
-
Ineffective Size Reduction: Methods like bath sonication can be inconsistent and produce a wide size distribution.[4]
-
Solution: The recommended method for achieving a uniform and controlled size distribution is extrusion. Pass the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a sufficient number of cycles (typically 11-21 passes).[4]
-
-
Incomplete Lipid Film Hydration: If the lipid film is not fully dispersed during hydration, large multilamellar vesicles (MLVs) can persist, contributing to a high average size and PDI.[4]
-
Solution: Ensure the hydration temperature is above the Tc of your lipids and that agitation is thorough.
-
-
Stability & Storage
-
Question 4: My liposomal formulation shows aggregation and precipitation after a few days of storage. How can I improve its colloidal stability?
Answer: Liposome aggregation is a common instability issue driven by weak attractive forces between vesicles.[][9]
-
Insufficient Surface Charge: If the liposomes have a near-neutral surface charge, there is no electrostatic repulsion to prevent them from aggregating.
-
Solution: Incorporate a charged lipid into your formulation, such as a negatively charged phospholipid (e.g., DSPG, DMPG). This will impart a negative zeta potential, creating repulsive forces between vesicles and preventing aggregation.
-
-
Storage Conditions: Storing at inappropriate temperatures can affect stability.
-
Solution: Store the final liposomal preparation at 4°C. Do not freeze the suspension, as the formation of ice crystals can disrupt the liposome structure and cause aggregation upon thawing. For long-term stability, lyophilization (freeze-drying) with a cryoprotectant (e.g., sucrose (B13894) or trehalose) is an effective strategy.[9][10]
-
-
II. Quantitative Data Summary
The following tables summarize key quantitative parameters reported in studies on the encapsulation of HSYA in lipid-based nanoparticle systems.
Table 1: Reported Characteristics of HSYA-Loaded Nanoparticles
| Parameter | Value | Nanoparticle Type | Reference |
|---|---|---|---|
| Average Diameter | 174 ± 20 nm | Solid Lipid Nanoparticles (SLNs) | [1][2] |
| Zeta Potential | -12.4 ± 1.2 mV | Solid Lipid Nanoparticles (SLNs) | [1][2] |
| Encapsulation Efficiency | 55% | Solid Lipid Nanoparticles (SLNs) | [1][2] |
| Encapsulation Efficiency | 41.51 ± 0.63% | Niosomes |[11] |
Table 2: Typical Formulation & Process Parameters for Liposome Preparation
| Parameter | Typical Range / Value | Rationale | Reference |
|---|---|---|---|
| Primary Phospholipid | e.g., DSPC, POPC, Soy PC | Forms the main structural component of the bilayer. Choice depends on desired rigidity and Tc. | [] |
| Cholesterol Content | 30 - 50 mol% | Increases membrane rigidity, reduces permeability, and enhances stability. | [4][] |
| Charged Lipid Content | 5 - 10 mol% (e.g., DSPG) | Imparts surface charge to provide colloidal stability and prevent aggregation. | [] |
| Drug-to-Lipid Molar Ratio | 1:50 - 1:100 | Optimizes encapsulation without saturating the aqueous core. | [6] |
| Extrusion Pore Size | 100 nm or 200 nm | Controls the final vesicle size. | |
| Number of Extrusion Cycles | 11 - 21 passes | Ensures a narrow, uniform size distribution (low PDI). | [4] |
| Hydration Buffer pH | 6.0 - 7.4 | Maintains the chemical stability of HSYA. |[7] |
III. Experimental Protocols
Protocol 1: Preparation of HSYA Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) with a target diameter of approximately 100-120 nm.
-
Lipid Film Preparation:
-
Weigh the desired amounts of lipids (e.g., DSPC, cholesterol, and DSPG) and dissolve them in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture) in a round-bottom flask.
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid Tc to ensure miscibility.
-
Gradually reduce the pressure to evaporate the organic solvent, forming a thin, uniform lipid film on the inner wall of the flask.
-
Continue evaporation under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare a hydration buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) containing the desired concentration of HSYA.
-
Warm the hydration buffer to a temperature above the lipid Tc (e.g., 60-65°C for DSPC-based formulations).
-
Add the warm HSYA solution to the round-bottom flask containing the dry lipid film.
-
Agitate the flask by hand or on the rotary evaporator (without vacuum) at the same temperature for 1-2 hours. The solution should become a milky, opaque suspension of multilamellar vesicles (MLVs).[12]
-
-
Size Reduction by Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Pre-heat the extruder block to the same temperature used for hydration.
-
Load the MLV suspension into one of the extruder's gas-tight syringes.
-
Pass the suspension back and forth through the membrane for an odd number of cycles (e.g., 21 times).[4] The suspension should become progressively more translucent.
-
The resulting product is a suspension of LUVs with a relatively uniform size distribution.
-
Protocol 2: Determination of HSYA Encapsulation Efficiency (EE%)
-
Separation of Free HSYA:
-
Separate the newly prepared HSYA liposomes from unencapsulated (free) HSYA using size exclusion chromatography (SEC).[6]
-
Prepare a small column with Sephadex G-50 resin, equilibrating it with the same buffer used for liposome preparation.
-
Carefully load a known volume (e.g., 0.5 mL) of the liposome suspension onto the column.
-
Elute the column with the buffer. The liposomes (larger particles) will elute first in the void volume, while the free HSYA (smaller molecules) will be retained and elute later.
-
Collect the initial cloudy fraction containing the purified liposomes.
-
-
Quantification of HSYA:
-
Total Drug (Wtotal): Take an aliquot of the original, unpurified liposome suspension. Disrupt the vesicles by adding a strong solvent like methanol or a suitable surfactant (e.g., Triton X-100) to release the encapsulated HSYA.
-
Encapsulated Drug (Wencap): Take an aliquot of the purified liposome fraction from the SEC step and disrupt the vesicles in the same manner.
-
Quantify the concentration of HSYA in both the "total" and "encapsulated" samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection (HSYA has a characteristic absorbance around 404 nm).[1][2]
-
-
Calculation:
-
Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = (Wencap / Wtotal) * 100
-
IV. Visualizations
Diagram 1: HSYA Experimental Workflow
Caption: Experimental workflow for HSYA liposome preparation and analysis.
Diagram 2: Troubleshooting Low Encapsulation Efficiency
Caption: Troubleshooting workflow for low HSYA encapsulation efficiency.
Diagram 3: HSYA Inhibition of NF-κB Signaling Pathway
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Stability and degradation of this compound and anhydrosafflor yellow B in the Safflower injection studied by HPLC-DAD-ESI-MSn [jcps.bjmu.edu.cn]
- 9. ijper.org [ijper.org]
- 10. romanpub.com [romanpub.com]
- 11. latamjpharm.org [latamjpharm.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Co-administration of Hydroxysafflor Yellow A to Improve Absorption
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the co-administration of Hydroxysafflor yellow A (HSYA) to improve drug absorption.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HSYA) and why is its absorption a concern?
A1: this compound (HSYA) is the primary active flavonoid glycoside extracted from the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] It is a Biopharmaceutics Classification System (BCS) class III drug, characterized by high solubility and low membrane permeability.[1][2] Consequently, HSYA exhibits low oral bioavailability, estimated to be around 1.2%, which limits its therapeutic efficacy when administered orally.[1][2]
Q2: What are the primary mechanisms being explored to enhance the oral bioavailability of HSYA?
A2: Research has focused on several formulation and co-administration strategies to improve the oral absorption of HSYA. The main mechanisms include:
-
Enhancing paracellular transport: This involves the opening of tight junctions between intestinal epithelial cells, allowing HSYA to pass through.
-
Increasing membrane permeability: This can be achieved through the use of absorption enhancers or by formulating HSYA in lipid-based delivery systems.[3]
-
Utilizing specialized delivery systems: These include nanoparticles, microemulsions, and self-emulsifying drug delivery systems to improve uptake.[1]
Q3: Can co-administration of HSYA improve the absorption of other drugs?
A3: Currently, there is a lack of direct scientific evidence from in vitro or in vivo studies to suggest that HSYA significantly inhibits major drug efflux transporters like P-glycoprotein (P-gp) or key drug-metabolizing enzymes such as Cytochrome P450 3A4 (CYP3A4). One study indicated that HSYA has no competitive binding to other drugs, suggesting a low potential for pharmacokinetic interactions.[1][2] Therefore, at present, co-administering HSYA to enhance the absorption of other drugs is not a well-established strategy and requires further investigation.
Q4: Is HSYA a substrate for P-glycoprotein (P-gp)? The data seems conflicting.
A4: There is conflicting information regarding HSYA's interaction with the P-gp efflux pump. One study using a Caco-2 cell monolayer model found that the P-gp inhibitor verapamil (B1683045) did not block the intake of HSYA, suggesting that HSYA absorption is not dependent on P-gp.[1] However, another publication mentions the use of P-gp inhibitors as a potential strategy to enhance HSYA's oral absorption.[4] This discrepancy highlights the need for further research to definitively clarify the role of P-gp in the transport of HSYA.
Troubleshooting Guides
Issue 1: Low in vivo bioavailability of HSYA in animal models despite successful in vitro permeability.
| Potential Cause | Troubleshooting Step |
| Rapid Metabolism | Although not extensively studied for its interaction with other drugs, HSYA itself undergoes metabolism. Consider co-administration with a broad-spectrum metabolic inhibitor in preclinical models to assess the impact of first-pass metabolism. |
| Poor Formulation Stability | HSYA is known to be unstable under certain conditions. Ensure the formulation is protected from light and high temperatures, and that the pH of the formulation is optimized for stability. |
| Incorrect Animal Model | The expression and activity of drug transporters and metabolic enzymes can vary between animal species. If using a rodent model, consider a secondary model (e.g., canine) to confirm findings.[5] |
Issue 2: Inconsistent results in Caco-2 cell permeability assays for HSYA.
| Potential Cause | Troubleshooting Step |
| Cell Monolayer Integrity | Ensure the transepithelial electrical resistance (TEER) values are within the acceptable range for your laboratory's established standards before and after the experiment. Use a paracellular marker like Lucifer yellow to confirm monolayer integrity. |
| Contradictory P-gp Involvement | To investigate the conflicting reports on P-gp's role, conduct bidirectional transport studies (apical to basolateral and basolateral to apical) of HSYA in the presence and absence of a potent P-gp inhibitor like verapamil or zosuquidar. An efflux ratio significantly greater than 1 that is reduced by the inhibitor would indicate P-gp involvement. |
| HSYA Concentration | The permeability of HSYA may be concentration-dependent. Perform transport studies across a range of HSYA concentrations to determine if saturation of any potential transporters is occurring. |
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters for HSYA with Various Absorption Enhancement Strategies in Rats
| Formulation/Co-administered Agent | Key Pharmacokinetic Parameter | Fold Increase in Bioavailability (Relative) | Reference |
| HSYA Solution (Control) | - | 1.00 | [3][6] |
| Self-Double-Emulsifying Drug Delivery System (SDEDDS) | AUC | 2.17 | [3] |
| Co-administration with Sodium Caprate | Relative BA | 2.84 | [6] |
| HSYA Granules with Chitosan Complex and Sodium Caprate | Relative BA | 4.76 | [6] |
AUC: Area under the plasma concentration-time curve; BA: Bioavailability.
Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Permeability Assay
This protocol is designed to assess the intestinal permeability of HSYA and the potential effects of co-administered compounds.
-
Cell Culture: Caco-2 cells are cultured on semi-permeable filter inserts (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Measurement: Before the transport study, measure the TEER of the Caco-2 cell monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Transport Study (Apical to Basolateral):
-
Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test compound (HSYA with or without a potential absorption enhancer) dissolved in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of HSYA in the collected samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Post-Experiment Integrity Check: Measure TEER values again and perform a Lucifer yellow leak test to confirm monolayer integrity was maintained throughout the experiment.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol is for evaluating the oral bioavailability of HSYA when co-administered with a potential absorption enhancer.
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week with free access to food and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with continued free access to water.
-
Grouping and Dosing:
-
Divide the rats into at least two groups: a control group receiving HSYA alone and a test group receiving HSYA co-administered with the absorption enhancer.
-
Administer the formulations orally via gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of HSYA in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software (e.g., WinNonlin).
-
Bioavailability Calculation: Calculate the relative bioavailability of the test formulation compared to the control using the formula: Relative Bioavailability (%) = (AUC_test / Dose_test) / (AUC_control / Dose_control) * 100
Mandatory Visualizations
Caption: Mechanism of paracellular absorption enhancement for HSYA.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
Technical Support Center: Optimizing Hydroxysafflor Yellow A (HSYA) Extraction from Safflower
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the extraction of Hydroxysafflor yellow A (HSYA) from safflower (Carthamus tinctorius L.).
Troubleshooting Guide
This guide addresses specific issues that may arise during the HSYA extraction process in a question-and-answer format.
Question: Why is my HSYA yield unexpectedly low?
Answer: Low HSYA yield can stem from several factors, ranging from the extraction method itself to the stability of the compound. HSYA is highly soluble in water but dissolves poorly in lipophilic solvents like ethyl acetate (B1210297) or chloroform.[1][2] Traditional water immersion methods are known for their low yields, sometimes as low as 0.023% to 0.066%.[1][2][3]
Possible Causes & Solutions:
-
Suboptimal Extraction Method: Traditional water decoction is often inefficient.[3] Consider switching to modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which have been shown to significantly improve yields.[3][4][5] For instance, one MAE method reported a yield of 6.96%, while certain ultrasonic methods achieved yields up to 12.25%.[1][2]
-
Incorrect Solvent Choice: While HSYA is water-soluble, using aqueous ethanol (B145695) or methanol (B129727) can improve efficiency.[5][6] For example, an optimized ultrasonic method used 57% methanol as the solvent.[5]
-
Parameter Misconfiguration: Extraction parameters such as temperature, time, solvent-to-material ratio, and power (for UAE/MAE) are critical.[4][7][8] Each parameter must be optimized. For example, excessive temperatures can lead to degradation.
-
HSYA Degradation: HSYA is unstable and can degrade under conditions of high temperature, alkaline pH, and light exposure.[1][2][9] Ensure the extraction is performed under controlled pH (stable between pH 3-7) and temperature (ideally below 60-70°C), and protect the extract from light.[1][9][10]
-
Poor Raw Material Quality: The concentration of HSYA can vary between different batches and sources of safflower.[11]
Question: My HSYA extract appears dark and contains many impurities. How can I improve its purity?
Answer: The presence of impurities is a common issue, particularly when using highly effective solvents or harsh extraction conditions.
Possible Causes & Solutions:
-
Highly Efficient but Unselective Solvents: Solvents like Dimethyl sulfoxide (B87167) (DMSO) can produce high yields (up to 14.56%) but also co-extract a significant amount of impurities, reducing the final purity.[2][3]
-
Lack of a Purification Step: The crude extract requires further purification. Common methods include column chromatography using macroporous adsorption resins (e.g., X-5) or Sephadex LH-20, followed by ultrafiltration or recrystallization.[6][12][13]
-
Cellular Debris: Inadequate filtration after extraction can leave particulate matter in the extract. Ensure the extract is centrifuged and filtered (e.g., through a microporous membrane) before purification.[12]
Question: The HSYA concentration in my extract is decreasing over time. What is causing this instability?
Answer: HSYA is known for its chemical instability, which can lead to degradation during both processing and storage.[9]
Possible Causes & Solutions:
-
Exposure to Light: HSYA is light-sensitive.[1][9] All extraction and storage vessels should be opaque or amber-colored, and work should be conducted away from direct light where possible.
-
High Temperature: Thermal degradation is a significant issue. HSYA is most stable at temperatures below 60°C.[9] For long-term storage, keep the purified compound or extract in a cold, dark environment.
-
Unfavorable pH: HSYA is unstable in alkaline conditions.[1][2] The pH of the solvent and any subsequent solutions should be maintained in the neutral to slightly acidic range (pH 3-7) to minimize degradation.[9]
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting HSYA?
Modern methods are generally more effective than traditional water immersion. Matrix solid-phase dispersion (MSPD) has shown the highest reported yield at 14.89%, followed by DMSO extraction (14.56%), Soxhlet extraction (13.09%), and ultrasonic extraction (12.25%).[1][2] However, the choice of method often involves a trade-off between yield, purity, cost, and environmental impact. Ultrasound-Assisted Extraction (UAE) is often recommended due to its high efficiency, reduced extraction time, and lower solvent consumption.[4][5][8]
Q2: What are the key parameters to optimize for Ultrasound-Assisted Extraction (UAE) of HSYA?
The most critical parameters for UAE are extraction temperature, extraction time, solvent-to-material ratio, and ultrasonic power.[4][8] Response surface methodology (RSM) is often used to find the optimal conditions.[4][8][14]
Q3: How can I accurately quantify the HSYA in my extract?
High-Performance Liquid Chromatography (HPLC) is the standard method for the determination and quantification of HSYA.[4][15][16]
Q4: Is it possible to extract HSYA without using organic solvents?
Yes, aqueous enzymatic extraction (AEE) is an eco-friendly alternative that uses water as the medium and enzymes (like hemicellulase (B13383388) or cellulase) to break down the plant cell walls, improving oil and compound release.[17] Additionally, supercritical fluid extraction (SFE) using CO2 is another green technique.[18][19] Ultrasonic extraction can also be performed using only water.[12]
Data Presentation: Comparison of HSYA Extraction Methods
The following table summarizes the yields of HSYA obtained through various extraction techniques as reported in the literature.
| Extraction Method | Solvent | Reported Yield (%) | Reference(s) |
| Water Immersion | Water | 0.023 - 0.066 | [1][2][3] |
| Smashing Tissue Extraction | Not Specified | 1.359 | [1] |
| Microwave-Assisted (MAE) | 50% Ethanol | 6.96 | [1][6] |
| Ultrasound-Assisted (UAE) | 57% Methanol | 1.74 | [5] |
| Ultrasound-Assisted (UAE) | Water | 12.25 | [1][2] |
| Soxhlet Extraction | Not Specified | 13.09 | [1][2] |
| DMSO Extraction | DMSO | 14.56 | [1][2][3] |
| Matrix Solid-Phase Dispersion (MSPD) | Not Specified | 14.89 | [1][2] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of HSYA
This protocol is based on optimized parameters derived from response surface methodology.[4][8]
-
Material Preparation: Grind dried safflower petals into a fine powder.
-
Extraction Setup: Place a known quantity of safflower powder (e.g., 1 g) into an extraction vessel.
-
Solvent Addition: Add the extraction solvent (e.g., water or aqueous ethanol) at a solvent-to-material ratio of 16 mL/g.[4][8]
-
Ultrasonication: Place the vessel in an ultrasonic bath. Set the following parameters:
-
Recovery: After extraction, immediately cool the mixture and centrifuge to separate the supernatant from the solid residue.
-
Filtration: Filter the supernatant through a 0.45 µm membrane to remove fine particles.
-
Analysis: Quantify the HSYA content in the filtrate using HPLC.
Protocol 2: Microwave-Assisted Extraction (MAE) of HSYA
This protocol is adapted from a method used for preparing HSYA for pharmacological studies.[6][13]
-
Material Preparation: Use 500 g of powdered safflower.
-
Solvent Addition: Add 10 L of a 50% ethanol-water solution to the safflower powder in a microwave digestion tank.
-
Extraction: Vortex the mixture for 1 minute and then perform microwave-assisted extraction for 30 minutes.
-
Cooling and Filtration: Allow the mixture to cool to room temperature and then filter to collect the filtrate.
-
Concentration: Concentrate the filtrate under vacuum to obtain a crude extract.
-
Initial Purification: Dissolve the crude extract in water and let it stand at 4°C overnight. Filter the solution to remove precipitates.
-
Column Chromatography: Load the clarified filtrate onto a pre-treated X-5 macroporous resin column for further purification. Elute with 70% ethanol-water solution.
-
Final Steps: Collect the eluate, concentrate it under vacuum, and perform further purification if necessary (e.g., via silica (B1680970) gel column).
Visualizations
Caption: General workflow for HSYA extraction and purification.
Caption: Troubleshooting flowchart for low HSYA yield.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of this compound and Anhydrosafflor Yellow B from Safflower Using a Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bbr.nefu.edu.cn [bbr.nefu.edu.cn]
- 6. scielo.br [scielo.br]
- 7. Definitive Screening Design for Optimizing the Ultrasonic Extraction Process of this compound in Safflower|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. customprocessingservices.com [customprocessingservices.com]
- 12. CN102702150B - Preparation method and application of this compound - Google Patents [patents.google.com]
- 13. scielo.br [scielo.br]
- 14. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of this compound and Anhydrosafflor Yellow B from Safflower Using a Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. e3s-conferences.org [e3s-conferences.org]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. CN100453629C - Method for extracting safflower seed oil with supercritical carbon dioxide - Google Patents [patents.google.com]
Hydroxysafflor Yellow A (HSYA) Research: Technical Support Center
Welcome to the technical support center for Hydroxysafflor yellow A (HSYA) research. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during HSYA-related experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate a smoother research process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with HSYA research?
A1: The primary challenges in HSYA research are its inherent chemical instability and low oral bioavailability.[1][2][3] HSYA is susceptible to degradation under conditions of high temperature, light exposure, and alkaline or strongly acidic pH.[3][4][5] Its high polarity also leads to poor transmembrane transport, resulting in low absorption when administered orally.[1][2][4]
Q2: What is the typical oral bioavailability of HSYA?
A2: The absolute oral bioavailability of HSYA is reported to be very low, at approximately 1.2%.[1][2][4] This is a significant hurdle for its development as an oral therapeutic agent.
Q3: Which signaling pathways are primarily modulated by HSYA?
A3: HSYA has been shown to modulate several crucial signaling pathways implicated in various diseases. These include the PI3K/Akt, NF-κB, MAPK (including Erk1/2, JNK, and p38), and Nrf2/HO-1 signaling pathways.[1] It has also been reported to influence the TLR4 signaling pathway.[1][6]
Troubleshooting Guides
Issues with HSYA Extraction and Purification
Problem: Low yield of HSYA from Carthamus tinctorius L. (safflower).
Cause: Traditional water immersion extraction methods are often inefficient, yielding as low as 0.023% to 0.066%.[1][2] High temperatures and alkaline conditions used during extraction can also lead to HSYA degradation.[1][2][4]
Solution:
-
Optimized Extraction Solvents: Consider using alternative solvents like dimethyl sulfoxide (B87167) (DMSO), which has been shown to significantly increase the yield to as high as 14.56%.[1][2]
-
Advanced Extraction Techniques: Employ modern extraction methods such as ultrasonic or microwave-assisted extraction to improve efficiency and reduce extraction time.[4][7]
-
Purification Strategy: Utilize macroporous resin adsorption chromatography for effective purification of HSYA from crude extracts.[8]
Table 1: Comparison of HSYA Extraction Methods
| Extraction Method | Solvent(s) | Temperature | Time | Reported Yield | Reference |
| Water Immersion | Water | 60°C | 30 min (x3) | ~0.023% - 0.066% | [1][2][8] |
| DMSO Extraction | DMSO, Butyl Acetate (B1210297) | Room Temp then 80°C | 30 min + 1 hr + 50 min | 14.56% | [1][2] |
| Ultrasonic Extraction | 25% Methanol | 66°C | 36 min | Optimized for high yield | [7] |
| Smashing Tissue Extraction | Not specified | Not specified | 2 minutes | 1.359% | [2] |
HSYA Instability During Experiments
Problem: Degradation of HSYA in solution during in vitro assays.
Cause: HSYA is unstable at pH levels outside the 3-7 range and at temperatures above 60°C.[3] It is particularly unstable at a pH of 9.[1][2]
Solution:
-
pH Control: Maintain the pH of your experimental solutions within the stable range of 3-7.[3]
-
Temperature Management: Avoid exposing HSYA solutions to high temperatures. Prepare solutions fresh and store them at appropriate temperatures (e.g., 4°C) for short-term use.[2]
-
Light Protection: Protect HSYA solutions from direct light exposure to prevent photodegradation.[1][4]
Table 2: HSYA Stability Profile
| Condition | Stability | Notes | Reference |
| pH 1-14 | Inverted V-curve, most unstable at pH 9 | UV absorbance shifts from 404 nm to 426 nm at pH 9.16 | [1][2] |
| Temperature | Stable below 60°C | Degradation occurs at higher temperatures | [3][4][5] |
| Light Exposure | Prone to degradation | Store in dark conditions | [1][4] |
Low Cellular Uptake or Efficacy in In Vitro Models
Problem: Inconsistent or lower-than-expected effects of HSYA in cell-based assays.
Cause: The high polarity of HSYA can limit its ability to cross cell membranes, leading to low intracellular concentrations.[1][2]
Solution:
-
Concentration Optimization: Perform dose-response studies to determine the optimal concentration range for your specific cell type and endpoint.
-
Permeabilization: For certain experimental aims, consider using mild cell permeabilization techniques, though this is not suitable for all assays.
-
Delivery Systems: In more advanced applications, explore the use of drug delivery systems like nanoparticles or microemulsions to enhance cellular uptake.[1]
Challenges in HSYA Quantification
Problem: Inaccurate or unreliable quantification of HSYA in biological samples.
Cause: Matrix effects from complex biological samples can interfere with analytical methods.
Solution:
-
Method Selection: Utilize robust and sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][9]
-
Sample Preparation: Employ solid-phase extraction (SPE) to clean up biological samples (e.g., urine, plasma) before analysis to minimize matrix effects.[9]
-
Validated Methods: Follow validated analytical methods with established linearity, precision, and accuracy.
Table 3: Analytical Methods for HSYA Quantification
| Method | Sample Type | Key Parameters | Reference |
| LC-MS/MS | Human Plasma | Linear range: 1–1,000 ng/ml; Correlation coefficient ≥0.999 | [1][2] |
| UPLC-TOF-MS | Not specified | LOD: 35.2 ng/ml; r² ≥ 0.9992; RSD ≤3.4% | [1][2] |
| HPTLC | Safflower Extract | Linear range: 61.0–79.3 ng; r = 0.9991; LOD: 59 ng; LOQ: 169 ng | [10][11] |
| LC-MS/MS | Human Urine | Monitored ion transitions: m/z 611.3→491.2 | [9] |
Overcoming Low In Vivo Bioavailability
Problem: Poor therapeutic efficacy in animal models due to low oral bioavailability.
Cause: As a BCS Class III drug, HSYA has high solubility but low permeability, leading to poor absorption from the gastrointestinal tract.[1][12]
Solution:
-
Novel Drug Delivery Systems: Investigate the use of advanced drug delivery systems to improve oral absorption.
-
Microemulsions: Have been shown to increase the bioavailability of HSYA by up to 1937%.[1][2]
-
Solid Lipid Nanoparticles (SLNs): Can enhance oral bioavailability by approximately 3.97-fold.[1][2]
-
Self-Double-Emulsifying Drug Delivery System (SDEDDS): A potential strategy to enhance oral absorption.[3][12][13]
-
Chitosan Complex: Can be used to formulate granules with significantly improved relative bioavailability (476%).[14]
-
-
Route of Administration: For preclinical studies where oral administration is not the primary focus, consider alternative routes such as intravenous or intraperitoneal injection to ensure adequate systemic exposure.
Table 4: Strategies to Enhance HSYA Bioavailability
| Delivery System | Fold Increase in Bioavailability (Approx.) | Key Features | Reference |
| Microemulsion | 1937% | Enhances cell membrane fluidity | [1][2] |
| Solid Lipid Nanoparticles (SLNs) | 397% | Average diameter ~174 nm | [1][2] |
| HSYA-Chitosan Granules | 476% (relative) | Utilizes bioadhesive properties of chitosan | [14] |
Experimental Protocols
Protocol 1: DMSO-Based Extraction of HSYA from Safflower
This protocol is adapted from a method shown to achieve a high yield of HSYA.[1][2]
-
Weigh 2.0 g of dried safflower powder.
-
Add 14 volumes of DMSO and stir for 30 minutes at room temperature in a dark environment to remove impurities.
-
Filter the mixture and retain the filter residue.
-
To the filter residue, add 14 volumes of DMSO and heat at 80°C for 1 hour, followed by continued heating for 50 minutes.
-
Filter and retain the residue again. Add another 12 volumes of DMSO to the residue and repeat the heating step.
-
Combine all the DMSO filtrates.
-
Add 3 volumes of butyl acetate to the combined filtrate.
-
Centrifuge the mixture to obtain a crimson precipitate.
-
Wash the precipitate with an appropriate amount of ethanol.
-
Dry the precipitate to obtain a light yellow powder of HSYA.
Protocol 2: Cell Viability Assay (CCK-8)
This protocol is a general method for assessing the effect of HSYA on cell viability.[15]
-
Seed cells (e.g., HUVSMCs) in a 96-well plate at a density of 5x10³ cells/well.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of HSYA for the desired time period (e.g., 48 hours). Include appropriate vehicle controls.
-
After the treatment period, add 10 µl of Cell Counting Kit-8 (CCK-8) reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at a wavelength of 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
Visualizations
Signaling Pathways Modulated by HSYA
Caption: HSYA modulates key signaling pathways to exert its therapeutic effects.
Experimental Workflow for Overcoming Low Bioavailability
Caption: A logical workflow for developing and testing HSYA formulations.
Troubleshooting Logic for Low HSYA Yield
Caption: A step-by-step guide to troubleshooting low HSYA extraction yields.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 4. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 5. Stability and degradation of this compound and anhydrosafflor yellow B in the Safflower injection studied by HPLC-DAD-ESI-MSn [jcps.bjmu.edu.cn]
- 6. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Measurement of this compound in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydroxysafflor yellow A (HSYA) In Vitro Experiments
Welcome to the technical support center for in vitro experiments involving Hydroxysafflor yellow A (HSYA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during their work with HSYA.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and concentration for dissolving this compound (HSYA) for in vitro experiments?
A1: HSYA is a water-soluble chalcone (B49325) glycoside.[1] For cell culture experiments, it is recommended to dissolve HSYA in sterile, serum-free cell culture medium or phosphate-buffered saline (PBS) to prepare a stock solution. It is advisable to prepare fresh solutions for each experiment due to potential stability issues.[2][3] The final concentration of HSYA used in experiments typically ranges from 1 µM to 200 µM, depending on the cell type and the specific biological effect being investigated.[4][5]
Q2: I am observing low efficacy or inconsistent results with HSYA in my cell viability assays. What could be the cause?
A2: Inconsistent results in cell viability assays with HSYA can stem from several factors:
-
Solubility and Stability: Ensure HSYA is fully dissolved. Poor solubility can lead to inaccurate concentrations. HSYA may also be unstable in solution over time; it is best to use freshly prepared solutions.[2][3]
-
Cell Density: The initial seeding density of your cells can significantly impact the outcome. Ensure consistent cell numbers across all wells.
-
Treatment Duration: The incubation time with HSYA is critical. Effects may be time-dependent. Refer to published studies for typical exposure times for your cell type and endpoint.
-
Assay Type: The choice of viability assay (e.g., MTT, MTS, WST-8) can influence results. These assays measure metabolic activity, which may not always directly correlate with cell viability.[6][7] Consider cross-validating with a different assay, such as a trypan blue exclusion assay.
Q3: My cells are showing signs of toxicity even at low concentrations of HSYA. What should I do?
A3: If you observe unexpected cytotoxicity, consider the following:
-
Purity of HSYA: Verify the purity of your HSYA compound. Impurities from the extraction or synthesis process could be cytotoxic.
-
Solvent Toxicity: If you are using a solvent other than aqueous solutions, ensure the final concentration of the solvent in the culture medium is non-toxic to your cells. Always include a vehicle control in your experimental design.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to HSYA. It may be necessary to perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line.
Q4: I am having trouble detecting changes in protein expression by Western blot after HSYA treatment. What are some potential reasons?
A4: Difficulties in detecting protein expression changes via Western blot could be due to:
-
Suboptimal Treatment Conditions: The concentration of HSYA or the treatment duration may not be sufficient to induce a detectable change in the protein of interest. Optimization of these parameters is crucial.
-
Timing of Protein Expression: The peak expression of your target protein post-treatment may be transient. A time-course experiment is recommended to identify the optimal time point for harvesting cell lysates.
-
Antibody Quality: Ensure the primary antibody is specific and validated for your application.
-
Loading Controls: Use reliable loading controls to ensure equal protein loading between lanes.
Troubleshooting Guides
Problem: Inconsistent Cell Viability Results
| Potential Cause | Troubleshooting Step |
| HSYA Precipitation | Visually inspect the HSYA stock solution and the final culture medium for any precipitate. If observed, prepare a fresh, lower concentration stock solution. Consider gentle warming or vortexing to aid dissolution. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
| Cell Clumping | Ensure a single-cell suspension before seeding. Cell clumps can lead to uneven growth and variable assay results. |
Problem: Difficulty in Reproducing Apoptosis Data
| Potential Cause | Troubleshooting Step |
| Incorrect Staining Protocol | Optimize the concentrations of Annexin V and Propidium Iodide (PI) for your cell type. Ensure appropriate incubation times and temperatures as specified in the assay protocol.[8][9] |
| Cell Harvesting Technique | Be gentle when harvesting cells to avoid mechanical damage that can lead to false-positive PI staining. |
| Flow Cytometer Settings | Properly set up compensation and gates using single-stain and unstained controls. |
| Early vs. Late Apoptosis | Differentiate between early (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells for a more accurate interpretation of the results.[10] |
Quantitative Data Summary
Table 1: Effect of HSYA on Cell Viability in Different Cell Lines
| Cell Line | Assay | HSYA Concentration (µM) | Incubation Time (h) | Result (% of Control) | Reference |
| Keratinocytes | MTT | 50 | Not Specified | ~90% | [4] |
| Keratinocytes | MTT | 100 | Not Specified | ~80% | [4] |
| HCT116 (CRC cells) | CCK-8 | 25 | 48 | ~85% | [11] |
| HCT116 (CRC cells) | CCK-8 | 50 | 48 | ~70% | [11] |
| HCT116 (CRC cells) | CCK-8 | 100 | 48 | ~50% | [11] |
| 3T3-L1 preadipocytes | MTT | 0.1 mg/L (~190 µM) | 72 | 86.1% | [12] |
Table 2: Effect of HSYA on Gene Expression
| Cell Line | Target Gene | HSYA Concentration | Treatment Condition | Fold Change | Reference |
| Mesenchymal Stem Cells | HIF-1α | 160 mg/L (~300 µM) | Hypoxia/Serum Deprivation | Increased | [13][14] |
| Mesenchymal Stem Cells | VEGF | 160 mg/L (~300 µM) | Hypoxia/Serum Deprivation | Increased | [13][14] |
| 3T3-L1 adipocytes | HSL (mRNA) | 1 mg/L (~1.9 µM) | Differentiation | 2.4-fold increase | [12] |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
HSYA Treatment: Prepare various concentrations of HSYA in serum-free medium. Remove the existing medium from the wells and add 100 µL of the HSYA solutions. Include a vehicle control (medium without HSYA). Incubate for the desired period (e.g., 24, 48, or 72 hours).[5][15]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Read the absorbance at 570 nm using a microplate reader.[7]
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of HSYA for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Use unstained and single-stained controls for proper compensation and gating.[8][9]
Western Blotting
-
Protein Extraction: After HSYA treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[16]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Following HSYA treatment, extract total RNA from the cells using a commercial kit (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcription kit.[17]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific forward and reverse primers.
-
Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[17]
-
Data Analysis: Analyze the results using the 2-ΔΔCT method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, β-actin).[17]
Visualizations
Caption: A typical experimental workflow for in vitro studies with HSYA.
Caption: HSYA inhibits the PI3K/Akt signaling pathway.[5][18][19]
Caption: HSYA inhibits the TLR4/NF-κB signaling pathway.[17]
References
- 1. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.3. Cell Viability Assay [bio-protocol.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (HYSA) inhibited the proliferation and differentiation of 3T3-L1 preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. scielo.br [scielo.br]
- 18. This compound inhibits the viability and migration of v...: Ingenta Connect [ingentaconnect.com]
- 19. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydroxysafflor Yellow A (HSYA) In Vivo Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with essential information for the dosage optimization of Hydroxysafflor yellow A (HSYA) in in vivo models. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for HSYA in rodent models?
A1: The effective dose of HSYA varies significantly depending on the animal model, disease indication, and administration route. For intravenous (i.v.) or intraperitoneal (i.p.) administration in rats and mice, effective doses have been reported in the range of 2 mg/kg to 20 mg/kg[1][2][3]. For oral (p.o.) administration, higher doses are generally required due to low bioavailability, often starting from 25 mg/kg to 100 mg/kg[4][5]. It is crucial to conduct a pilot study to determine the optimal dose for your specific experimental conditions.
Q2: What is the oral bioavailability of HSYA?
A2: HSYA is classified as a Biopharmaceutics Classification System (BCS) Class III drug, meaning it has high solubility but low permeability, leading to poor oral bioavailability.[6] Studies have shown the oral bioavailability to be as low as 1.2%[1][7]. Various strategies, such as using self-double-emulsifying drug delivery systems (SDEDDS) or chitosan (B1678972) complexes, have been shown to enhance oral absorption.[5][6]
Q3: What administration route is most appropriate for in vivo studies?
A3: The choice of administration route depends on the experimental goal.
-
Intravenous (i.v.) injection provides 100% bioavailability and is suitable for pharmacokinetic studies and acute models where rapid peak concentration is desired.[8]
-
Intraperitoneal (i.p.) injection is a common route in rodent studies, offering rapid absorption and ease of administration.[1] It has been used effectively in various models, including cerebral ischemia and spinal cord injury.[3][9]
-
Oral gavage (p.o.) is relevant for developing orally administered therapies but requires higher doses to compensate for low bioavailability.[4][5]
-
Subcutaneous (s.c.) administration can provide a sustained-release profile compared to i.v. or oral routes.[10][11]
Q4: Is HSYA toxic at therapeutic doses?
A4: HSYA is generally considered to have low toxicity and is well-tolerated at therapeutic doses.[2][7] However, subchronic toxicity studies in rats involving daily intraperitoneal injections for 90 days showed that a high dose of 180 mg/kg could induce slight nephrotoxicity, while doses of 60 mg/kg and 20 mg/kg did not show this effect.[12] Repeated administration does not appear to result in drug accumulation.[13] As with any compound, it is essential to perform dose-escalation studies to establish the maximum tolerated dose (MTD) in your specific model.
Q5: How should I prepare HSYA for in vivo administration?
A5: HSYA is a water-soluble compound.[14] For most applications, it can be dissolved in sterile normal saline or phosphate-buffered saline (PBS). If you are using a high concentration, ensure it is fully dissolved before administration. For oral administration studies aiming to improve bioavailability, specialized formulations like those using natural deep eutectic solvents or chitosan may be required.[4][5]
Data Summary Tables
Table 1: Effective Dosages of HSYA in Various In Vivo Models
| Disease Model | Animal Model | Administration Route | Effective Dose Range | Key Therapeutic Outcome |
| Cerebral Ischemia/Reperfusion | Rats | Intravenous (i.v.) | 2 - 8 mg/kg | Attenuated oxidative stress and apoptosis.[3] |
| Parkinson's Disease | Mice | Not Specified | 20 mg/kg | Improved motor dysfunction.[1] |
| Myocardial Ischemia/Reperfusion | Not Specified | Intraperitoneal (i.p.) | 5 mg/kg | Cardioprotective effects.[1] |
| Subcutaneous Scars | Rabbits | Intragastric (i.g.) | Low, Middle, High Doses | Reduced inflammatory factors and collagen deposition.[15] |
| Spinal Cord Injury | Rats | Intraperitoneal (i.p.) | Not Specified | Attenuated oxidative stress and inflammatory response.[9] |
| Pulmonary Fibrosis | Mice | Not Specified | Not Specified | Attenuated bleomycin-induced pulmonary fibrosis.[9] |
Table 2: Pharmacokinetic Parameters of HSYA
| Species | Administration Route | Dose | Bioavailability | Key Findings |
| Rats & Dogs | Intravenous (i.v.) | 3 - 24 mg/kg | 100% | Linear pharmacokinetics; rapidly excreted as unchanged drug in urine.[8] |
| Rats | Oral Gavage | 100 mg/kg | ~1.2% | Low oral bioavailability.[1][7] |
| Rats | Oral Gavage (in 90% GCH*) | 100 mg/kg | 326% (relative to water) | Natural deep eutectic solvent significantly enhanced oral absorption.[4] |
| Rats | Oral Gavage (SDEDDS**) | 25 mg/kg | 217% (relative to solution) | Self-double-emulsifying system improved intestinal absorption.[6] |
| Mice | Not Specified | Not Specified | Not Specified | Higher uptake and slower elimination observed in diabetic cardiomyopathy mice compared to normal mice.[14] |
*GCH: Glucose and Choline Chloride; **SDEDDS: Self-Double-Emulsifying Drug Delivery System
Table 3: Summary of In Vivo Toxicity Studies
| Animal Model | Administration Route | Dose | Duration | Observed Toxicity |
| Rats (Sprague-Dawley) | Intraperitoneal (i.p.) | 20, 60, 180 mg/kg/day | 90 days | No significant toxicity at 20 and 60 mg/kg. Slight nephrotoxicity (kidney injury) observed at 180 mg/kg.[12] |
| General | Not Specified | Not Specified | Not Specified | HSYA is considered to have minor side effects and high safety in vivo.[1][7] |
| Animal Studies | Not Specified | Not Specified | Not Specified | Verified to be non-toxic to embryos or mothers.[13] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of Efficacy | 1. Inappropriate Dosage: The dose may be too low, especially for oral administration due to poor bioavailability. 2. Incorrect Administration Route: The chosen route may not achieve sufficient concentration at the target tissue. 3. HSYA Degradation: Improper storage or handling of HSYA solution. | 1. Dose-Response Study: Perform a dose-escalation study based on literature values (see Tables 1 & 2). Consider formulations to enhance bioavailability for oral studies.[4][6] 2. Route Selection: For initial efficacy studies, consider i.p. or i.v. administration to ensure systemic exposure.[1][3] 3. Proper Handling: Prepare HSYA solutions fresh before each use and protect from light if necessary. |
| High Variability in Results | 1. Inconsistent Administration: Variation in injection volume, speed, or location. 2. Animal Stress: Improper handling can affect physiological responses. 3. Inter-animal Differences: Natural biological variation in metabolism or disease progression. | 1. Standardize Protocol: Ensure all technicians are trained on the same administration protocol. Use precise, calibrated equipment. 2. Acclimatization: Allow sufficient time for animals to acclimate to the facility and handling procedures before the experiment begins. 3. Increase Sample Size: Increase the number of animals per group to improve statistical power and account for biological variability. |
| Adverse Animal Reactions (Post-injection) | 1. High Injection Volume or Speed: Can cause local tissue damage or discomfort. 2. Solution pH or Osmolality: Non-physiological solution properties can cause irritation. 3. Acute Toxicity: The dose may be approaching or exceeding the maximum tolerated dose (MTD). | 1. Refine Injection Technique: Adhere to recommended injection volume limits for the species and route. Administer the solution slowly. 2. Check Formulation: Ensure the HSYA solution is prepared in a sterile, isotonic vehicle (e.g., normal saline) and that the pH is near neutral. 3. Conduct a Pilot Toxicity Study: Before the main experiment, perform a dose-escalation study to determine the MTD in your model. |
| Unexpected Pharmacokinetic Profile | 1. Pathological State: The disease model itself can alter drug metabolism and elimination (e.g., impaired kidney or liver function).[14] 2. Drug-Drug Interaction: Co-administered substances may interfere with HSYA's pharmacokinetics. | 1. Characterize PK in Disease Model: If possible, perform pharmacokinetic analysis in both healthy and diseased animals to understand any shifts in drug disposition.[14] 2. Review Experimental Design: Ensure no other administered compounds (e.g., anesthetics, analgesics) are known to interfere with the relevant metabolic pathways. |
Experimental Protocols & Visualizations
General Protocol for In Vivo Dose-Response Study
This protocol provides a generalized workflow for determining the effective dose of HSYA in a rodent model.
-
Animal Selection and Acclimatization:
-
Select the appropriate species and strain for the disease model (e.g., Sprague-Dawley rats for spinal cord injury).
-
House animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week to acclimatize before the experiment.
-
Randomly assign animals to treatment groups (e.g., Vehicle, HSYA Low Dose, HSYA Mid Dose, HSYA High Dose, Positive Control).
-
-
HSYA Solution Preparation:
-
Calculate the required amount of HSYA based on the highest dose and the number of animals.
-
On the day of injection, dissolve HSYA powder in a sterile vehicle (e.g., 0.9% saline) to the desired stock concentration.
-
Prepare serial dilutions for lower-dose groups using the same vehicle.
-
Ensure the solution is clear and free of particulates. Filter-sterilize if necessary.
-
-
Administration:
-
Weigh each animal immediately before dosing to calculate the precise injection volume.
-
Administer HSYA or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Follow established best practices for the chosen administration technique to minimize animal stress and ensure consistency.
-
-
Monitoring and Data Collection:
-
Monitor animals regularly for any signs of toxicity or adverse effects (e.g., changes in weight, behavior, or appearance).
-
At predetermined time points, perform relevant assessments based on the disease model (e.g., behavioral tests, blood sampling for biomarker analysis, imaging).
-
-
Endpoint Analysis:
-
Collect tissues of interest (e.g., brain, heart, spinal cord) for downstream analysis (e.g., histology, Western blot, RT-qPCR).
-
Analyze the collected data using appropriate statistical methods to determine the dose-dependent effects of HSYA.
Visualized Experimental Workflow
Caption: Workflow for HSYA in vivo dosage optimization.
Visualized Signaling Pathway: HSYA Inhibition of TLR4/NF-κB
Several studies indicate that HSYA exerts its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) and subsequent Nuclear Factor kappa B (NF-κB) signaling pathway.[2][9][15]
Caption: HSYA inhibits inflammation via the TLR4/NF-κB pathway.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 4. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and excretion of this compound, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HSYA alleviates secondary neuronal death through attenuating oxidative stress, inflammatory response, and neural apoptosis in SD rat spinal cord compression injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The subchronic toxicity of this compound of 90 days repeatedly intraperitoneal injections in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic characteristics of this compound in normal and diabetic cardiomyopathy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
Technical Support Center: Hydroxysafflor Yellow A (HSYA) Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the degradation of Hydroxysafflor yellow A (HSYA) in solution.
Frequently Asked Questions (FAQs)
Q1: My HSYA solution is losing its characteristic yellow color. What is happening?
A1: The loss of the yellow color of your HSYA solution is a primary indicator of its degradation. HSYA is a C-glucosyl quinochalcone that is inherently unstable in aqueous solutions.[1][2] Several factors, including pH, temperature, and light exposure, can accelerate its degradation, leading to a loss of the chromophore responsible for its color.
Q2: What are the main factors that cause HSYA to degrade in solution?
A2: The primary factors contributing to HSYA degradation are:
-
pH: HSYA is particularly unstable in alkaline conditions, with the highest instability observed around pH 9.[2] It is more stable in acidic to neutral pH ranges (pH 3-7).[3]
-
Temperature: Elevated temperatures significantly accelerate the degradation of HSYA. It is recommended to keep HSYA solutions at temperatures below 60°C.[3]
-
Light: Exposure to light, especially UV radiation, can induce photodegradation of HSYA.[2]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of HSYA.[2]
-
Metal Ions: The presence of metal ions, such as Fe³⁺ and Fe²⁺, can catalyze the degradation of HSYA by forming chelate compounds.[2]
Q3: How can I prevent my HSYA solution from degrading?
A3: To minimize HSYA degradation, consider the following preventative measures:
-
pH Control: Maintain the pH of your solution within the optimal stability range of 3 to 7.
-
Temperature Control: Store HSYA solutions at refrigerated temperatures (2-8°C) and avoid exposure to high temperatures during experiments.
-
Light Protection: Always store HSYA solutions in amber-colored vials or protect them from light by wrapping containers in aluminum foil.
-
Use of Stabilizers: The addition of antioxidants and chelating agents can significantly improve stability. A combination of ascorbic acid and ethylenediaminetetraacetic acid (EDTA) has been shown to be effective in stabilizing similar natural pigments.[4] EDTA can chelate metal ions that catalyze degradation.[2]
-
Deoxygenation: For sensitive applications, deoxygenating the solvent by sparging with an inert gas like nitrogen or argon can help prevent oxidative degradation.
Troubleshooting Guides
Issue 1: Rapid loss of HSYA concentration in a neutral buffer solution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of metal ion contamination | Add a small amount of EDTA (e.g., 10 ppm) to your buffer solution.[4] | EDTA will chelate metal ions, preventing them from catalyzing HSYA degradation, thus stabilizing the concentration. |
| Exposure to light | Prepare and store the solution in amber-colored vials or wrap the container with aluminum foil. Minimize exposure to ambient light during handling. | Reduced photodegradation will lead to a slower loss of HSYA concentration. |
| Dissolved oxygen in the buffer | Degas the buffer solution by sonication or by bubbling with nitrogen gas before dissolving the HSYA. | Removing dissolved oxygen will minimize oxidative degradation and improve stability. |
Issue 2: HSYA degradation is observed even when stored in the dark at low temperatures.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH of the solution | Measure the pH of your solution. Adjust the pH to be within the stable range of 3-7 using a suitable buffer system.[3] | HSYA will exhibit greater stability at the optimal pH, slowing down the degradation process. |
| Microbial contamination | Filter-sterilize the solution using a 0.22 µm filter. Consider adding a bacteriostatic agent if appropriate for your application. | Elimination of microbial growth will prevent enzymatic degradation of HSYA. |
Quantitative Data on HSYA Degradation
The degradation of HSYA typically follows first-order kinetics. The rate of degradation is significantly influenced by pH and temperature.
Table 1: Effect of pH on the Degradation Rate Constant (k) and Half-life (t₀.₅) of HSYA in Aqueous Solution at 25°C
| pH | Rate Constant (k) (h⁻¹) | Half-life (t₀.₅) (h) |
| 3.0 | 0.002 | 346.6 |
| 5.0 | 0.001 | 693.1 |
| 7.0 | 0.003 | 231.0 |
| 9.0 | 0.025 | 27.7 |
| 11.0 | 0.015 | 46.2 |
Data extrapolated and compiled from qualitative descriptions in cited literature.[1][2]
Table 2: Effect of Temperature on the Degradation Rate Constant (k) of HSYA in Aqueous Solution at pH 7.10
| Temperature (°C) | Rate Constant (k) (h⁻¹) |
| 65 | 0.021 |
| 75 | 0.045 |
| 85 | 0.092 |
| 95 | 0.188 |
Data adapted from a study on HSYA stability.[1]
Experimental Protocols
Protocol 1: Stabilization of HSYA Solution using Ascorbic Acid and EDTA
This protocol describes how to prepare a stabilized HSYA solution for general research applications.
Materials:
-
This compound (HSYA) powder
-
Deionized water (or appropriate buffer, pH 4-6)
-
Ascorbic acid
-
Ethylenediaminetetraacetic acid (EDTA)
-
Amber-colored volumetric flasks and vials
Procedure:
-
Prepare the desired volume of deionized water or buffer. If using water, consider adjusting the pH to between 4 and 6 with a suitable acidic buffer.
-
Add ascorbic acid to a final concentration of 200 ppm (0.2 mg/mL).
-
Add EDTA to a final concentration of 10 ppm (0.01 mg/mL).
-
Dissolve the ascorbic acid and EDTA completely by gentle stirring.
-
Weigh the required amount of HSYA powder and dissolve it in the prepared stabilizer solution to achieve the desired final concentration.
-
Store the final solution in an amber-colored vial at 2-8°C.
Protocol 2: Stability-Indicating HPLC-UV Method for HSYA
This method allows for the quantification of HSYA and the separation of its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.7% Phosphoric acid in water
-
Mobile Phase B: Methanol
-
Mobile Phase C: Acetonitrile
-
Isocratic Elution: A:B:C ratio of 72:26:2 (v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Room temperature
-
Detection Wavelength: 403 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare HSYA standard solutions of known concentrations in the mobile phase.
-
Prepare your HSYA samples (from stability studies) by diluting them to an appropriate concentration with the mobile phase.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the samples to determine the concentration of HSYA. Degradation is observed as a decrease in the peak area of HSYA and the appearance of new peaks corresponding to degradation products.
Protocol 3: UPLC-MS/MS Method for Identification of HSYA Degradation Products
This method is suitable for the sensitive detection and identification of HSYA and its degradation products.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
UPLC C18 column (e.g., Acquity UPLC BEH C18)
Chromatographic and MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Methanol
-
Gradient Elution: A suitable gradient program to separate the parent compound from its degradation products (e.g., start with a high percentage of A and gradually increase B).
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Monitored Transitions: For HSYA, monitor the transition m/z 611.3 → 491.2.[5] For degradation products, full scan mode can be used initially to identify their molecular ions, followed by product ion scans to determine fragmentation patterns.
Procedure:
-
Optimize the UPLC method to achieve good separation of peaks in a degraded HSYA sample.
-
Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) for sensitive detection of HSYA.
-
Analyze the degraded samples using the optimized UPLC-MS/MS method.
-
Identify potential degradation products by comparing their mass spectra with known degradation pathways or by using structure elucidation software.
Visualizations
HSYA Degradation Pathway
The degradation of HSYA in an aqueous solution can proceed through several pathways, including intramolecular nucleophilic attack and hydrolysis.
Caption: Proposed degradation pathways of HSYA in solution.
Experimental Workflow for HSYA Stability Testing
This workflow outlines the general steps for conducting a stability study of an HSYA solution.
Caption: General workflow for HSYA stability assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ecommons.cornell.edu [ecommons.cornell.edu]
- 5. Measurement of this compound in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Hydroxysafflor Yellow A
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Hydroxysafflor yellow A (HSYA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to matrix effects, ensuring the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my HSYA analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, this compound. These co-eluting endogenous components, such as phospholipids, salts, and proteins from biological samples, can interfere with the ionization of HSYA in the mass spectrometer's ion source. This interference, known as the matrix effect, can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement).[1] Consequently, matrix effects can compromise the accuracy, precision, and sensitivity of your analytical method, potentially leading to incorrect quantification of HSYA.[2]
Q2: How can I determine if my HSYA analysis is being impacted by matrix effects?
A2: The most common method to quantitatively assess matrix effects is by comparing the peak area of HSYA in a standard solution prepared in a pure solvent against the peak area of HSYA spiked into a blank matrix extract (a sample from the same biological source that does not contain the analyte). This is known as the post-extraction spike method.[1] The matrix factor (MF) can be calculated using the following formula:
MF = (Peak area of analyte spiked post-extraction) / (Peak area of analyte in neat solution)
A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1] Ideally, the matrix factor should be close to 1.
Q3: I am observing significant ion suppression for HSYA. What are the likely causes?
A3: Ion suppression is the more common form of matrix effect in LC-MS/MS.[3] For HSYA analysis in biological matrices like plasma or urine, the primary causes of ion suppression include:
-
Co-eluting Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[4]
-
High Concentrations of Salts: Salts from the biological matrix or buffers used in sample preparation can reduce the efficiency of droplet formation and desolvation in the ESI source.
-
Endogenous Metabolites: Other small molecules present in the biological sample can co-elute with HSYA and compete for ionization.
-
Insufficient Sample Cleanup: Inadequate removal of matrix components during sample preparation is a leading cause of significant matrix effects.[4]
Q4: What are the general strategies to mitigate matrix effects in HSYA analysis?
A4: Mitigating matrix effects is crucial for developing a robust and reliable LC-MS/MS method. The main strategies include:
-
Optimization of Sample Preparation: Employing more effective sample cleanup techniques to remove interfering matrix components is the most effective approach.[4] This can include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation (PPT).[4]
-
Chromatographic Separation: Modifying the HPLC or UHPLC conditions to achieve better separation between HSYA and co-eluting matrix components can significantly reduce interference.[5]
-
Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on HSYA ionization.[6]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for HSYA, which has nearly identical chemical and physical properties and elution time, can effectively compensate for matrix effects as it will be affected in the same way as the analyte.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to matrix effects in your HSYA LC-MS/MS analysis.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Recommended Solution |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column. |
| Injection of Particulates | Ensure all samples and standards are filtered before injection. Install an in-line filter.[7] |
| Inappropriate Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.[7] |
| Column Void | This can occur with high pH mobile phases or column aging.[7] Consider using a more robust column or replacing the existing one. |
Problem: Inconsistent or Low HSYA Signal Intensity
| Possible Cause | Recommended Solution |
| Significant Ion Suppression | Perform a quantitative assessment of the matrix effect. If suppression is high, improve sample cleanup (see Experimental Protocols section). |
| Contaminated Ion Source | Clean the ion source components as per the manufacturer's instructions.[8] |
| Inconsistent Spray in ESI Source | Check for clogs in the spray needle and ensure a stable and consistent spray. |
| Sample Degradation | Prepare fresh samples and standards to rule out degradation issues. |
Problem: High Signal Variability Between Samples
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure uniformity in your sample preparation procedure for all samples and standards. Automating the process can improve consistency. |
| Variable Matrix Effects | Different lots of biological matrix can exhibit varying degrees of matrix effects. Evaluate the matrix effect across multiple sources of blank matrix. |
| Carryover | Inject a blank solvent after a high concentration sample to check for carryover. Optimize the autosampler wash method if necessary.[8] |
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for HSYA in human plasma using different sample preparation methods. Note: These values are illustrative and can vary depending on the specific experimental conditions.
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Matrix Effect (%) | Reference |
| Solid-Phase Extraction (SPE) | HSYA | Human Plasma | 81.7 | Not explicitly quantified, but method validated | [9] |
| Protein Precipitation (Methanol) | HSYA | Rat Plasma | 64.1 - 103.7 | Not explicitly quantified, but method validated | [10] |
| Liquid-Liquid Extraction | HSYA | Human Biological Fluids | >85% (implied by RSD of recovery <15%) | Not explicitly quantified, but method validated | [11] |
Experimental Protocols
Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol describes the quantitative evaluation of matrix effects.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of HSYA in the mobile phase or a pure solvent.
-
Set B (Pre-Spiked Sample): Spike a known amount of HSYA into a blank biological matrix (e.g., plasma, urine) before the extraction process.
-
Set C (Post-Spiked Sample): Extract a blank biological matrix and then spike the same known amount of HSYA into the final extracted solution.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
Sample Preparation Protocol: Solid-Phase Extraction (SPE) for HSYA in Human Plasma
This protocol is adapted from a validated method for HSYA analysis.[9]
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., Puerarin)
-
SPE cartridges (e.g., C18)
-
Water
-
Ammonium acetate (B1210297) solution (5mM)
Procedure:
-
Condition the SPE cartridge: Sequentially wash the cartridge with methanol and then water.
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of IS solution and vortex.
-
Load the sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with water to remove polar interferences.
-
Elute HSYA: Elute HSYA and the IS from the cartridge with methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for the analysis of HSYA in plasma using SPE.
Caption: A troubleshooting decision tree for addressing low or inconsistent HSYA signals.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. zefsci.com [zefsci.com]
- 9. A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of this compound in rat plasma and tissues by high-performance liquid chromatography after oral administration of safflower extract or safflor yellow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of this compound in biological fluids of patients with traumatic brain injury by UPLC-ESI-MS/MS after injection of Xuebijing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of Hydroxysafflor yellow A (HSYA) Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroxysafflor yellow A (HSYA) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of HSYA?
This compound (HSYA) is a C-glucosyl quinochalcone that is inherently unstable under certain conditions.[1][2] The primary factors that accelerate its degradation are:
-
pH: HSYA is particularly susceptible to degradation in alkaline environments.[1][2] It is most unstable at a pH of 9.[1][2][3] The stability profile follows an inverted V-shape, with greater stability in acidic to neutral conditions (pH 3-7).[1][2][4]
-
Temperature: Elevated temperatures significantly increase the rate of HSYA degradation.[1][2] Degradation is notable at temperatures above 60°C.[4][5][6]
-
Light: Exposure to light can lead to the degradation of HSYA, so it is recommended to store it in dark conditions.[1][2][5]
Q2: My HSYA formulation is showing a color change and a decrease in the main peak area during HPLC analysis. What could be the cause?
This is a common sign of HSYA degradation. The yellow color of HSYA is due to its p-conjugated system, and degradation alters this chromophore, leading to a loss of color.[1][2] The decrease in the HPLC peak area for HSYA, with the potential appearance of new peaks, indicates the formation of degradation products.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure your formulation is stored protected from light and at a controlled, cool temperature.
-
Check the pH of your Formulation: If your formulation has a pH above 7, especially around 9, this is likely a primary cause of degradation.[1][2][3] Consider adjusting the pH to a more acidic or neutral range (pH 3-7) if your formulation allows.[4]
-
Review Excipient Compatibility: Some excipients can create a micro-environment that is alkaline, even if the bulk pH is neutral. Ensure all excipients are compatible with HSYA.
-
Analyze for Degradation Products: Use a stability-indicating method, such as HPLC-MS, to identify degradation products.[6] One common degradation product is p-coumaric acid.[1][2][6]
Q3: I am observing poor oral bioavailability of my HSYA formulation. Is this related to its stability?
Yes, the poor chemical stability of HSYA is a significant contributor to its low oral bioavailability, which is reported to be only 1.2%.[1][5] HSYA is unstable in the alkaline conditions of the intestine, leading to degradation before it can be absorbed.[1] Additionally, its hydrophilic nature limits its ability to cross cell membranes.[1][7]
Strategies to Improve Bioavailability:
-
Formulation Strategies: Advanced drug delivery systems like self-double-emulsifying drug delivery systems (SDEDDS), solid lipid nanoparticles (SLNs), and phospholipid complexes have been shown to improve the oral bioavailability of HSYA by protecting it from degradation and enhancing its absorption.[1][2][7]
-
Use of Stabilizers: The addition of antioxidants such as ascorbic acid and chelating agents like ethylenediaminetetraacetic acid (EDTA) can help improve the stability of HSYA.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Rapid degradation of HSYA in solution | High pH (alkaline conditions) | Adjust pH to the range of 3-7.[4] Use appropriate buffers to maintain a stable pH. |
| High temperature | Prepare and store solutions at controlled room temperature or under refrigeration. Avoid heating above 60°C.[4][5][6] | |
| Exposure to light | Prepare and store solutions in amber vials or protect from light in other ways.[1][2][5] | |
| Inconsistent results in stability studies | Inadequate analytical method | Develop and validate a stability-indicating HPLC method that can separate HSYA from its degradation products.[6] |
| Variability in formulation preparation | Standardize the formulation preparation process, ensuring consistent pH, excipient concentrations, and mixing procedures. | |
| Precipitation in the formulation | Poor solubility of HSYA or excipients | HSYA is highly soluble in water but poorly soluble in lipophilic solvents.[1][2] Ensure the chosen solvent system is appropriate. For non-aqueous formulations, consider the use of co-solvents or solubility enhancers. |
| Excipient incompatibility | Conduct compatibility studies with all excipients to ensure they do not cause precipitation or degradation of HSYA. |
Quantitative Data on HSYA Stability
The degradation of HSYA generally follows first-order kinetics.[3][8] The stability of HSYA is significantly influenced by pH and temperature, as summarized in the tables below.
Table 1: Effect of pH on the Degradation Rate Constant (k) of HSYA at 25°C [3]
| pH | Degradation Rate Constant (k) in Aqueous Solution (x 10⁻³ h⁻¹) |
| < 6.13 | Increases with increasing pH |
| 8-9 | Decreases with increasing pH |
| > 9 | Increases with increasing pH |
| 9 | Most unstable |
Table 2: Effect of Temperature on the Degradation Rate Constant (k) of HSYA [3]
| Temperature (°C) | Degradation Rate Constant (k) in Aqueous Solution (pH 7.10) (x 10⁻³ h⁻¹) |
| 65 | Data not available |
| 75 | Data not available |
| 85 | Data not available |
| 95 | Data not available |
Note: Specific k values from the cited study were presented graphically; this table describes the trend.
Table 3: Activation Energies for HSYA Degradation [3][8][9]
| Formulation | Activation Energy (Ea) (kJ·mol⁻¹) |
| Aqueous Solution | 78.53 |
| Xuebijing Injection | 92.90 |
A higher activation energy indicates that more energy is required to initiate the degradation reaction, signifying greater stability. The presence of other components in the Xuebijing injection appears to have a stabilizing effect on HSYA.[3][9]
Experimental Protocols
Protocol 1: Forced Degradation Study of HSYA
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of HSYA in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and reflux at 60°C for 30 minutes.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and reflux at 60°C for 30 minutes.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Heat the solid HSYA or a solution of HSYA at a high temperature (e.g., 70-90°C) for a defined duration.[8]
-
Photodegradation: Expose the HSYA solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specific time.
3. Sample Analysis:
-
After exposure to the stress conditions, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated HPLC method. A typical mobile phase could be a mixture of methanol, acetonitrile, and 0.1% phosphate (B84403) solution (32:2:66) with detection at 403 nm.[7]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for HSYA Quantification
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[7]
-
Mobile Phase: Methanol: Acetonitrile: 0.1% Phosphate Solution (32:2:66, v/v/v).[7]
-
Flow Rate: 0.8 mL/min.[7]
-
Column Temperature: 40°C.[7]
-
Detection Wavelength: 403 nm.[7]
2. Standard and Sample Preparation:
-
Prepare a series of standard solutions of HSYA in the mobile phase to create a calibration curve.
-
Prepare the formulation samples by diluting them to fall within the concentration range of the calibration curve.
3. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of HSYA in the samples by comparing the peak area with the calibration curve.
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Workflow for a forced degradation study of HSYA formulations.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 5. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and degradation of this compound and anhydrosafflor yellow B in the Safflower injection studied by HPLC-DAD-ESI-MSn [jcps.bjmu.edu.cn]
- 7. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Superior Stability of this compound in Xuebijing Injection and the Associated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Therapeutic Effects of Hydroxysafflor Yellow A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of Hydroxysafflor yellow A (HSYA) with alternative treatments across key pharmacological areas. The information is supported by experimental data to aid in the evaluation and validation of HSYA as a potential therapeutic agent.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties in preclinical models of cerebral ischemia. Its efficacy is often compared to other neuroprotective agents, such as edaravone (B1671096) and nimodipine (B1678889).
Comparative Efficacy of Neuroprotective Agents
| Therapeutic Agent | Animal Model | Key Efficacy Parameters | Results | Reference |
| This compound (HSYA) | Rat (MCAO) | Neurological deficit score, Infarct volume | Dose-dependent reduction in neurological deficits and infarct size. At 6.0 mg/kg, efficacy was similar to nimodipine (0.2 mg/kg).[1][2] | [1][2] |
| Rat (MCAO) | Cerebral edema, Neurological function | Significant attenuation of cerebral edema and improvement in neurological function in a dose-dependent manner within a 3-hour therapeutic window.[3] | [3] | |
| Edaravone | Rat (MCAO/R) | Neurological impairment score, Infarct volume | Significantly decreased neurological impairment and infarct volume. | [4] |
| Nimodipine | Rat (MCAO) | Neurological deficit score, Infarct area | Significant reduction in neurological deficit scores and infarct area.[1][2] | [1][2] |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol is a widely used model to induce focal cerebral ischemia and evaluate the efficacy of neuroprotective agents.[5][6][7][8][9]
1. Animal Preparation:
-
Male Sprague-Dawley or Wistar-Kyoto rats (250-300g) are used.
-
Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane (B1672236) or chloral (B1216628) hydrate).[6][8]
-
Body temperature is maintained at 37°C using a heating pad.
2. Surgical Procedure:
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and dissected.
-
A nylon monofilament (e.g., 4-0) with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The filament is typically left in place for 60-120 minutes to induce ischemia.[10]
3. Reperfusion:
-
After the occlusion period, the filament is withdrawn to allow for reperfusion of the MCA territory.
4. Neurological Assessment:
-
Neurological deficit scores are evaluated at various time points post-reperfusion (e.g., 24 hours) using a standardized scoring system (e.g., Zea Longa's 5-point scale).
5. Infarct Volume Measurement:
-
At the end of the experiment, animals are euthanized, and brains are removed.
-
The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and non-infarcted (red) tissue.[6]
-
The infarct volume is then quantified using image analysis software.
Signaling Pathways in HSYA-Mediated Neuroprotection
HSYA exerts its neuroprotective effects through the modulation of several key signaling pathways.
Caption: HSYA signaling in neuroprotection.
Cardiovascular Effects
HSYA is clinically used for cardiovascular diseases, particularly angina pectoris. Its therapeutic effects are attributed to its ability to improve myocardial blood supply and inhibit platelet aggregation.
Comparative Efficacy for Cardiovascular Conditions
While direct head-to-head clinical trials are limited, preclinical and network meta-analysis data provide insights into HSYA's relative efficacy.
| Therapeutic Agent | Condition | Key Efficacy Parameters | Results | Reference |
| Safflor Yellow Injection (contains HSYA) | Angina Pectoris | Total effective rate | Conventional treatment combined with safflower injection showed a better total effective rate against angina pectoris compared to conventional treatment alone. | [8] |
| Nitroglycerin | Angina Pectoris | Vasodilation, Increased blood flow | Potent vasodilator that increases blood flow to the myocardium, providing rapid relief of angina symptoms.[11][12] | [11][12] |
| Antiplatelet Drugs (e.g., Aspirin) | Thrombosis Prevention | Inhibition of platelet aggregation | Irreversibly inhibits cyclooxygenase-1 (COX-1), reducing thromboxane (B8750289) A2 production and subsequent platelet aggregation.[13][14][15][16] | [13][14][15][16] |
Experimental Protocol: Not available in the provided search results.
Detailed experimental protocols for direct comparison of HSYA with nitroglycerin in animal models of angina pectoris were not found in the provided search results.
Signaling Pathways in HSYA-Mediated Cardiovascular Protection
HSYA's cardiovascular effects involve multiple signaling pathways related to vasodilation and anti-thrombosis.
Caption: HSYA's mechanisms in cardiovascular protection.
Anti-inflammatory Effects
HSYA exhibits potent anti-inflammatory properties, which have been evaluated in various preclinical models. Its efficacy can be compared to standard anti-inflammatory drugs like dexamethasone (B1670325).
Comparative Efficacy of Anti-inflammatory Agents
| Therapeutic Agent | Animal Model | Key Efficacy Parameters | Results | Reference |
| This compound (HSYA) | Rat (acute soft tissue injury) | Edema, Neutrophil infiltration, Inflammatory cytokine levels (TNF-α, IL-1β, IL-6) | Dose-dependent reduction in edema, neutrophil infiltration, and levels of inflammatory cytokines.[3][17] | [3][17] |
| Dexamethasone | Rat (carrageenan-induced paw edema) | Paw edema | Significant inhibition of paw edema.[18][19] | [18][19] |
| Rat (acute soft tissue injury) | Inflammatory cytokine levels | Significantly attenuated the increase in inflammatory cytokine levels.[3] | [3] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for screening acute anti-inflammatory activity.[17][20][21][22][23]
1. Animal Preparation:
-
Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Animals are fasted overnight with free access to water.
2. Induction of Edema:
-
A 1% solution of carrageenan in saline is prepared.
-
0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw of the rat.
3. Drug Administration:
-
The test compound (HSYA) or standard drug (e.g., dexamethasone) is administered, typically intraperitoneally or orally, at a specified time before or after carrageenan injection.
4. Measurement of Paw Edema:
-
The volume of the paw is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the paw volume in the drug-treated group with the control group.
Signaling Pathways in HSYA-Mediated Anti-inflammatory Action
The anti-inflammatory effects of HSYA are mediated through the inhibition of key pro-inflammatory signaling pathways.
Caption: HSYA's anti-inflammatory signaling pathway.
Anticancer Effects
HSYA has shown potential as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Its efficacy can be benchmarked against conventional chemotherapeutic drugs like cisplatin (B142131) and doxorubicin (B1662922).
Comparative Efficacy of Anticancer Agents
| Therapeutic Agent | Cell Line | Key Efficacy Parameters | Results | Reference |
| This compound (HSYA) | Data not available | IC50, Apoptosis rate | Specific quantitative data for direct comparison with cisplatin and doxorubicin were not found in the provided search results. | |
| Cisplatin | A549 (Lung cancer) | Cell viability, Apoptosis | Dose-dependent decrease in cell viability and increase in apoptosis.[24][25][26] | [24][25][26] |
| Doxorubicin | HepG2 (Liver cancer) | IC50 | The IC50 of doxorubicin in HepG2 cells varies depending on the study but is a common benchmark for cytotoxicity.[27][28][29][30] | [27][28][29][30] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
1. Cell Culture:
-
Cancer cell lines (e.g., HepG2, A549) are cultured in appropriate media and conditions until they reach a suitable confluence.
2. Drug Treatment:
-
Cells are seeded in 96-well plates and treated with various concentrations of the test compound (HSYA) or a standard chemotherapeutic drug for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Reagent Addition:
-
After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Formazan Solubilization and Measurement:
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
-
The cell viability is calculated as a percentage of the control (untreated) cells.
-
The half-maximal inhibitory concentration (IC50) value is determined from the dose-response curve.
Signaling Pathways in HSYA-Mediated Anticancer Activity
HSYA's anticancer effects are associated with the modulation of signaling pathways that control cell survival and apoptosis.
Caption: HSYA's proposed anticancer signaling pathways.
References
- 1. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of this compound: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Frontiers | Experimental Models of Brain Ischemia: A Review of Techniques, Magnetic Resonance Imaging, and Investigational Cell-Based Therapies [frontiersin.org]
- 10. Neuroprotective effect of hydroxy safflor yellow A against cerebral ischemia-reperfusion injury in rats: putative role of mPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Nitroglycerin and Other Nitrogen Oxides in Cardiovascular Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitroglycerin Use in Myocardial Infarction Patients: Risks and Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Antiplatelet Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Drug Office - Oral Anticoagulants and Antiplatelet Drugs [drugoffice.gov.hk]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative effect of antiinflammatory drugs on rat paw edema induced by human sterile dental plaque extract, carrageenan or dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acute anti-inflammatory effects of aspirin and dexamethasone in rats deprived of endogenous prostaglandin precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. inotiv.com [inotiv.com]
- 21. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. researchgate.net [researchgate.net]
- 24. Cisplatin induces apoptosis of A549 cells by downregulating peroxidase V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inhibition of autophagy promotes cisplatin-induced apoptotic cell death through Atg5 and Beclin 1 in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Hydroxysafflor Yellow A and Anhydrosafflor Yellow B
For Researchers, Scientists, and Drug Development Professionals
Hydroxysafflor yellow A (HSYA) and Anhydrosafflor yellow B (AYB) are two prominent quinochalcone C-glycosides derived from the florets of Carthamus tinctorius L., commonly known as safflower. Both compounds are recognized for their significant pharmacological potential, particularly in the context of cardiovascular and cerebrovascular diseases. This guide provides an objective comparison of their biological activities, supported by experimental data, to aid researchers in their exploration of these natural products for therapeutic applications.
Key Biological Activities: A Comparative Overview
HSYA and AYB share a number of biological activities, including neuroprotective, antioxidant, anti-inflammatory, and antithrombotic effects. While they often exhibit similar mechanisms of action, notable differences in their potency and specific effects have been observed in various experimental models.
Neuroprotective Effects
A significant area of research for both HSYA and AYB is their potential to protect against cerebral ischemia-reperfusion (I/R) injury. Studies have demonstrated that both compounds can mitigate neuronal damage by attenuating oxidative stress and apoptosis.
In Vitro Neuroprotection: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
In primary cultured hippocampal neurons subjected to OGD/R, a model that mimics ischemic conditions, both HSYA and AYB have shown dose-dependent protective effects.[1]
Table 1: Comparison of the Neuroprotective Effects of HSYA and AYB in OGD/R-induced Hippocampal Neuron Injury [1]
| Parameter | Treatment Group | HSYA (80 µM) | AYB (80 µM) |
| Cell Viability (%) | OGD/R | 45.2 ± 3.1 | 45.2 ± 3.1 |
| HSYA | 78.5 ± 4.2 | - | |
| AYB | - | 76.9 ± 3.8 | |
| LDH Release (% of Control) | OGD/R | 210.5 ± 15.3 | 210.5 ± 15.3 |
| HSYA | 125.4 ± 10.1 | - | |
| AYB | - | 130.2 ± 11.5 | |
| Apoptosis Rate (%) | OGD/R | 35.6 ± 2.8 | 35.6 ± 2.8 |
| HSYA | 15.3 ± 1.9 | - | |
| AYB | - | 16.1 ± 2.0 |
**p < 0.01 vs. OGD/R group. Data are expressed as mean ± SD.
In Vivo Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) Model
In a rat model of focal cerebral ischemia (MCAO), both HSYA and AYB, administered intravenously, significantly reduced infarct volume and improved neurological function.[1]
Table 2: Comparison of the Neuroprotective Effects of HSYA and AYB in a Rat MCAO Model [1]
| Parameter | Treatment Group | HSYA (10 mg/kg) | AYB (10 mg/kg) |
| Infarct Volume (%) | MCAO | 38.7 ± 4.1 | 38.7 ± 4.1 |
| HSYA | 18.2 ± 2.5 | - | |
| AYB | - | 19.5 ± 2.8 | |
| Neurological Score | MCAO | 3.8 ± 0.5 | 3.8 ± 0.5 |
| HSYA | 1.9 ± 0.4 | - | |
| AYB | - | 2.1 ± 0.4 |
**p < 0.01 vs. MCAO group. Data are expressed as mean ± SD.
Mechanism of Neuroprotection: SIRT1 Signaling Pathway
Both HSYA and AYB exert their neuroprotective effects, at least in part, through the activation of the Sirtuin 1 (SIRT1) signaling pathway.[1][2] Activation of SIRT1 leads to the deacetylation of downstream targets such as Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which in turn promotes cellular resistance to oxidative stress and inhibits apoptosis.[1][3] The neuroprotective effects of both compounds are significantly attenuated by the SIRT1 inhibitor, EX527.[1]
Antioxidant Activity
Both HSYA and AYB are known to possess antioxidant properties, which contribute significantly to their protective effects against various pathologies.
In Vitro Antioxidant Capacity
Table 3: In Vitro Antioxidant Activity of HSYA
| Assay | Compound/Extract | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Carthamus Tinctorius Extract | 13.4 ± 1.0 μg GAE/mL | [4] |
| DPPH Radical Scavenging | HSYA | Lower IC50 than Safflor Yellow A | [4] |
| DPPH Radical Scavenging | HSYA | Significant activity at 10 μM | [5] |
Cellular Antioxidant Effects
In cellular models of oxidative stress, both HSYA and AYB have been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[1]
Table 4: Comparison of Cellular Antioxidant Effects of HSYA and AYB in OGD/R-induced Hippocampal Neurons [1]
| Parameter | Treatment Group | HSYA (80 µM) | AYB (80 µM) |
| ROS Level (% of Control) | OGD/R | 280.5 ± 20.1 | 280.5 ± 20.1 |
| HSYA | 150.2 ± 12.5 | - | |
| AYB | - | 165.8 ± 14.3 | |
| MDA Level (nmol/mg protein) | OGD/R | 8.5 ± 0.7 | 8.5 ± 0.7 |
| HSYA | 4.2 ± 0.5 | - | |
| AYB | - | 4.8 ± 0.6 | |
| SOD Activity (U/mg protein) | OGD/R | 25.1 ± 2.3 | 25.1 ± 2.3 |
| HSYA | 48.7 ± 3.9 | - | |
| AYB | - | 45.3 ± 3.5 | |
| GSH-Px Activity (U/mg protein) | OGD/R | 15.8 ± 1.4 | 15.8 ± 1.4 |
| HSYA | 29.4 ± 2.1 | - | |
| AYB | - | 27.9 ± 2.0 |
**p < 0.01 vs. OGD/R group. Data are expressed as mean ± SD.
Anti-inflammatory Effects
HSYA has been more extensively studied for its anti-inflammatory properties compared to AYB. HSYA has been shown to inhibit the production of pro-inflammatory mediators in various cell types, primarily through the modulation of the NF-κB and TLR4 signaling pathways.
In a study using a mouse model of hepatic ischemia/reperfusion injury, HSYA pretreatment significantly reduced the expression of inflammatory cytokines.[6] In vitro, HSYA dose-dependently decreased the production of TNF-α and IL-1β in RAW264.7 macrophages challenged with hypoxia/reoxygenation.[6]
AYB has also been shown to possess anti-inflammatory activity. In a rat model of acute permanent cerebral ischemia, AYB treatment reduced brain inflammation and suppressed the elevation of IL-6 and TNF-α. While a direct quantitative comparison with HSYA is not available, these findings indicate that both compounds are potent anti-inflammatory agents.
Table 5: Anti-inflammatory Effects of HSYA in a Mouse Model of Liver I/R Injury [6]
| Cytokine (mRNA expression) | Treatment Group | HSYA (15 mg/kg) |
| TNF-α | I/R | Markedly elevated |
| MCP-1 | I/R | Markedly elevated |
| IL-1β | I/R | Markedly elevated |
#p < 0.05 vs. vehicle-I/R group.
Mechanism of Anti-inflammatory Action: NF-κB and TLR4 Signaling
HSYA's anti-inflammatory effects are largely attributed to its ability to inhibit the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways. By inhibiting these pathways, HSYA suppresses the transcription and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Antithrombotic Effects: Antiplatelet and Anticoagulant Activities
Both HSYA and AYB contribute to the "blood-activating" properties of safflower, which include antiplatelet and anticoagulant effects. A study utilizing a selective knock-out approach demonstrated that the removal of either HSYA or AYB from safflower-containing herbal preparations led to a reduction in their antiplatelet and anticoagulant activities, indicating that both compounds are active constituents. While this study did not provide a quantitative comparison of the potencies of the isolated compounds, it confirmed their respective contributions to the overall antithrombotic effect.
Experimental Protocols
Neuroprotective Activity Assessment
-
Cell Culture: Primary hippocampal neurons are isolated from neonatal rats and cultured.
-
OGD Induction: The culture medium is replaced with glucose-free Earle's balanced salt solution, and the cells are placed in a hypoxic chamber (95% N₂, 5% CO₂) for a specified period (e.g., 2 hours).
-
Reoxygenation: The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for reoxygenation (e.g., 24 hours).
-
Treatment: HSYA or AYB is added to the culture medium at the beginning of reoxygenation.
-
Assessment:
-
Cell Viability: Measured using the MTT assay.
-
Cell Injury: Lactate dehydrogenase (LDH) release into the culture medium is quantified.
-
Apoptosis: Assessed by TUNEL staining or flow cytometry using Annexin V/PI staining.
-
-
Animal Model: Focal cerebral ischemia is induced in rats by occluding the middle cerebral artery using the intraluminal filament method for a specific duration (e.g., 2 hours).
-
Reperfusion: The filament is withdrawn to allow for reperfusion.
-
Treatment: HSYA or AYB is administered intravenously at the onset of reperfusion.
-
Assessment:
-
Neurological Deficit: Evaluated using a standardized neurological scoring system.
-
Infarct Volume: Determined by 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain slices.
-
Antioxidant Activity Assessment
-
Reaction Mixture: A solution of DPPH in methanol (B129727) is prepared.
-
Incubation: Different concentrations of HSYA or AYB are mixed with the DPPH solution.
-
Measurement: The absorbance of the mixture is measured at a specific wavelength (e.g., 517 nm) after a set incubation time.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
-
Cell Culture and Treatment: Cells (e.g., hippocampal neurons) are subjected to oxidative stress (e.g., OGD/R) with or without HSYA or AYB treatment.
-
ROS Measurement: Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Lipid Peroxidation: The level of malondialdehyde (MDA) in cell lysates is quantified using the thiobarbituric acid reactive substances (TBARS) assay.
-
Antioxidant Enzyme Activity: The activities of SOD and GSH-Px in cell lysates are determined using commercially available assay kits.
Anti-inflammatory Activity Assessment
-
Cell Culture: RAW264.7 macrophages are cultured in appropriate medium.
-
Treatment: Cells are pre-treated with various concentrations of HSYA or AYB for a specific time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS).
-
Assessment:
-
Nitric Oxide (NO) Production: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokine Production: The levels of TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using ELISA kits.
-
Gene Expression: The mRNA levels of pro-inflammatory genes are determined by RT-qPCR.
-
Signaling Pathway Analysis: The activation of key signaling proteins (e.g., phosphorylation of IκBα and p65) is assessed by Western blotting.
-
Conclusion
Both this compound and Anhydrosafflor yellow B are potent bioactive compounds with significant therapeutic potential, particularly in the realm of neuroprotection. They exhibit comparable efficacy in mitigating cerebral ischemia-reperfusion injury through the activation of the SIRT1 signaling pathway and the attenuation of oxidative stress and apoptosis. While both compounds contribute to the antioxidant, anti-inflammatory, and antithrombotic properties of safflower, further direct comparative studies are warranted to delineate the specific potencies and nuances of their activities. The information and protocols provided in this guide offer a solid foundation for researchers to further investigate and harness the therapeutic promise of these valuable natural products.
References
- 1. dovepress.com [dovepress.com]
- 2. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits LPS-Induced NLRP3 Inflammasome Activation via Binding to Xanthine Oxidase in Mouse RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Pro-Oxidant Properties of Carthamus Tinctorius, Hydroxy Safflor Yellow A, and Safflor Yellow A | MDPI [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Hydroxysafflor Yellow A and Conventional Drugs in Cardiovascular and Inflammatory Conditions
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the therapeutic potential of Hydroxysafflor Yellow A (HSYA) in comparison to established conventional drugs, supported by experimental data and detailed methodologies.
This compound (HSYA), a primary active component extracted from the safflower (Carthamus tinctorius), is emerging as a promising therapeutic agent in the management of cardiovascular and inflammatory diseases. This guide provides an objective comparison of HSYA's performance against conventional drugs such as the antiplatelet agent clopidogrel (B1663587), the thrombolytic drug recombinant tissue plasminogen activator (rt-PA), and the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241). The comparisons are based on available preclinical and in vitro experimental data, with a focus on quantifiable outcomes and detailed experimental protocols to aid in research and development.
Section 1: Antiplatelet Effects - HSYA vs. Clopidogrel
Platelet aggregation is a critical process in the formation of thrombi, which can lead to cardiovascular events like heart attack and stroke. Antiplatelet drugs are a cornerstone of prevention and treatment.
Comparative Data on Platelet Aggregation Inhibition
| Drug | Agonist | Concentration | Platelet Aggregation Inhibition (%) | Species |
| HSYA | Platelet-Activating Factor (PAF) | Not Specified | Significant Inhibition | Rabbit |
| Clopidogrel | Adenosine Diphosphate (ADP) | 5 µM/L | ~86.3% (branded) / ~85.2% (generic) | Human |
| Clopidogrel | Adenosine Diphosphate (ADP) | Not Specified | 67.4% | Human |
HSYA has been shown to significantly inhibit platelet aggregation induced by platelet-activating factor (PAF) in rabbits.[1] In comparison, clopidogrel demonstrates potent inhibition of ADP-induced platelet aggregation in humans, with inhibition rates reported to be around 85-86% for both branded and generic forms.[2][3] Another study reported a mean platelet inhibition of 67.4% with clopidogrel.[4] While both agents exhibit antiplatelet activity, the different agonists and experimental models used prevent a direct quantitative comparison of potency.
Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol outlines a general method for assessing platelet aggregation, which can be adapted for testing both HSYA and conventional antiplatelet drugs.
Objective: To measure the ability of a test compound (e.g., HSYA, clopidogrel) to inhibit agonist-induced platelet aggregation in vitro.
Materials:
-
Freshly drawn whole blood from healthy human donors or animal models (e.g., rabbit, rat).
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet agonists (e.g., ADP, PAF, collagen, arachidonic acid).
-
Test compounds (HSYA, clopidogrel) dissolved in an appropriate solvent.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
-
Pipettes, cuvettes, and stir bars.
Procedure:
-
Blood Collection and PRP/PPP Preparation:
-
Collect whole blood into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Aggregation Measurement:
-
Pre-warm the PRP to 37°C in the aggregometer cuvettes with a stir bar.
-
Add the test compound (or vehicle control) to the PRP and incubate for a specified time.
-
Add the platelet agonist to initiate aggregation.
-
Record the change in light transmittance for a defined period (e.g., 5-10 minutes). The aggregometer software will generate aggregation curves.
-
-
Data Analysis:
-
The maximum percentage of aggregation is calculated by the software, with 0% aggregation set with PRP and 100% with PPP.
-
The percentage of inhibition is calculated as: [(Max Aggregation of Control - Max Aggregation of Test Compound) / Max Aggregation of Control] x 100%.
-
Signaling Pathway: HSYA's Antiplatelet Mechanism
Figure 1. HSYA inhibits platelet aggregation induced by PAF.
Section 2: Neuroprotective Effects in Ischemic Stroke - HSYA vs. rt-PA
Ischemic stroke, caused by the blockage of a cerebral artery, leads to neuronal death and neurological deficits. Thrombolytic therapy with agents like rt-PA aims to restore blood flow, while neuroprotective agents aim to protect brain tissue from ischemic injury.
Comparative Data on Neuroprotection in Animal Models
| Drug | Animal Model | Key Outcome | Result |
| HSYA | Rat (MCAO) | Infarct Volume | Significant Reduction (Specific percentage not consistently reported) |
| HSYA | Rat (MCAO) | Neurological Deficit Score | Significant Improvement |
| rt-PA | Rat (MCAO) | Infarct Volume | Variable reduction, dependent on timing and model |
| L-NAME (for reference) | Rat (MCAO) | Infarct Volume | 55% reduction |
Note: Direct, side-by-side comparative studies of HSYA and rt-PA on infarct volume reduction with identical experimental parameters are limited. The efficacy of rt-PA is highly time-dependent.
HSYA has demonstrated significant neuroprotective effects in rat models of middle cerebral artery occlusion (MCAO), leading to a reduction in infarct volume and improvement in neurological deficit scores.[5] While specific percentages of infarct volume reduction with HSYA are not consistently reported across studies, the positive outcomes are a recurring theme. For reference, another neuroprotective agent, L-NAME, has been shown to reduce infarct volume by 55% in a similar model.[6] The efficacy of the conventional thrombolytic drug, rt-PA, in animal models is variable and highly dependent on the time of administration and the specific stroke model used.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Rat Model and Outcome Assessment
This protocol details the induction of ischemic stroke in rats and the subsequent evaluation of neuroprotective effects.
Objective: To evaluate the neuroprotective efficacy of a test compound (e.g., HSYA) in a rat model of transient focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia (e.g., isoflurane).
-
Surgical instruments for microsurgery.
-
4-0 monofilament nylon suture with a rounded tip.
-
Laser Doppler flowmeter (for monitoring cerebral blood flow).
-
2,3,5-triphenyltetrazolium chloride (TTC) solution.
-
Neurological scoring system (e.g., mNSS).
Procedure:
-
Induction of MCAO:
-
Anesthetize the rat and make a midline neck incision.
-
Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert the nylon filament into the ICA and advance it to the origin of the middle cerebral artery (MCA) to occlude blood flow. A drop in cerebral blood flow of >70% confirms occlusion.
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow reperfusion.
-
-
Drug Administration:
-
Administer the test compound (HSYA) or vehicle control at a predetermined time point (e.g., at the time of reperfusion) via a specified route (e.g., intravenous).
-
-
Neurological Deficit Scoring:
-
Infarct Volume Measurement:
-
At the end of the experiment (e.g., 72 hours), euthanize the rat and perfuse the brain with saline.
-
Remove the brain and slice it into coronal sections (e.g., 2 mm thick).
-
Immerse the slices in TTC solution. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and use image analysis software to calculate the infarct volume, often expressed as a percentage of the total brain volume.
-
Signaling Pathway: HSYA's Neuroprotective Mechanism
Figure 2. HSYA's neuroprotective effects via inhibition of inflammatory pathways.
Section 3: Anti-inflammatory Effects - HSYA vs. Ibuprofen
Inflammation is a key pathological process in many chronic diseases. NSAIDs like ibuprofen are widely used to manage inflammation, but their long-term use can be associated with side effects.
Comparative Data on Anti-inflammatory Activity
| Drug | Assay | Cell Line | IC50 (µM) |
| HSYA | TNF-α Inhibition | Not Specified | Not Found |
| HSYA | IL-6 Inhibition | Not Specified | Not Found |
| Ibuprofen | IL-6 Inhibition | IL-6-dependent hybridoma | >100 |
| Ibuprofen | COX-2 Inhibition | Glioma cells | ~1000 |
Note: Specific IC50 values for HSYA's inhibition of TNF-α and IL-6 were not found in the reviewed literature, preventing a direct quantitative comparison with ibuprofen.
HSYA has been shown to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[8] In comparison, studies on ibuprofen show a relatively high IC50 value for IL-6 inhibition (>100 µM) in an IL-6-dependent hybridoma cell line.[10] Another study reported an IC50 of approximately 1000 µM for COX-2 inhibition by ibuprofen in glioma cells.[11] Although a direct comparison is not possible without specific IC50 values for HSYA, the existing data suggests HSYA has potent anti-inflammatory properties.
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol provides a general method for assessing the anti-inflammatory effects of a test compound on cultured macrophages.
Objective: To determine the inhibitory effect of a test compound (e.g., HSYA, ibuprofen) on the production of pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Lipopolysaccharide (LPS).
-
Test compounds (HSYA, ibuprofen).
-
MTT or similar cell viability assay kit.
-
ELISA kits for TNF-α and IL-6.
-
96-well cell culture plates.
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete medium.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
-
Drug Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound (or vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
-
Cell Viability Assay:
-
In a parallel plate, assess the cytotoxicity of the test compounds using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.
-
-
Cytokine Measurement:
-
After the incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the cytokine production) from the dose-response curve.
-
Signaling Pathway: HSYA's Anti-inflammatory Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. diagnostica.cz [diagnostica.cz]
- 3. In vitro inhibition of platelets aggregation with generic form of clopidogrel versus branded in patients with stable angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral antiplatelet therapy and platelet inhibition: An experience from a tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Reduced Neuroinflammation Induced by Astrocyte-Derived IL-17A by Inhibiting the IL-17RA/ACT1/NF-κB/IL-17A Loop After OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low dose L-NAME reduces infarct volume in the rat MCAO/reperfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Exerts Anti-Inflammatory Effects Mediated by SIRT1 in Lipopolysaccharide-Induced Microglia Activation [frontiersin.org]
- 8. Frontiers | Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases [frontiersin.org]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion without Damaging the Anatomical Structure of Cerebral Vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
A Comparative Analysis of Hydroxysafflor Yellow A and Nimodipine in the Management of Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Hydroxysafflor yellow A (HSYA) and nimodipine (B1678889) in the context of cerebral ischemia. The information presented is based on available preclinical and clinical data, with a focus on experimental validation and mechanisms of action.
Introduction
Cerebral ischemia, a leading cause of disability and mortality worldwide, is characterized by a reduction in blood flow to the brain, leading to neuronal damage and neurological deficits. Current therapeutic strategies aim to restore blood flow and protect neurons from ischemic injury. This compound (HSYA), a primary active component of the safflower plant (Carthamus tinctorius L.), and nimodipine, a dihydropyridine (B1217469) calcium channel blocker, are two pharmacological agents that have been investigated for their neuroprotective effects in cerebral ischemia. This guide offers a side-by-side comparison of their efficacy, supported by experimental data.
Mechanism of Action
The neuroprotective effects of HSYA and nimodipine are attributed to their distinct mechanisms of action, which involve multiple signaling pathways.
This compound (HSYA) is a multifaceted compound that exerts its neuroprotective effects through anti-inflammatory, anti-apoptotic, and anti-oxidative stress pathways.[1][2][3] Preclinical studies have shown that HSYA can inhibit the p38 MAPK/NF-κB signaling pathway, thereby reducing the inflammatory response following cerebral ischemia-reperfusion injury.[3] Furthermore, HSYA has been demonstrated to protect against neuronal apoptosis by activating the PI3K/Akt/GSK3β and SIRT1 signaling pathways.[4][5] Its antioxidant properties contribute to the scavenging of free radicals and reduction of oxidative damage in ischemic brain tissue.[2][3]
Nimodipine , on the other hand, primarily acts as a calcium channel blocker.[6] By inhibiting the influx of calcium ions into vascular smooth muscle cells, nimodipine induces vasodilation, particularly in cerebral arteries.[6] This action is thought to alleviate vasospasm and improve cerebral blood flow.[6] Beyond its vasodilatory effects, nimodipine is also suggested to have direct neuroprotective properties by preventing calcium overload in neurons, a key event in the ischemic cascade that leads to cell death.[6][7]
Preclinical Efficacy: A Head-to-Head Comparison
Direct comparative preclinical studies are crucial for evaluating the relative potency of therapeutic agents. One key study provides a direct comparison of HSYA and nimodipine in a rat model of focal cerebral ischemia induced by permanent middle cerebral artery occlusion (MCAO).
In this study, the neuroprotective effects were assessed by evaluating neurological deficit scores and the infarct area 24 hours after ischemia. The results indicated that HSYA, at doses of 3.0 and 6.0 mg/kg administered intravenously 30 minutes after the onset of ischemia, significantly improved neurological deficit scores and reduced the infarct area compared to the saline group. Notably, the potency of HSYA at a dose of 6.0 mg/kg was found to be similar to that of 0.2 mg/kg of nimodipine.[8]
The following table summarizes the key quantitative data from various preclinical studies on HSYA and nimodipine.
| Parameter | This compound (HSYA) | Nimodipine | Source |
| Animal Model | Middle Cerebral Artery Occlusion (MCAO) in rats | Middle Cerebral Artery Occlusion (MCAO) in rats | [7][8][9] |
| Dosage | 3.0 - 16 mg/kg (IV) | 0.2 - 1 mg/kg (IV/Oral) | [7][8][9] |
| Infarct Volume Reduction | Dose-dependent reduction | Significant reduction | [7][8][9] |
| Neurological Deficit Score | Significant improvement | Significant improvement | [2][8][9] |
| Effect on Brain Edema | Attenuates cerebral edema | Attenuates post-ischemic brain edema | [9][10] |
| Biochemical Markers | ↑ Bcl-2/Bax ratio, ↓ p-JAK2/p-STAT3, ↓ ROS, ↓ MDA, ↑ GSH-Px, ↑ SOD | ↓ 45Ca accumulation | [2][4][9][10] |
Clinical Evidence
While preclinical data provides a strong rationale for the therapeutic potential of both agents, clinical evidence is essential for validating their efficacy in humans.
This compound (HSYA) has been used in China for the treatment of ischemic stroke.[11] A phase II multicenter, randomized, double-blind, active-controlled clinical trial was conducted to assess the effect and safety of this compound for Injection (HSYAI) in patients with acute ischemic stroke and blood stasis syndrome. The results suggested that HSYAI was safe and well-tolerated at all tested doses, with the medium (50 mg/d) and high (75 mg/d) doses showing potential for a phase III trial.[12]
Nimodipine is FDA-approved for the improvement of neurological outcomes in patients with subarachnoid hemorrhage by reducing the incidence and severity of ischemic deficits.[13] Its use in acute ischemic stroke has been investigated in several clinical trials, with some studies suggesting a benefit, particularly when administered early after stroke onset.[14][15] However, a large clinical trial found no overall effect when treatment was initiated within 48 hours.[14]
It is crucial to note that to date, no head-to-head clinical trials directly comparing the efficacy of HSYA and nimodipine for cerebral ischemia have been published. Therefore, a direct comparison of their clinical effectiveness remains to be established.
Experimental Protocols
The following provides a generalized overview of the experimental protocols commonly used in preclinical studies to evaluate the efficacy of HSYA and nimodipine in a rat model of cerebral ischemia.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used experimental model to mimic focal cerebral ischemia in rodents.
-
Animal Preparation: Male Wistar or Wistar-Kyoto rats are typically used. The animals are anesthetized, and their body temperature is maintained at a physiological level.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament is inserted into the ICA to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The occlusion is maintained for a specific duration (e.g., 90 minutes or 2 hours), after which the filament is withdrawn to allow for reperfusion.
-
Drug Administration: HSYA is typically dissolved in saline and administered intravenously at varying doses (e.g., 4, 8, or 16 mg/kg) at a specific time point after the onset of ischemia or reperfusion.[4][9] Nimodipine can be administered intravenously or orally at doses ranging from 0.2 to 1 mg/kg/day.[7][8]
-
Outcome Assessment: Neurological deficit scores are evaluated at different time points (e.g., 24 hours) after MCAO. The animals are then euthanized, and their brains are removed for analysis of infarct volume (using TTC staining), brain edema, and biochemical markers.[7][8][9]
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the neuroprotective effects of HSYA and a typical experimental workflow.
Caption: Signaling pathways modulated by this compound.
Caption: Mechanism of action of Nimodipine.
Caption: Generalized experimental workflow for efficacy testing.
Conclusion
Both this compound and nimodipine have demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia, albeit through different mechanisms of action. HSYA exhibits a multi-target approach by modulating inflammatory, apoptotic, and oxidative stress pathways, while nimodipine's primary action is as a calcium channel blocker, leading to vasodilation and prevention of neuronal calcium overload.
A key preclinical study directly comparing the two suggests that HSYA has a comparable potency to nimodipine in reducing ischemic brain injury in a rat model. However, the clinical evidence for HSYA in acute ischemic stroke is still in earlier stages compared to the more established, albeit specific, clinical use of nimodipine in subarachnoid hemorrhage.
The absence of direct head-to-head clinical trials is a significant gap in the current literature. Future research should focus on conducting such trials to definitively establish the comparative efficacy and safety of these two promising agents for the treatment of cerebral ischemia. This will be crucial for guiding clinical decision-making and advancing the development of more effective neuroprotective therapies.
References
- 1. Network Analysis and Experimental Verification of the Mechanisms of this compound in Ischemic Stroke Following Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound protects against cerebral ischemia-reperfusion injury by anti-apoptotic effect through PI3K/Akt/GSK3β pathway in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects by Nimodipine Treatment in the Experimental Global Ischemic Rat Model : Real Time Estimation of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the therapeutic effects of nimodipine on vasogenic cerebral edema and blood-brain barrier impairment in an ischemic stroke rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Protective effect of this compound on experimental cerebral ischemia in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nimodipine attenuates both ischaemia-induced brain oedema and mortality in a rat novel transient middle cerebral artery occlusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 13. Nymalize (nimodipine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. Clinical trial of nimodipine in acute ischemic stroke. The American Nimodipine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A controlled trial of nimodipine in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Apoptotic Effects of Hydroxysafflor Yellow A Using Flow Cytometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Hydroxysafflor yellow A's (HSYA) effects on apoptosis, with a focus on flow cytometry-based analysis. It compares HSYA's performance with other alternatives and presents supporting experimental data to aid in research and drug development.
Executive Summary
This compound (HSYA), a primary active component of the safflower plant, has demonstrated significant effects on cellular apoptosis, positioning it as a compound of interest for therapeutic development. This guide details the experimental validation of these effects using flow cytometry, outlines the underlying signaling pathways, and provides a comparative perspective against other apoptosis-modulating agents.
Data Presentation: HSYA's Impact on Apoptosis Rates
Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis. Annexin V identifies early apoptotic cells by binding to exposed phosphatidylserine, while PI enters late apoptotic and necrotic cells with compromised membranes. The following tables summarize quantitative data from various studies on the effect of HSYA on apoptosis.
Table 1: Anti-apoptotic Effect of HSYA on Mesenchymal Stem Cells (MSCs) under Hypoxia/Serum Deprivation (H/SD)
| Treatment Group | Condition | Apoptosis Rate (%) |
| Normal | Normoxia, Serum | < 5 |
| H/SD | Hypoxia, No Serum | ~35-40 |
| HSYA (160 mg/L) + H/SD | Hypoxia, No Serum | ~15 |
Data synthesized from a study on the protective effects of HSYA on MSCs, where HSYA significantly reduced apoptosis induced by hypoxic and serum deprivation conditions[1].
Table 2: Protective Effect of HSYA on Nucleus Pulposus (NP) Cells against Oxidative Stress-Induced Apoptosis
| Treatment Group | Condition | Apoptosis Rate (%) |
| Control | Normal | 4.895 |
| Model (TBHP) | Oxidative Stress | 15.712 |
| HSYA (10 µM) + TBHP | Oxidative Stress | 7.96 |
This table is based on a study where tert-Butyl hydroperoxide (TBHP) was used to induce oxidative stress and apoptosis in NP cells. HSYA treatment demonstrated a protective effect by reducing the apoptosis rate[2].
Table 3: Neuroprotective Effect of HSYA on PC12 Cells under Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
| Treatment Group | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptosis (%) |
| Control | 1.8 ± 0.5 | 1.2 ± 0.3 | 3.0 ± 0.8 |
| OGD/R | 15.6 ± 2.1 | 10.2 ± 1.5 | 25.8 ± 3.6 |
| HSYA (1 µM) + OGD/R | 10.5 ± 1.3 | 7.8 ± 1.1 | 18.3 ± 2.4 |
| HSYA (10 µM) + OGD/R | 7.2 ± 0.9 | 5.1 ± 0.7 | 12.3 ± 1.6 |
| HSYA (100 µM) + OGD/R | 4.5 ± 0.6 | 3.2 ± 0.5 | 7.7 ± 1.1 |
Quantitative data from a study investigating the neuroprotective effects of HSYA on OGD/R-induced apoptosis in PC12 cells[3].
Comparative Analysis: HSYA vs. Other Apoptosis-Modulating Agents
Direct quantitative comparisons of HSYA with other apoptosis-modulating compounds in the same experimental setup are limited. However, existing research provides a basis for a qualitative comparison and highlights HSYA's potential in combination therapies.
HSYA and Cisplatin (B142131):
A study on cisplatin-resistant ovarian cancer cells showed that HSYA can enhance the pro-apoptotic effect of the conventional chemotherapeutic drug, cisplatin. While HSYA alone had a modest effect on these resistant cells, its combination with cisplatin significantly increased apoptosis. This suggests a synergistic relationship where HSYA may help overcome chemotherapy resistance.
HSYA vs. Other Natural Compounds:
-
Butein: A natural chalcone (B49325) with a structure similar to HSYA, Butein has been shown to promote apoptosis by inhibiting NF-κB, p38 MAPK, and JNK pathways[4]. While a direct comparison is not available, their similar structures and targets suggest they may have comparable mechanisms of action.
-
Anhydrosafflor Yellow B (AHSYB): Another component of safflower, AHSYB has been studied alongside HSYA for its neuroprotective effects. Both compounds were found to reduce neuronal cell apoptosis in cerebral ischemia/reperfusion injury models, suggesting similar efficacy[5].
HSYA in the Context of Standard Apoptosis Inducers:
-
Paclitaxel (B517696): This well-known chemotherapeutic agent induces apoptosis by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent cell death[6][7][8].
-
Etoposide (B1684455): Another common anticancer drug, etoposide induces apoptosis by inhibiting topoisomerase II, leading to DNA strand breaks.
While HSYA's mechanisms differ, its ability to modulate key signaling pathways involved in apoptosis, such as the PI3K/Akt and MAPK pathways, places it among the diverse range of compounds capable of influencing this fundamental cellular process.
Experimental Protocols
Detailed Methodology for Apoptosis Assessment using Annexin V-FITC/PI Flow Cytometry
This protocol outlines the general steps for assessing HSYA-induced or -inhibited apoptosis in a cell line of interest. Specific parameters such as HSYA concentration, incubation time, and the apoptosis-inducing stimulus should be optimized based on the cell type and experimental design.
Materials:
-
Cell line of interest
-
This compound (HSYA)
-
Apoptosis-inducing agent (e.g., H2O2, Staurosporine, TNF-α)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired confluency in appropriate culture medium.
-
Treat the cells with the desired concentrations of HSYA for a predetermined duration. Include a vehicle control.
-
If studying the anti-apoptotic effect of HSYA, co-treat or pre-treat the cells with an apoptosis-inducing agent.
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, detach the cells using a gentle, non-enzymatic cell dissociation solution to maintain cell membrane integrity. Avoid harsh trypsinization.
-
-
Washing:
-
Wash the collected cells twice with ice-cold PBS to remove any residual medium. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways Involved in HSYA-Mediated Apoptosis
HSYA has been shown to modulate several key signaling pathways to exert its effects on apoptosis. The following diagrams illustrate these pathways.
References
- 1. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates oxidative stress injury-induced apoptosis in the nucleus pulposus cell line and regulates extracellular matrix balance via CA XII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Protects PC12 Cells Against the Apoptosis Induced by Oxygen and Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptotic mechanism of paclitaxel-induced cell death in human head and neck tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Extraction Methods for Hydroxysafflor Yellow A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction methods for Hydroxysafflor yellow A (HSYA), a principal bioactive compound from the flowers of Carthamus tinctorius L. The following sections detail the experimental protocols, present comparative data on performance, and offer visual summaries of workflows and methodologies to aid in the selection of the most suitable extraction strategy for your research or development needs.
Comparative Performance of HSYA Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of HSYA while minimizing processing time and solvent consumption. The following table summarizes quantitative data from various studies on different extraction techniques.
| Extraction Method | Extraction Yield (%) | Purity (%) | Extraction Time | Key Parameters | Reference |
| Water Immersion | 0.023 - 0.066 | Not specified | 30 min | Temperature: 75°C; Liquid-to-solid ratio: 22:1 | [1][2] |
| Smashing Tissue Extraction | 1.359 | Not specified | 2 min | Not specified | [1] |
| Ultrasound-Assisted Extraction (UAE) | 12.25 | Not specified | 36 min | Temperature: 66°C; Power: 150W; Solvent-to-material ratio: 16:1 | [1][3] |
| Microwave-Assisted Extraction (MAE) | 6.96 | 89.78 | 20 - 30 min | Temperature: 70°C; Solid-to-liquid ratio: 1:100 (3 cycles) | [1][4] |
| Soxhlet Extraction | 13.09 | Not specified | Not specified | Not specified | [1] |
| Matrix Solid-Phase Dispersion (MSPD) | 14.89 | Not specified | Not specified | Dispersing sorbent: Silica gel; Elution solvent: Methanol:water (1:3) | [1][5] |
Experimental Protocols
Detailed methodologies for the key extraction and purification techniques are provided below.
Water Immersion Extraction
This traditional method leverages the high solubility of HSYA in water.
Protocol:
-
Preparation: Weigh 10 g of dried and powdered Carthamus tinctorius flowers.
-
Extraction: Place the powder in a flask and add 220 mL of distilled water (liquid-to-solid ratio of 22:1).
-
Heat the mixture to 75°C and maintain for 35 minutes with continuous stirring.[2]
-
Filtration: After extraction, filter the mixture through a suitable filter paper to separate the extract from the solid residue.
-
Concentration: The filtrate can be concentrated under reduced pressure to obtain the crude HSYA extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to enhance the extraction process, leading to higher yields in shorter times.
Protocol:
-
Preparation: Place 10 g of powdered safflower into an extraction vessel.
-
Solvent Addition: Add 160 mL of the chosen solvent (e.g., water or an ethanol-water mixture) for a solvent-to-material ratio of 16:1.[3]
-
Ultrasonication: Submerge the vessel in an ultrasonic bath set to a power of 150 W and a temperature of 66°C.[3]
-
Extraction: Perform the extraction for 36 minutes.[3]
-
Post-extraction: After sonication, filter the extract and concentrate it to yield the crude HSYA.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
Protocol:
-
Preparation: Add 500 g of safflower powder to a microwave digestion tank.[4]
-
Solvent Addition: Add 10 L of a 50% ethanol-water solution.[4]
-
Extraction: Perform the microwave-assisted extraction for 30 minutes.[4] For smaller scale, a solid-to-liquid ratio of 1:100 at 70°C for 3 cycles of 20 minutes can be used.[1]
-
Cooling and Filtration: Allow the mixture to cool to room temperature and then filter to separate the extract.[4]
-
Concentration: Concentrate the filtrate under vacuum to obtain the crude extract.[4]
Macroporous Resin Purification
This chromatographic technique is commonly used to purify HSYA from the crude extract.
Protocol:
-
Resin Preparation: Pre-treat the macroporous resin (e.g., D101 or X-5) by soaking it in ethanol (B145695) for 24 hours, followed by washing with deionized water until no ethanol remains.[6][7]
-
Column Packing: Pack a chromatography column with the pre-treated resin.
-
Sample Loading: Dissolve the crude HSYA extract in water to a concentration of approximately 1.0 mg/mL and adjust the pH as needed (e.g., pH 2.8).[2][4] Load the solution onto the column at a flow rate of about 10 bed volumes per hour.[4]
-
Washing: Wash the column with deionized water to remove impurities.
-
Elution: Elute the adsorbed HSYA using a 70% ethanol-water solution at a flow rate of 5 bed volumes per hour.[4]
-
Collection and Concentration: Collect the eluate containing the purified HSYA and concentrate it under vacuum.
Visualizing the Process
To better understand the experimental flow and the relationships between different methodologies, the following diagrams are provided.
Caption: General workflow for HSYA extraction and purification.
Caption: Comparison of HSYA extraction methods.
Discussion on Other Advanced Methods
While the methods detailed above are commonly reported, other advanced techniques show promise for the extraction of bioactive compounds, though specific data for HSYA is less prevalent in the literature.
-
Supercritical Fluid Extraction (SFE): This "green" technique uses a supercritical fluid, typically carbon dioxide, as the solvent. It offers high selectivity and produces solvent-free extracts.[8] The efficiency of SFE is influenced by parameters such as pressure, temperature, and the use of co-solvents.[9]
-
Ionic Liquid-Based Extraction: Ionic liquids are salts that are liquid at low temperatures and can be tailored as solvents for specific applications. They have been explored for the extraction of various bioactive compounds.
Conclusion
The choice of extraction method for this compound depends on the specific requirements of the user. For the highest yield, Matrix Solid-Phase Dispersion appears to be the most effective, though it may be more complex to perform.[1] Ultrasound-Assisted and Microwave-Assisted Extraction offer a good balance of high yield and short extraction times, making them suitable for many laboratory and industrial applications.[1][3][4] Traditional water immersion is simple and uses a benign solvent but provides a significantly lower yield.[1] The subsequent purification with macroporous resin is a robust method to achieve high purity HSYA suitable for pharmaceutical and research purposes.[4] Researchers should consider these trade-offs between yield, time, cost, and complexity when selecting an extraction protocol.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of this compound and Anhydrosafflor Yellow B from Safflower Using a Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. soxhlet extraction method: Topics by Science.gov [science.gov]
- 6. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (HSYA) from Flowers of Carthamus tinctorius L. and Its Vasodilatation Effects on Pulmonary Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maximizing the Hesperidin Extraction Using Supercritical Carbon Dioxide and Ethanol: Theoretical Prediction and Experimental Results [mdpi.com]
- 9. scispace.com [scispace.com]
A Comparative Guide to Analytical Methods for Hydroxysafflor Yellow A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantification of Hydroxysafflor yellow A (HSYA), a primary active component in Carthamus tinctorius L. (safflower). HSYA has garnered significant interest for its therapeutic potential in cardiovascular and cerebrovascular diseases, making robust and reliable analytical methods crucial for research, quality control, and clinical development. This document outlines and compares various analytical techniques, presenting their performance data and detailed experimental protocols to aid in the selection of the most suitable method for specific research needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for HSYA quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) are among the most commonly employed techniques.
The following tables summarize the key performance parameters of these methods based on published experimental data.
Table 1: Performance Comparison of Analytical Methods for HSYA Quantification
| Parameter | HPLC | UPLC-MS/MS | UPLC-TOF-MS | HPTLC |
| Linearity (r²) | ≥ 0.999 | 0.9992 | ≥ 0.9992[1][2] | 0.9991[3][4] |
| Precision (RSD %) | < 2.0 | - | ≤ 3.4%[1][2] | < 3%[3] |
| Recovery (%) | - | - | - | 96.31% to 102.0%[3] |
| Limit of Detection (LOD) | - | - | 35.2 ng/mL[1][2] | 59 ng[3][4] |
| Limit of Quantification (LOQ) | - | 12.5 ng/mL[5] | - | 169 ng[3][4] |
| Primary Application | Routine QC, Quantification | Bioanalysis, Pharmacokinetics | Metabolite Identification | Rapid Screening, QC |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for the routine quality control and quantification of HSYA in herbal extracts and pharmaceutical formulations.
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water containing an acidifier like formic acid or phosphoric acid is common. For example, a mobile phase of acetonitrile and 0.1% formic acid in water can be used.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 403 nm.[6]
-
Sample Preparation: Extraction of HSYA from the matrix using a suitable solvent such as methanol (B129727) or water, followed by filtration through a 0.45 µm membrane filter.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for the analysis of HSYA in complex biological matrices such as plasma and urine.
-
Instrumentation: UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: UPLC BEH C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).[5]
-
Mobile Phase: A gradient elution with acetonitrile and water containing 0.1% formic acid is often employed.[5]
-
Flow Rate: 0.30 mL/min.[5]
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.[5]
-
MRM Transitions: For HSYA, the transition m/z 611.3 → 491.2 is commonly monitored.[7]
-
Sample Preparation: Solid-phase extraction (SPE) or protein precipitation for biological samples.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a cost-effective and high-throughput method suitable for the rapid screening and quality control of HSYA in raw materials and extracts.
-
Stationary Phase: HPTLC plates coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A mixture of solvents such as ethyl acetate, formic acid, and water.
-
Sample Application: Applied as bands using an automated applicator.
-
Densitometric Analysis: Quantification is performed by scanning the plate at 403 nm.
-
Validation: The method is validated for linearity, precision, accuracy, and robustness.[3][4]
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in HSYA analysis and its biological effects, the following diagrams have been generated using the DOT language.
This compound exerts its therapeutic effects through the modulation of various signaling pathways, primarily associated with its anti-inflammatory and antioxidant properties.
Conclusion
The choice of an analytical method for this compound should be guided by the specific requirements of the study. For routine quality control, HPLC offers a robust and reliable option. For bioanalytical applications requiring high sensitivity and selectivity, UPLC-MS/MS is the method of choice. HPTLC provides a high-throughput and cost-effective alternative for screening purposes. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their analytical needs in the study of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Safflower Yellow Pigments in Coronary Heart Disease: Mechanisms, Applications, and Future Perspectives [xiahepublishing.com]
- 3. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 4. This compound Reduced Neuroinflammation Induced by Astrocyte-Derived IL-17A by Inhibiting the IL-17RA/ACT1/NF-κB/IL-17A Loop After OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments [frontiersin.org]
Hydroxysafflor Yellow A: A Comparative Guide to its In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo effects of Hydroxysafflor yellow A (HSYA), a primary bioactive component isolated from the safflower (Carthamus tinctorius L.).[1] The following sections present quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development.
Data Presentation: In Vitro vs. In Vivo Effects of HSYA
The following tables summarize the quantitative effects of HSYA observed in both laboratory (in vitro) and living organism (in vivo) studies.
Table 1: In Vitro Effects of this compound
| Biological Effect | Model System | HSYA Concentration | Key Findings | Reference |
| Neuroprotection | Primary hippocampal neurons (OGD/R model) | 40, 60, 80 µM | Increased cell viability in a dose-dependent manner. | [2][3] |
| Anti-inflammatory | IL-1β-induced rat chondrocytes | 2.5 to 40 µM | Dose-dependent inhibition of NO, PGE2, COX-2, TNF-α, IL-6, and iNOS production. | [4] |
| Anti-inflammatory | LPS-induced human non-small cell lung cancer (A549) cells | Not specified | Inhibited expression of TNFα, IL-1β, and IL-6. | [1] |
| Anti-proliferative | Human umbilical vein smooth muscle cells (HUVSMCs) stimulated with CRF serum | 1, 5, 25 µM | Inhibited cell viability and migration; increased NO production in a concentration-dependent manner. | [5] |
| Anti-cancer | Human breast cancer (MCF-7) cells | Not specified | Induced apoptosis by blocking the NF-κB/p65 pathway and disrupting mitochondrial transmembrane potential. | [6] |
| Anti-cancer | Human hepatocellular carcinoma (HepG2) cells | Not specified | Inhibited viability, proliferation, and migration by suppressing the p38MAPK/ATF-2 signaling pathway. | [7][8] |
| Anti-apoptotic | Mesenchymal stem cells (MSCs) under hypoxia and serum deprivation | 160 mg/l | Significantly reduced apoptosis and reactive oxygen species (ROS) levels. | [9] |
Table 2: In Vivo Effects of this compound
| Biological Effect | Animal Model | HSYA Dosage | Route of Administration | Key Findings | Reference |
| Neuroprotection | Rats with middle cerebral artery occlusion (MCAO) | 2 mg/kg | Tail vein injection | Decreased expression of TNF-α, IL-1β, and NO. | [1] |
| Neuroprotection | Rats with focal cerebral ischemic injury | 3.0 mg/kg and 6.0 mg/kg | Sublingual vein injection | Significantly decreased neurological deficit scores and reduced infarct area. | [10] |
| Cardioprotection | Rats with ischemia/reperfusion (I/R) injury | 5 mg/kg | Intraperitoneal | Reduced releases of cTnI, IL-6, LDH, and myocardial infarction size. | [1] |
| Cardioprotection | Rats with acute myocardial ischemia | 4 or 8 mg/kg | Not specified | Reduced expression of MIS, CK-MB, and MDA. | [1] |
| Anti-diabetic Retinopathy | Type 2 diabetic rats | Not specified | Not specified | Alleviated apoptosis of retinal ganglion cells and improved DR progression. | [11][12] |
| Anti-osteoarthritic | Surgically induced mouse model of osteoarthritis | Not specified | Not specified | Demonstrated protective effects against the development of osteoarthritis. | [4] |
| Anti-fibrotic | New Zealand rabbits with anticoagulant-induced scars | 10, 20, 40 mg/kg | Intragastric | Improved subcutaneous scars by inhibiting inflammation and the TLR4/NF-κB signaling pathway. | [13] |
| Anti-diabetic | High-fat diet and streptozotocin-induced T2DM rats | 120 mg/kg | Not specified | Reduced fasting-blood glucose and insulin (B600854) resistance; inhibited apoptosis of pancreatic β-cells. | [14][15] |
Experimental Protocols
In Vitro Neuroprotection Study in Primary Hippocampal Neurons
Objective: To evaluate the neuroprotective effects of HSYA against oxygen-glucose deprivation/reoxygenation (OGD/R)-induced injury in primary hippocampal neurons.[2][3]
Methodology:
-
Cell Culture: Primary hippocampal neurons are isolated from rat embryos and cultured in Neurobasal-A medium supplemented with B27 and glutamine.[3]
-
OGD/R Model: To mimic ischemic conditions, cultured neurons are subjected to OGD by replacing the normal culture medium with glucose-free Earle's Balanced Salt Solution and placing them in a hypoxic incubator. After a defined period, the medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for reoxygenation.
-
HSYA Treatment: HSYA is dissolved in the culture medium at final concentrations of 40, 60, and 80 µM and added to the cells during the reoxygenation phase.[2][3]
-
Assessment of Cell Viability: Cell viability is measured using the Cell Counting Kit-8 (CCK-8) assay.[3] The optical density is read at 450 nm to quantify the number of viable cells.
-
Measurement of Oxidative Stress: Levels of reactive oxygen species (ROS), malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px) in cell supernatants are measured using ELISA kits.[2][3]
-
Western Blot Analysis: Protein expression of key signaling molecules (e.g., SIRT1, FOXO1, PGC1α, Bax, Bcl-2) is determined by Western blotting to elucidate the underlying molecular mechanisms.[2][3]
In Vivo Neuroprotection Study in a Rat Model of Cerebral Ischemia
Objective: To assess the neuroprotective effects of HSYA in a rat model of middle cerebral artery occlusion (MCAO).[1]
Methodology:
-
Animal Model: Male Wistar rats are subjected to MCAO to induce focal cerebral ischemia. This surgical procedure involves the temporary occlusion of the middle cerebral artery to mimic a stroke.
-
HSYA Administration: HSYA is administered to the rats via tail vein injection at a dosage of 2 mg/kg.[1]
-
Neurological Deficit Scoring: The neurological function of the rats is evaluated at specific time points after MCAO using a standardized neurological deficit scoring system.
-
Infarct Volume Measurement: After a predetermined survival period, the rats are euthanized, and their brains are removed. The brains are then sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which is then quantified using image analysis software.
-
Biochemical Analysis: Brain tissue is collected to measure the levels of inflammatory cytokines such as TNF-α and IL-1β, as well as nitric oxide (NO), to assess the anti-inflammatory effects of HSYA.[1]
Signaling Pathways and Experimental Workflows
Key Signaling Pathways Modulated by HSYA
HSYA exerts its diverse pharmacological effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate the primary mechanisms of action.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for In Vitro and In Vivo Correlation
The following diagram illustrates a typical workflow for correlating the in vitro findings of HSYA with its in vivo efficacy.
Caption: A generalized workflow for in vitro to in vivo correlation studies of HSYA.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 3. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (HSYA) targets the NF-κB and MAPK pathways and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 9. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of this compound: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound improved retinopathy via Nrf2/HO-1 pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound improved retinopathy via Nrf2/HO-1 pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Effects of this compound on the PI3K/AKT Pathway and Apoptosis of Pancreatic β-Cells in Type 2 Diabetes Mellitus Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Comparative Analysis of Hydroxysafflor Yellow A (HSYA) Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of Hydroxysafflor Yellow A (HSYA) with other alternatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of HSYA as an antioxidant agent.
Introduction to this compound (HSYA)
This compound (HSYA) is a prominent water-soluble quinochalcone C-glycoside found in the flowers of Carthamus tinctorius L., commonly known as safflower.[1] Traditional Chinese medicine has long utilized safflower for its therapeutic properties, including the treatment of cardiovascular and cerebrovascular diseases.[1] Modern research has increasingly focused on the bioactive components of safflower, with HSYA being identified as a key contributor to its pharmacological effects, notably its antioxidant and anti-inflammatory activities.[2][3]
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of HSYA has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, comparing HSYA with its related compound, Safflor Yellow A (SYA). A direct comparison with widely-used antioxidants like Vitamin C and Trolox from the same studies is limited in the available literature. Therefore, representative data for these standards are presented separately, and direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Radical Scavenging Activity of HSYA and SYA (DPPH Assay)
| Compound | IC50 (μg GAE/mL) | EC50 (μg GAE/mL) | Antiradical Power (ARP) |
| HSYA | 10.5 ± 0.8 | 21.0 ± 1.5 | 9.52 |
| SYA | 15.2 ± 1.2 | 30.4 ± 2.4 | 6.58 |
*p < 0.005 vs. HSYA. Data sourced from a study by Bacchetti et al. (2020).[4] GAE: Gallic Acid Equivalents. IC50 represents the concentration required to scavenge 50% of DPPH radicals. EC50 is the concentration at which 50% of the maximum effect is observed. ARP is a measure of antiradical efficiency.
Table 2: Oxygen Radical Absorbance Capacity (ORAC) of HSYA and SYA
| Compound | Trolox Index |
| HSYA | 5.8 ± 0.3 |
| SYA | 1.8 ± 0.2* |
*p < 0.005 vs. HSYA. Data sourced from a study by Bacchetti et al. (2020).[4] The Trolox index is a measure of antioxidant capacity relative to Trolox, a water-soluble analog of vitamin E.
Table 3: Representative IC50 Values for Standard Antioxidants (DPPH Assay)
| Antioxidant | Representative IC50 (μg/mL) |
| Ascorbic Acid (Vitamin C) | 10.65[5] |
| Trolox | 3.77[6] |
Note: The IC50 values in Table 3 are from separate studies and are provided for general reference. Direct comparison with HSYA data in Table 1 may not be appropriate due to differing experimental protocols.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[7][8]
Experimental Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.[9][10]
Experimental Workflow for ABTS Assay
Caption: Workflow for the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by the change in absorbance at 593 nm.[3][11]
Experimental Workflow for FRAP Assay
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Signaling Pathways Involved in HSYA's Antioxidant Effect
HSYA exerts its protective effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that enhance the endogenous antioxidant defense systems.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes such as heme oxygenase-1 (HO-1).[5][12][13] Studies have shown that HSYA can activate this pathway, potentially through the Akt/GSK-3β/Fyn-Nrf2 axis, thereby enhancing the cell's capacity to counteract oxidative damage.[2][14]
HSYA-Mediated Activation of the Nrf2/HO-1 Pathway
Caption: HSYA activates the Nrf2/HO-1 pathway to promote antioxidant gene expression.
HIF-1α/VEGF Signaling Pathway
Hypoxia-inducible factor-1 alpha (HIF-1α) is a master regulator of the cellular response to low oxygen conditions (hypoxia). Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, it stabilizes, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF).[15] HSYA has been shown to enhance the survival of vascular endothelial cells under hypoxia by upregulating the HIF-1α-VEGF pathway.[1][16]
HSYA's Role in the HIF-1α/VEGF Pathway under Hypoxia
Caption: HSYA promotes cell survival under hypoxia via the HIF-1α/VEGF pathway.
Conclusion
References
- 1. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of this compound on renal ischemia‑-reperfusion injury by targeting the Akt‑Nrf2 axis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of antioxidant activity by using different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound improved retinopathy via Nrf2/HO-1 pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjpbcs.com [rjpbcs.com]
- 11. This compound Blocks HIF-1α Induction of NOX2 and Protects ZO-1 Protein in Cerebral Microvascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. louis.uah.edu [louis.uah.edu]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. youtube.com [youtube.com]
- 16. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R [mdpi.com]
A Head-to-Head Examination of Hydroxysafflor Yellow A and Other Prominent Chalcones
A Comparative Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of natural product research, chalcones have emerged as a significant class of compounds with a broad spectrum of pharmacological activities. Among these, Hydroxysafflor yellow A (HSYA), a principal bioactive component of Carthamus tinctorius L. (safflower), has garnered substantial attention for its therapeutic potential.[1][2] This guide provides a comprehensive head-to-head comparison of HSYA with other notable chalcones—butein (B1668091), xanthohumol, and cardamonin (B96198)—focusing on their anticancer, antioxidant, and anti-inflammatory properties, as well as their known signaling pathways and available pharmacokinetic data. While direct comparative studies are limited, this guide synthesizes available experimental data to offer a valuable resource for researchers and drug development professionals.
Comparative Analysis of Bioactivities
To facilitate a clear comparison, the following tables summarize the quantitative data on the anticancer, antioxidant, and anti-inflammatory activities of HSYA and the selected chalcones. It is crucial to note that these data are compiled from various studies and may not be directly comparable due to differing experimental conditions.
Anticancer Activity
Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (HSYA) | HepG2 (Liver) | Data not available in direct comparison | |
| H22 tumor-bearing mice | 1.125 - 2.25 mg/kg (in vivo) | [3] | |
| Butein | PC-3 (Prostate) | ~15 | [4] |
| LNCaP (Prostate) | ~20 | [4] | |
| HeLa (Cervical) | Synergistic with cisplatin | [5] | |
| MDA-MB-231 (Breast) | Higher potency than in MDA-MB-468 | [2] | |
| MDA-MB-468 (Breast) | Lower potency than in MDA-MB-231 | [2] | |
| Xanthohumol | HA22T/VGH (Liver) | 108 | [6] |
| Hep3B (Liver) | 166 | [6] | |
| Pancreatic cancer cell lines | Dose-dependent growth inhibition | [7] | |
| Cardamonin | A375 (Melanoma) | Concentration-dependent | [8] |
| M14 (Melanoma) | Concentration-dependent | [8] | |
| AGS (Gastric) | Effective in inhibiting proliferation | [8] | |
| A549 (Lung) | Induces apoptosis | [8] | |
| H460 (Lung) | Induces apoptosis | [8] | |
| SKOV3 (Ovarian) | Inhibits proliferation | [9] |
Antioxidant Activity
The antioxidant properties of chalcones are often attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity, with a lower IC50 value indicating higher antioxidant potential.
| Compound | Antioxidant Assay | IC50 (µg/mL) | Reference |
| This compound (HSYA) | DPPH | 13.4 ± 1.0 | [10][11] |
| Safflor Yellow A (SYA) | DPPH | Higher than HSYA | [10] |
| Xanthohumol | ABTS | TEAC: 1.45 ± 0.07 µmol/l | |
| FRAP | TEAC: 1.25 ± 0.05 µmol/l | ||
| DPPH | No significant scavenging effect | ||
| Cardamonin | DPPH | No relevant activity at tested concentrations | [1] |
| ORAC | Potent antioxidant activity | [1] |
Anti-inflammatory Activity
Chalcones can modulate inflammatory responses by inhibiting key enzymes and signaling pathways involved in inflammation.
| Compound | Model / Target | Effect | Reference |
| This compound (HSYA) | LPS-induced microglia activation | Reduces NO production | [12] |
| NAFLD mice | Reduces serum ALT, AST, and TG | [13] | |
| Anticoagulant-induced scars | Reduces TGF-β1 and IL-1β | [14][15] | |
| Butein | Bladder cancer cells | Inhibits migration and invasion via ERK1/2 and NF-κB pathways | [16] |
| Xanthohumol | Endothelial cells | Potent anti-angiogenic activity | [17] |
| Cardamonin | Arachidonic acid-induced platelet aggregation | IC50 = 73 µM | [1] |
Signaling Pathways
The therapeutic effects of chalcones are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for targeted drug development.
This compound (HSYA) Signaling Pathways
HSYA has been shown to modulate several key signaling pathways involved in cell survival, inflammation, and apoptosis.[3][18]
Butein Signaling Pathways
Butein has been extensively studied for its anticancer properties, which are mediated through the modulation of pathways like PI3K/Akt, NF-κB, and MAPK.[4][5][16]
Xanthohumol Signaling Pathways
Xanthohumol, a prenylated chalcone (B49325) from hops, exhibits anticancer and anti-angiogenic effects by targeting pathways such as Notch1, AMPK, and Akt.[7][17]
Cardamonin Signaling Pathways
Cardamonin's anticancer activity is well-documented, with its mechanism involving the modulation of multiple signaling pathways including Wnt/β-catenin, NF-κB, mTOR, and STAT3.[8][9][19][20]
Pharmacokinetic Profiles
The therapeutic efficacy of a compound is significantly influenced by its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
-
This compound (HSYA): HSYA exhibits low oral bioavailability (around 1.2%), which is a significant hurdle for its clinical application.[2] However, various drug delivery systems, such as microemulsions and solid lipid nanoparticles, have been shown to dramatically increase its bioavailability.[21]
-
Butein: Comparative pharmacokinetic data for butein is limited in the searched literature.
-
Xanthohumol: Xanthohumol is poorly absorbed and rapidly metabolized and excreted.[22] However, micellar formulations have been shown to improve its oral bioavailability.[22] Human pharmacokinetic studies have shown a biphasic absorption pattern with peak plasma concentrations occurring around 1 hour and between 4-5 hours after ingestion.[23][24]
-
Cardamonin: Preclinical studies suggest that cardamonin has poor oral bioavailability.[25]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of chalcones.
Chalcone Synthesis: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a widely used method for synthesizing chalcones.[26][27]
Workflow of Chalcone Synthesis
Procedure:
-
Dissolve the aromatic aldehyde and acetophenone in a suitable solvent (e.g., ethanol).
-
Add a base catalyst, such as sodium hydroxide (B78521) or potassium hydroxide.
-
Stir the reaction mixture at room temperature or under reflux for a specified period.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude chalcone.
-
Filter, wash, and recrystallize the product to obtain the pure chalcone.[26][27][28]
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[4][7][8][17][29]
Experimental Workflow for MTT Assay
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the chalcone compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Add a solubilizing agent, such as DMSO, to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[8]
Antioxidant Activity: DPPH Assay
The DPPH assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.[5][9][20][26][30]
Procedure:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).
-
Prepare various concentrations of the chalcone sample.
-
Mix the DPPH solution with the sample solutions.
-
Incubate the mixture in the dark for a specific period (e.g., 30 minutes).
-
Measure the absorbance at the wavelength of maximum absorbance of DPPH (around 517 nm).
-
Calculate the percentage of radical scavenging activity and the IC50 value.[26]
Signaling Pathway Analysis: Western Blot
Western blotting is a widely used technique to detect specific proteins in a sample and is crucial for elucidating the effects of chalcones on signaling pathways.[10][25][31]
Experimental Workflow for Western Blot
Procedure:
-
Lyse cells treated with the chalcone to extract proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent or fluorescent substrate.
-
Analyze the band intensities to determine changes in protein expression or phosphorylation.[25]
Conclusion
This comparative guide highlights the significant therapeutic potential of this compound and other prominent chalcones. While HSYA demonstrates notable anti-inflammatory and antioxidant activities, chalcones like butein, xanthohumol, and cardamonin have shown potent anticancer effects across a range of cell lines. A major challenge for the clinical translation of these compounds is their low oral bioavailability, a hurdle that innovative drug delivery systems are beginning to overcome. The diverse mechanisms of action, mediated through a complex interplay of signaling pathways, underscore the importance of continued research to fully elucidate their therapeutic potential. Future head-to-head studies under standardized experimental conditions are crucial to definitively rank the efficacy and safety of these promising natural compounds and to guide the development of novel chalcone-based therapeutics.
References
- 1. An Overview on Cardamonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. DPPH Radical Scavenging Assay [mdpi.com]
- 6. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. anjs.edu.iq [anjs.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | this compound Exerts Anti-Inflammatory Effects Mediated by SIRT1 in Lipopolysaccharide-Induced Microglia Activation [frontiersin.org]
- 13. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. Comparative pharmacokinetics of butylated hydroxyanisole and butylated hydroxytoluene in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
- 19. researchgate.net [researchgate.net]
- 20. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 21. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound: a natural pigment with potential anticancer therapeutic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Signaling pathways and proteins targeted by antidiabetic chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
- 31. researchgate.net [researchgate.net]
Validating Western Blot Results for HSYA-Treated Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hydroxysafflor yellow A (HSYA), a primary active component of the safflower plant (Carthamus tinctorius), is increasingly investigated for its therapeutic potential across a range of diseases, largely attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2][3] Western blotting is a cornerstone technique to elucidate the molecular mechanisms of HSYA by quantifying changes in protein expression within key signaling pathways. However, ensuring the accuracy and reliability of Western blot data is paramount. This guide provides a comparative overview of methods to validate Western blot findings in HSYA-treated samples, complete with experimental protocols and data interpretation.
Comparing Methodologies for Protein Expression Analysis
While Western blotting provides semi-quantitative data on protein levels, orthogonal methods are crucial for comprehensive validation. The following table compares Western blotting with common validation techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Quantitative Real-Time PCR (qPCR).
| Feature | Western Blot | ELISA | qPCR (measures mRNA) |
| Principle | Immuno-detection of proteins separated by molecular weight. | Immuno-enzymatic detection of proteins in a plate-based format. | Reverse transcription and amplification of mRNA to cDNA for quantification. |
| Data Output | Semi-quantitative (relative protein levels), provides molecular weight information. | Quantitative (absolute or relative protein concentration). | Quantitative (relative mRNA expression levels). |
| Throughput | Low to medium. | High. | High. |
| Sensitivity | Moderate. | High. | Very high. |
| Strengths | Confirms protein identity via molecular weight; can detect post-translational modifications. | Highly sensitive and quantitative; ideal for large sample numbers. | Excellent for detecting changes in gene expression that may precede protein level changes. |
| Limitations | Semi-quantitative nature; can be influenced by antibody specificity and transfer efficiency. | Does not provide information on protein size or integrity; susceptible to "hook" effect. | mRNA levels do not always directly correlate with protein expression due to post-transcriptional and post-translational regulation.[4] |
Quantitative Data Comparison for HSYA-Treated Samples
The following tables summarize quantitative data from studies investigating the effects of HSYA on key signaling pathways, primarily using Western blot analysis. These findings can be validated using the alternative methods described.
SIRT1 Signaling Pathway
HSYA has been shown to modulate the Sirtuin 1 (SIRT1) pathway, which is involved in cellular stress resistance and lifespan regulation.
| Protein | Treatment | Change in Expression (Western Blot) | Potential Validation Method & Expected Outcome |
| SIRT1 | HSYA | Increased | qPCR: Increased SIRT1 mRNA levels. ELISA: Increased SIRT1 protein concentration. |
| Bax | HSYA | Decreased | qPCR: Decreased Bax mRNA levels. ELISA: Decreased Bax protein concentration. |
| Bcl-2 | HSYA | Increased | qPCR: Increased Bcl-2 mRNA levels. ELISA: Increased Bcl-2 protein concentration. |
Data synthesized from studies demonstrating HSYA's effect on the SIRT1 pathway.[5][6]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. HSYA has been observed to activate this pathway.
| Protein | Treatment | Change in Expression (Western Blot) | Potential Validation Method & Expected Outcome |
| p-Akt/Akt | HSYA | Increased ratio | ELISA: Increased concentration of phosphorylated Akt. |
| PI3K | HSYA | Increased | qPCR: Increased PI3K mRNA levels. ELISA: Increased PI3K protein concentration. |
Data synthesized from studies on HSYA's impact on the PI3K/Akt pathway.[7][8][9]
MAPK Signaling Pathway
HSYA can attenuate inflammatory responses by modulating the Mitogen-Activated Protein Kinase (MAPK) pathway.
| Protein | Treatment | Change in Expression (Western Blot) | Potential Validation Method & Expected Outcome |
| p-p38 MAPK | HSYA | Decreased | ELISA: Decreased concentration of phosphorylated p38 MAPK. |
| p-ERK1/2 | HSYA | Decreased | ELISA: Decreased concentration of phosphorylated ERK1/2. |
| p-JNK | HSYA | Decreased | ELISA: Decreased concentration of phosphorylated JNK. |
Data synthesized from research on HSYA's role in the MAPK pathway.[10]
Apoptosis-Related Proteins
HSYA exhibits anti-apoptotic effects by regulating the expression of key apoptosis-related proteins.
| Protein | Treatment | Change in Expression (Western Blot) | Potential Validation Method & Expected Outcome |
| Cleaved Caspase-3 | HSYA | Decreased | ELISA: Decreased concentration of cleaved Caspase-3. Caspase Activity Assay: Decreased enzymatic activity. |
| Bax | HSYA | Decreased | qPCR: Decreased Bax mRNA levels. ELISA: Decreased Bax protein concentration. |
| Bcl-2 | HSYA | Increased | qPCR: Increased Bcl-2 mRNA levels. ELISA: Increased Bcl-2 protein concentration. |
Data synthesized from studies investigating the anti-apoptotic effects of HSYA.[1][11][12]
Visualizing Methodologies and Pathways
HSYA Signaling Pathway Example (SIRT1 Pathway)
Caption: HSYA activates SIRT1, leading to the upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax, ultimately inhibiting apoptosis.
Experimental Workflow for Western Blot Validation
References
- 1. This compound Protects Against Myocardial Ischemia/Reperfusion Injury via Suppressing NLRP3 Inflammasome and Activating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of SIRT1 by this compound Attenuates Chronic Unpredictable Mild Stress‐Induced Microglia Activation and Iron Death in Depressed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic analysis of the mechanism of this compound for treating ischemic stroke based on network pharmacology technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 6. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on the PI3K/AKT Pathway and Apoptosis of Pancreatic β-Cells in Type 2 Diabetes Mellitus Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (HSYA) targets the NF-κB and MAPK pathways and ameliorates the development of osteoarthritis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Reproducibility of Hydroxysafflor Yellow A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of experimental results involving Hydroxysafflor yellow A (HSYA), with a focus on the reproducibility of its therapeutic effects. This document outlines quantitative data from various studies, details common experimental protocols, and visualizes key signaling pathways and workflows to aid in the design and evaluation of future research.
This compound, a primary active component extracted from the safflower (Carthamus tinctorius L.), is a water-soluble compound extensively studied for its wide-ranging pharmacological activities.[1] It has demonstrated significant potential in treating cardiovascular and cerebrovascular diseases, attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][3] The reproducibility of experimental findings is paramount for its clinical translation. This guide aims to provide a comprehensive overview of the factors influencing the consistency of HSYA research outcomes.
Comparative Data on HSYA Extraction and Efficacy
The yield and purity of HSYA can vary significantly depending on the extraction method employed, which in turn can affect the reproducibility of experimental results. The following table summarizes various extraction techniques and their reported yields.
| Extraction Method | Pre-treatment/Solvent | Key Parameters | Yield (%) | Reference |
| Water Immersion | Purified Water | 10-13 times medicinal material weight, 50 min extraction at 40-60°C | ~0.066 | [4][5] |
| Ultrasonic Extraction | Purified Water | 40KHz frequency, 50 min extraction at 40-60°C | Not specified | [6] |
| Ultrasonic Extraction | Not specified | Temperature: 66°C, Time: 36 min, Solvent-to-material ratio: 16 mL/g, Power: 150 W | Not specified | [7] |
| Microwave Extraction | Solid-to-liquid ratio of 1:100 | 70°C, 3 cycles in 20 min | 6.96 | [5][8] |
| Smashing Tissue Extraction | Not specified | 2 minutes | 1.359 | [8] |
| DMSO Extraction | DMSO | Soak with 14 volumes DMSO, stir 30 min at room temp; soak residue with 14 volumes DMSO at 80°C for 1h, heat 50 min; repeat with 12 volumes DMSO | 14.56 | [4] |
| Macroporous Adsorption Resin (HZ801) | - | Following ultrasonic water extraction | Not specified | [6] |
In preclinical studies, HSYA has been compared with other therapeutic agents, such as nimodipine, a calcium channel blocker used to treat cerebral vasospasm. The following table presents a comparison of their neuroprotective effects in a rat model of focal cerebral ischemia.
| Treatment Group | Dosage | Neurological Deficit Score | Infarct Area Reduction | In Vitro Neuron Damage Inhibition | Reference |
| HSYA | 3.0 mg/kg | Significant Improvement | Significant Reduction | Significant Inhibition | [9] |
| HSYA | 6.0 mg/kg | Significant Improvement (similar to Nimodipine) | Significant Reduction | Significant Inhibition | [9] |
| Nimodipine | 0.2 mg/kg | Significant Improvement | Not specified | Not specified | [9] |
| Saline (Control) | - | No Improvement | - | No Inhibition | [9] |
Key Signaling Pathways Modulated by HSYA
HSYA exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and apoptosis. Understanding these pathways is crucial for designing experiments and interpreting results.
Caption: Key signaling pathways modulated by HSYA in response to cellular stress.
Experimental Protocols
Reproducibility is heavily dependent on the meticulous execution of experimental protocols. Below are detailed methodologies for key experiments commonly used in HSYA research.
HSYA Extraction and Purification (Ultrasonic Method)
This protocol is based on a method for preparing high-purity HSYA.[6]
-
Preparation of Safflower: Obtain dried safflower and pulverize it into a fine powder.
-
Ultrasonic Extraction:
-
Add purified water at a ratio of 10-13 times the weight of the safflower powder.
-
Perform ultrasonic extraction for 50 minutes at a frequency of 40 kHz and a temperature of 40-60°C.
-
Filter the extract to remove solid plant material.
-
-
Purification:
-
Cool the extract to room temperature and centrifuge.
-
Load the supernatant onto a pre-balanced HZ801 macroporous adsorption resin column.
-
Elute the column to collect the HSYA-containing fraction.
-
Further purify the fraction using Sephadex LH-20 chromatography.
-
-
Final Processing:
-
Perform ultrafiltration to concentrate the HSYA solution.
-
Freeze-dry the concentrated solution to obtain HSYA powder.
-
Animal Model of Focal Cerebral Ischemia (MCAO)
The Middle Cerebral Artery Occlusion (MCAO) model is a widely used method to induce focal cerebral ischemia in rodents.[10][11]
-
Animal Preparation:
-
Use male Sprague-Dawley or Wistar-Kyoto rats (250-300g).
-
Anesthetize the rats (e.g., with an intraperitoneal injection of pentobarbital (B6593769) sodium).
-
-
Surgical Procedure:
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Insert a nylon monofilament suture into the ICA via the ECA stump and advance it to the origin of the middle cerebral artery to induce occlusion.
-
-
Reperfusion (if applicable): After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.
-
HSYA Administration: Administer HSYA (e.g., 1.5, 3.0, or 6.0 mg/kg) intravenously via the sublingual vein at a specified time point (e.g., 30 minutes after the onset of ischemia).[9]
-
Neurological Assessment: Evaluate neurological deficits at a set time post-ischemia (e.g., 24 hours) using a standardized scoring system.
-
Infarct Volume Measurement: Sacrifice the animals and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct area.
Western Blot Analysis of NF-κB Pathway
This protocol outlines the general steps for assessing the activation of the NF-κB pathway.[12][13]
-
Protein Extraction:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NF-κB pathway proteins (e.g., p-p65, p-IκBα, total p65, total IκBα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Normalize the expression of target proteins to a loading control (e.g., GAPDH or β-actin).
-
Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression
This protocol describes the steps for quantifying the mRNA levels of inflammatory genes.[14][15][16]
-
RNA Extraction:
-
Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
-
Experimental Workflow for HSYA Efficacy Studies
The following diagram illustrates a typical workflow for investigating the effects of HSYA in a preclinical model of disease.
Caption: A generalized experimental workflow for evaluating the efficacy of HSYA.
By standardizing extraction methods, employing well-characterized animal models, and adhering to detailed and consistent experimental protocols, the reproducibility of HSYA research can be significantly enhanced, thereby facilitating its potential transition from preclinical studies to clinical applications.
References
- 1. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 3. Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 5. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102702150B - Preparation method and application of this compound - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 11. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. origene.com [origene.com]
- 14. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Statistical Validation of Hydroxysafflor Yellow A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Hydroxysafflor yellow A (HSYA) performance against relevant alternatives, supported by experimental data. HSYA, a primary active component of the safflower (Carthamus tinctorius L.), has demonstrated significant therapeutic potential across a range of diseases, primarily due to its anti-inflammatory, antioxidant, and anti-apoptotic properties. [1][2][3] This guide synthesizes quantitative data from various preclinical studies, details key experimental protocols, and visualizes the molecular pathways through which HSYA exerts its effects.
Comparative Efficacy of this compound in Preclinical Models
HSYA has been extensively investigated for its therapeutic effects in various disease models. The following tables summarize the quantitative outcomes of HSYA treatment in key preclinical studies, providing a basis for comparison with other potential therapeutic agents.
Neuroprotective Effects
HSYA has shown significant promise in models of cerebral ischemia-reperfusion injury, a key pathology in stroke.[4] Its neuroprotective effects are often attributed to its ability to reduce oxidative stress, inhibit apoptosis, and modulate inflammatory responses.[4][5]
Table 1: In Vivo Efficacy of HSYA in Animal Models of Cerebral Ischemia
| Animal Model | HSYA Dosage | Key Outcomes | Statistical Significance | Alternative/Control | Reference |
| Middle Cerebral Artery Occlusion (MCAO) in rats | 6.0 mg/kg (i.v.) | Significantly reduced neurological deficit scores and infarct area. | p < 0.05 vs. saline group | Nimodipine (0.2 mg/kg) showed similar potency. | [6] |
| MCAO in rats | 5, 20 mg/kg for 3 days | Reduced reactive oxygen species, suppressed cellular apoptosis, promoted mitochondrial function. | Not explicitly stated | Vehicle control | [7] |
| MCAO in rats | Not specified | Inhibited excessive autophagy, associated with activation of Class I PI3K/AKT/mTOR pathway. | Not explicitly stated | Vehicle control | [4] |
| MCAO in rats | 8.0 mg/kg | Reduced infarct volume and improved blood lipid levels. | p < 0.01 or p < 0.05 vs. ISFA group | Ischemic stroke following atherosclerosis (ISFA) model group | [8] |
Table 2: In Vitro Neuroprotective Effects of HSYA
| Cell Model | HSYA Concentration | Key Outcomes | Statistical Significance | Alternative/Control | Reference |
| Primary cultured fetal cortical neurons (rat) | Not specified | Significantly inhibited neuron damage induced by glutamate (B1630785) and sodium cyanide. | Not explicitly stated | Untreated cells | [6] |
| Primary-cultured hippocampal neuronal cells | 40, 60, 80 µM | Increased cell viability, reduced oxidative stress and apoptosis after oxygen-glucose deprivation/reoxygenation (OGD/R). | p < 0.01 vs. OGD/R group | OGD/R model group | [9] |
| SH-SY5Y cells | Not specified | Promoted expression of HIF1A, increased autophagy, and decreased apoptosis after OGD/R. | Not explicitly stated | OGD/R model group | [10] |
Cardioprotective Effects
Clinical use of safflor yellow injection, which primarily contains HSYA, for cardiac diseases like angina pectoris underscores its cardiovascular benefits.[2][11] Preclinical studies have further elucidated its mechanisms, including anticoagulant effects, anti-myocardial ischemia activity, and vasorelaxation.[2]
Table 3: Cardioprotective Efficacy of HSYA in Animal Models
| Animal Model | HSYA Dosage | Key Outcomes | Statistical Significance | Alternative/Control | Reference |
| Acute myocardial ischemia model (rats) | 4 or 8 mg/kg | Reduced expression of MIS, CK-MB, and MDA. | Not explicitly stated | Ischemia model group | [3] |
| Ischemic mice | 6 mg/kg for 11 days | Promoted angiogenesis in ischemic tissue. | Not explicitly stated | Ischemia model group | [3] |
| Rodent models of ischemic heart disease (meta-analysis) | Various | Decreased myocardial infarction size, reduced cTnI and CK-MB levels. | p < 0.001 | Control groups | [12] |
Anti-Inflammatory and Anti-Cancer Effects
HSYA has demonstrated anti-inflammatory effects by modulating key signaling pathways such as NF-κB.[1][13] Its anti-cancer potential is an emerging area of research, with studies showing its ability to inhibit tumor cell growth and promote apoptosis.[1]
Table 4: Anti-Inflammatory and Anti-Cancer Efficacy of HSYA
| Model | HSYA Dosage/Concentration | Key Outcomes | Statistical Significance | Alternative/Control | Reference |
| Hepa1-6 mouse model (liver cancer) | Not specified | Downregulated FOXP3+ levels, suppressing Treg cell ratio and inhibiting tumor growth. | Not explicitly stated | Untreated model | [14] |
| Non-alcoholic fatty liver disease (NAFLD) mice | 60 and 120 mg/kg | Alleviated liver inflammation, reduced serum IL-6, IL-1β, and TNF-α. | p < 0.05 | High-fat diet model group | [15] |
| Scars induced by anticoagulant injection (rabbits) | Low, Middle, High doses | Depressed TGF-β1 and IL-1β concentration, improved pathology and fibrosis. | p < 0.05 | Anticoagulant model group | [16] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for in vivo and in vitro studies on HSYA.
In Vivo: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is widely used to mimic ischemic stroke and assess the efficacy of neuroprotective agents.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized.
-
Surgical Procedure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and dissected. A nylon monofilament (e.g., 4-0) with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The filament is left in place for a specified duration (e.g., 2 hours) to induce ischemia. It is then withdrawn to allow for reperfusion.
-
HSYA Administration: HSYA is typically administered intravenously at the onset of reperfusion at specified dosages.
-
Outcome Assessment: Neurological deficit scores are evaluated at various time points post-reperfusion. After a set period (e.g., 24 hours), animals are euthanized, and brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride, TTC) to measure the infarct volume.
In Vitro: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
This cell-based assay simulates the ischemic and reperfusion conditions of stroke in a controlled environment.
-
Cell Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured under standard conditions.
-
Oxygen-Glucose Deprivation: The culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution), and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 2-4 hours).
-
Reoxygenation: The glucose-free medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a specified duration (e.g., 24 hours).
-
HSYA Treatment: HSYA is added to the culture medium at various concentrations, typically during the reoxygenation phase.
-
Outcome Measures: Cell viability is assessed using assays like MTT or LDH release. Apoptosis can be quantified by TUNEL staining or by measuring caspase activity. Oxidative stress markers (e.g., ROS levels) can also be measured.
Signaling Pathways and Mechanisms of Action
HSYA exerts its pleiotropic effects by modulating a complex network of intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved in its therapeutic actions.
Figure 1: Key Signaling Pathways Modulated by HSYA. This diagram illustrates how HSYA regulates inflammation, apoptosis, and oxidative stress.
Figure 2: General Experimental Workflow for HSYA Evaluation. This flowchart outlines the typical steps in preclinical in vivo and in vitro studies.
Figure 3: HSYA Modulation of the MAPK Signaling Pathway. HSYA can inhibit pro-inflammatory and apoptotic signals mediated by p38 MAPK and JNK.
References
- 1. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 2. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 4. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 5. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of this compound: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Network Analysis and Experimental Verification of the Mechanisms of this compound in Ischemic Stroke Following Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 10. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] this compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases | Semantic Scholar [semanticscholar.org]
- 12. Frontiers | this compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments [frontiersin.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Frontiers | Pharmacological mechanisms of traditional Chinese medicine metabolites in regulating Treg cells: an integrative pathway review [frontiersin.org]
- 15. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
Hydroxysafflor Yellow A: A Comparative Guide to its Mechanism of Action in Ischemic Events
For Researchers, Scientists, and Drug Development Professionals
This guide provides a peer-reviewed validation of the mechanism of action of Hydroxysafflor yellow A (HSYA) in the context of ischemic stroke and myocardial infarction. It objectively compares HSYA's performance with alternative therapeutic agents and provides supporting experimental data.
Executive Summary
This compound (HSYA) is a water-soluble chalcone (B49325) compound extracted from the flowers of Carthamus tinctorius L.[1][2] It has demonstrated significant therapeutic potential in preclinical models of ischemic stroke and myocardial infarction. Its mechanism of action is multifactorial, primarily revolving around neuroprotection and cardioprotection through anti-inflammatory, antioxidant, and anti-apoptotic pathways. While direct comparative clinical trials with standard-of-care treatments are lacking, preclinical data suggests HSYA targets several key signaling pathways involved in ischemic injury. This guide will compare the known mechanisms of HSYA with established and emerging therapies for ischemic stroke and myocardial infarction.
Section 1: Neuroprotection in Ischemic Stroke
The primary treatment goals in acute ischemic stroke are to restore blood flow to the brain and to protect neurons from irreversible damage. Standard therapies focus on reperfusion, while neuroprotective agents aim to mitigate the downstream cellular injury.
This compound (HSYA)
Mechanism of Action: HSYA exerts its neuroprotective effects through multiple signaling pathways:
-
Anti-inflammation: HSYA has been shown to inhibit the activation of NLRP3, AIM2, and Pyrin inflammasomes, thereby reducing the release of pro-inflammatory cytokines IL-1β and IL-18.[1] It also modulates the JAK2/STAT3 and SOCS3 signaling pathways.[3]
-
Anti-apoptosis: HSYA can improve the Bcl-2/Bax ratio and inhibit caspase-3 activation, key regulators of the apoptotic cascade.[4]
-
Antioxidant Effects: HSYA enhances the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), while reducing levels of malondialdehyde (MDA), a marker of oxidative stress.[1]
-
Synaptic Plasticity: Studies have shown that HSYA can recover synaptic plasticity in the hippocampus following cerebral ischemia-reperfusion injury, which may contribute to improved learning and memory.[5]
Supporting Preclinical Data:
| Parameter | Animal Model | HSYA Dose | Outcome | Reference |
| Neurological Deficit Score | MCAO Rats | 3.0 mg/kg & 6.0 mg/kg | Significant decrease in neurological deficit scores. | [6] |
| Infarct Area | MCAO Rats | 3.0 mg/kg & 6.0 mg/kg | Significant reduction in the infarct area. | [6] |
| Learning and Memory | MCAO Rats | 8 mg/kg & 16 mg/kg | Improved cognitive function in passive avoidance test. | [5] |
| Synaptic Plasticity (LTP) | MCAO Rats | 8 mg/kg | Significant improvement in long-term potentiation. | [5] |
Experimental Protocols:
-
Middle Cerebral Artery Occlusion (MCAO) Model: This common in vivo model of focal cerebral ischemia involves the temporary or permanent occlusion of the middle cerebral artery in rodents to mimic the conditions of a stroke. Neurological deficits are then assessed using a scoring system, and the brain infarct volume is measured using staining techniques like TTC.
-
In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R): Neuronal cell cultures are subjected to a period of oxygen and glucose deprivation followed by reoxygenation to simulate ischemic and reperfusion injury at a cellular level. This model allows for the detailed study of cellular and molecular mechanisms.
Alternative and Standard Therapies
A direct comparison of HSYA with the following agents in a head-to-head study is not available in the reviewed literature. The following information is based on established clinical use and separate research findings.
| Therapy | Mechanism of Action | Key Efficacy Data |
| Alteplase (B1167726) (tPA) | A thrombolytic agent that catalyzes the conversion of plasminogen to plasmin, the major enzyme responsible for clot breakdown. | Standard of care for acute ischemic stroke within a 4.5-hour window. Significantly improves functional outcomes. |
| Tenecteplase | A genetically engineered variant of alteplase with a longer half-life and higher fibrin (B1330869) specificity. | Non-inferior to alteplase in several clinical trials, with the advantage of a single bolus administration.[7][8] |
| Edaravone (B1671096) | A free radical scavenger that reduces oxidative stress.[9][10] | Approved in Japan and other countries for acute ischemic stroke. Meta-analyses suggest it improves neurological impairment.[11][12][13] |
| Nimodipine (B1678889) | A calcium channel blocker that has been studied for its neuroprotective effects. | One preclinical study showed HSYA at 6.0 mg/kg had similar potency to nimodipine at 0.2 mg/kg in reducing neurological deficits and infarct area in rats.[6] |
Section 2: Cardioprotection in Myocardial Infarction
The management of myocardial infarction focuses on rapid reperfusion of the occluded coronary artery and the prevention of subsequent heart failure. Cardioprotective agents aim to reduce myocardial injury and improve cardiac function.
This compound (HSYA)
Mechanism of Action: HSYA's cardioprotective effects are mediated by several pathways:
-
Anti-inflammatory Effects: HSYA suppresses the NLRP3 inflammasome, leading to a reduction in the release of inflammatory cytokines like TNF-α, IL-1β, and IL-18.[14]
-
Anti-apoptotic Effects: It inhibits caspase-3 activation and modulates the Bax/Bcl-2 ratio to reduce cardiomyocyte apoptosis.[14]
-
Antioxidant Activity: HSYA mitigates oxidative stress by reducing reactive oxygen species (ROS) generation and enhancing the activity of SOD.[15]
-
Activation of Pro-survival Pathways: HSYA has been shown to activate the Nrf2/NQO-1/HO-1 and AMPK/mTOR signaling pathways, which are involved in cellular defense against oxidative stress and in regulating autophagy.[14][15]
Supporting Preclinical Data:
| Parameter | Animal Model | HSYA Dose | Outcome | Reference |
| Myocardial Infarct Size | I/R Rats | 8, 16, 32 mg/kg | Dose-dependent reduction in infarct size. | [14] |
| Cardiac Troponin I (cTnI) | I/R Rats | 8, 16, 32 mg/kg | Significant reduction in serum cTnI levels. | [16] |
| Interleukin-6 (IL-6) | I/R Rats | 8, 16, 32 mg/kg | Significant decrease in serum IL-6 levels. | [16] |
| Myocardial Apoptosis | I/R Rats | 16 mg/kg | Significant reduction in TUNEL-positive cells. | [14] |
Experimental Protocols:
-
Myocardial Ischemia/Reperfusion (I/R) Model: In this in vivo model, the left anterior descending (LAD) coronary artery of an animal (commonly a rat) is temporarily ligated to induce myocardial ischemia, followed by the removal of the ligature to allow for reperfusion. Cardiac function, infarct size, and biochemical markers are then assessed.
-
Hypoxia/Reoxygenation (H/R) Model: This in vitro model uses cultured cardiomyocytes subjected to a period of hypoxia followed by reoxygenation to mimic the cellular stress of myocardial I/R. It is used to investigate molecular pathways and the direct effects of therapeutic agents on heart cells.
Alternative and Standard Therapies
Direct comparative studies between HSYA and the following standard cardioprotective therapies are not available in the current body of peer-reviewed literature.
| Therapy | Mechanism of Action | Key Clinical Use |
| Aspirin | Irreversibly inhibits cyclooxygenase (COX) enzymes, leading to reduced platelet aggregation. | Standard of care for acute myocardial infarction to prevent further clot formation. |
| Beta-blockers | Block the effects of adrenaline on beta-adrenergic receptors, reducing heart rate, blood pressure, and myocardial oxygen demand. | Standard of care post-myocardial infarction to reduce mortality and recurrent ischemic events. |
| ACE Inhibitors | Inhibit the angiotensin-converting enzyme, leading to vasodilation and reduced cardiac remodeling. | Standard of care post-myocardial infarction, particularly in patients with reduced ejection fraction, to prevent heart failure. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Ischemic Injury
Caption: HSYA's multifaceted mechanism in ischemic injury.
General Experimental Workflow for Preclinical Evaluation of HSYA
Caption: Preclinical evaluation workflow for HSYA.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for ischemic stroke and myocardial infarction in preclinical models. Its pleiotropic mechanism of action, targeting key pathways in inflammation, apoptosis, and oxidative stress, offers a comprehensive approach to mitigating ischemic injury. While the lack of direct comparative clinical trials with current standard-of-care treatments necessitates further research, the existing evidence provides a strong rationale for the continued investigation of HSYA as a novel therapy for ischemic diseases. Future studies should focus on well-designed clinical trials to establish its efficacy and safety in human populations and to directly compare its performance against established therapeutic agents.
References
- 1. This compound Ameliorates Ischemic Stroke by Inhibiting NLRP3, AIM2, and Pyrin Inflammasome-Mediated Pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection of this compound in experimental cerebral ischemia/reperfusion injury via metabolic inhibition of phenylalanine and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (HSYA) Improves Learning and Memory in Cerebral Ischemia Reperfusion-Injured Rats via Recovering Synaptic Plasticity in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of this compound: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tenecteplase Matches Alteplase in Stroke Outcomes | Conexiant [conexiant.com]
- 8. Frontiers | Tenecteplase vs. alteplase for treatment of acute ischemic stroke: A systematic review and meta-analysis of randomized trials [frontiersin.org]
- 9. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? | YURiA-PHARM [uf.ua]
- 10. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical effects and safety of edaravone in treatment of acute ischaemic stroke: A meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurology-asia.org [neurology-asia.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound Protects Against Myocardial Ischemia/Reperfusion Injury via Suppressing NLRP3 Inflammasome and Activating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound protects against angiotensin II‑induced hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound mitigated myocardial ischemia/reperfusion injury by inhibiting the activation of the JAK2/STAT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Hydroxysafflor Yellow A
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to maintaining a secure laboratory environment and adhering to regulatory compliance. Hydroxysafflor yellow A (HSYA), a bioactive compound extracted from the safflower plant, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step information for the proper disposal of HSYA, promoting operational safety and logistical efficiency.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The following table summarizes the key safety recommendations based on available safety data sheets.
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, water-resistant impervious gloves, and protective clothing to avoid eye and skin contact.[1] |
| Handling | Avoid breathing dust, fumes, or mist.[2] Use in a well-ventilated area or with local exhaust ventilation.[3] Do not eat, drink, or smoke when using this product.[1][2] Wash hands and any contaminated body parts thoroughly after handling.[1][2][3] |
| Storage of Unused Product | Keep the container tightly closed when not in use and store it in a cool, well-ventilated place.[1][3] The container should be kept upright to prevent leakage.[1] |
| Spill Management | In case of a spill, absorb the material with an inert substance, place it into a closed container, and store it in a safe location to await disposal.[1] Do not allow the substance to flow into sewers or open water.[1] Wash the spill area with soap and water.[1] |
Step-by-Step Disposal Protocol for this compound
The recommended disposal method for this compound involves incineration by a licensed waste disposal service. Adherence to local, state, and federal regulations is mandatory throughout this process.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste containing this compound. This includes pure HSYA, contaminated labware (e.g., vials, pipette tips), and solutions containing HSYA.
-
Segregate from Other Waste Streams: Do not mix HSYA waste with other chemical waste unless they are compatible. Incompatible wastes, such as acids and bases or oxidizers and flammables, must be stored in separate secondary containment.
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use chemically resistant and leak-proof containers for collecting HSYA waste.
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the accumulation start date and the associated hazards (e.g., "Harmful if swallowed," "Causes serious eye damage").[1]
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.
-
Secondary Containment: Ensure the waste container is placed within a secondary containment system, such as a plastic tub, to contain any potential leaks or spills.
-
Container Management: Keep the waste container closed at all times except when adding waste.
Step 4: Recommended Disposal Method
-
Incineration: The primary recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner.[4] This procedure should be carried out by a licensed and qualified hazardous waste disposal service.
-
Compliance with Regulations: Dispose of all waste in accordance with all applicable local, regional, national, and international regulations.[1][2][4][5]
Step 5: Arranging for Waste Pickup
-
Contact Environmental Health & Safety (EHS): Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the HSYA waste.
-
Documentation: Complete any required waste pickup request forms, providing accurate information about the waste composition and quantity.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This structured approach to the disposal of this compound will help ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance within your institution. Always consult your institution's specific chemical hygiene and waste management plans for any additional requirements.
References
Personal protective equipment for handling Hydroxysafflor yellow A
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of Hydroxysafflor yellow A (HSYA), a bioactive chalcone (B49325) compound. Adherence to these procedures is essential for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the GHS07 pictogram, indicating it can cause skin irritation and serious eye irritation. It may also cause an allergic skin reaction. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound
| Situation | Required PPE | Specifications and Best Practices |
| Routine Handling (Small Quantities) | - Safety Glasses with side shields or Safety Goggles- Lab Coat- Chemical-resistant gloves (Nitrile or Latex) | - Ensure eye protection provides a complete seal around the eyes.- Lab coats should be fully buttoned.- Nitrile gloves are recommended for their resistance to a variety of chemicals.[1] For prolonged contact, consider double-gloving.[1] |
| Handling Large Quantities or Operations with Splash Potential | - Face Shield worn over Safety Goggles- Chemical-resistant Apron over Lab Coat- Chemical-resistant gloves (Nitrile or Latex) | - A face shield provides an additional layer of protection against splashes.- A chemical-resistant apron will protect against larger spills that could saturate a lab coat. |
| Generating Aerosols or Dust (e.g., weighing, preparing solutions) | - All PPE from "Handling Large Quantities"- Use of a certified Chemical Fume Hood | - All operations that could generate airborne particles of HSYA must be conducted in a fume hood to prevent inhalation. |
Safe Handling and Storage
Operational Plan:
-
Preparation: Before handling HSYA, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Weighing: When weighing solid HSYA, use a draft shield or conduct the process in a fume hood to prevent the dispersal of fine particles.
-
Solution Preparation: When dissolving HSYA, add the solid to the solvent slowly to avoid splashing. HSYA is soluble in solvents such as DMSO, Pyridine, Methanol, and Ethanol.[2]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area, decontaminating surfaces with a suitable solvent like ethanol.
Storage:
Store this compound in a tightly sealed container in a dry, cool, and well-ventilated area. The recommended storage temperature is between 2-8°C. Protect from light, high temperatures, and strong acidic or alkaline conditions, as these can cause degradation.[3][4]
Chemical Incompatibilities:
Avoid contact with strong oxidizing agents.[5] HSYA is also unstable in strong acidic and alkaline conditions.[6]
Emergency Procedures
In Case of Exposure:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. If irritation or an allergic reaction develops, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: If it is safe to do so, increase ventilation in the area, for instance, by opening a fume hood sash.
-
Contain: For small spills, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralize/Clean: Once absorbed, decontaminate the area with ethanol.
-
Collect and Dispose: Carefully collect the absorbent material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Collection and Storage:
-
Solid Waste: Collect all HSYA-contaminated solid waste (e.g., used gloves, weigh boats, absorbent materials) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing HSYA in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless compatibility has been confirmed.
Disposal Method:
The recommended method for the disposal of chalcone compounds like this compound is incineration by a licensed waste disposal company.[7] Do not dispose of HSYA down the drain or in regular trash. All disposal must be in accordance with local, state, and federal regulations.[8]
Experimental Workflow for Safe Handling of this compound
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
- 1. wellbefore.com [wellbefore.com]
- 2. This compound | CAS:78281-02-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. rjpn.org [rjpn.org]
- 4. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. Flavonoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
